Pentafluorophenyl acrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOWDPMCXHVGET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71195-86-3 | |
| Record name | Poly(pentafluorophenyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71195-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30379756 | |
| Record name | Pentafluorophenyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71195-85-2 | |
| Record name | Pentafluorophenyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3,4,5,6-pentafluorophenyl) prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Pentafluorophenyl Acrylate
This technical guide provides a comprehensive overview of the synthesis and purification of pentafluorophenyl acrylate (B77674) (PFPA), a versatile monomer widely used in the preparation of functional polymers for applications in biomolecule conjugation, surface modification, and drug delivery. This document is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry.
Synthesis of Pentafluorophenyl Acrylate
The most common and well-established method for synthesizing this compound is the esterification of pentafluorophenol (B44920) with acryloyl chloride. This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA), which acts as a scavenger for the hydrochloric acid byproduct.
Reaction Scheme:
The following protocol is a compilation of procedures described in the scientific literature.[1][2][3]
Materials:
-
Pentafluorophenol (PFP)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dry diethyl ether or dichloromethane (B109758) (DCM)
-
Nitrogen gas supply
-
Ice bath
Procedure:
-
In a two-neck round-bottom flask equipped with a nitrogen inlet and a dropping funnel, dissolve pentafluorophenol (1.0 eq) and triethylamine (1.02-1.2 eq) in a dry solvent (diethyl ether or DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acryloyl chloride (1.09-1.2 eq) dropwise to the cooled solution with continuous stirring. The addition should be done over a period of 5-10 minutes.
-
A white precipitate of triethylamine hydrochloride will form immediately.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the suspension overnight under a nitrogen atmosphere to ensure the reaction goes to completion.[1][2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[2][3]
Purification of this compound
Proper purification of the synthesized PFPA is crucial to remove unreacted starting materials, the triethylamine hydrochloride salt, and other impurities. The purification process typically involves filtration, washing, and a final purification step of either column chromatography or distillation.
2.1.1. Initial Workup:
-
After the reaction is complete, remove the precipitated triethylamine hydrochloride salt by filtration.[2][3]
-
Wash the solid residue with the solvent used in the reaction (diethyl ether or DCM) to recover any product.
-
Combine the filtrate and the washings.
-
Wash the organic filtrate twice with acidic water (e.g., HCl at pH 2.0) and then twice with distilled water to remove any remaining triethylamine and its salt.[3]
-
Dry the organic phase over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which is typically a yellow liquid or oil.[2]
2.1.2. Final Purification Methods:
Two primary methods are employed for the final purification of PFPA: column chromatography and distillation.
-
Column Chromatography: This is a widely used method for obtaining high-purity PFPA.[2][3][4]
-
Stationary Phase: Silica (B1680970) gel is the standard stationary phase.[2][4]
-
Mobile Phase: A non-polar solvent system, such as petroleum ether or a mixture of hexane (B92381) and ethyl acetate, is typically used as the eluent.[2][3][5]
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the dissolved crude product onto the column.
-
Elute the product with the chosen solvent system, collecting the fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a colorless liquid.[3]
-
-
-
Distillation: Distillation under reduced pressure is another effective method for purifying PFPA, particularly for larger scale preparations.[1][4]
-
Procedure:
-
Set up a distillation apparatus for vacuum distillation.
-
Add a polymerization inhibitor, such as hydroquinone, to the crude product to prevent polymerization during heating.[1]
-
Heat the crude product under reduced pressure.
-
Collect the fraction that distills at the appropriate boiling point and pressure. For example, a boiling point of 37 °C at 6 x 10⁻² mbar has been reported.[1]
-
The purified PFPA is obtained as a clear liquid.
-
-
Data Presentation
The following tables summarize quantitative data reported in the literature for the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Yields
| Reactant | Molar Eq. (PFP) | Molar Eq. (Acryloyl Chloride) | Molar Eq. (TEA) | Solvent | Yield (%) | Reference |
| Pentafluorophenol | 1.0 | 1.09 | 1.02 | DCM | 70 | [3] |
| Pentafluorophenol | 1.0 | 1.2 | 1.2 | Diethyl Ether | 52 | [2] |
| Pentafluorophenol | 0.95 | 1.1 | 1.0 | DCM | 57 | [1] |
Table 2: Chromatographic and Spectroscopic Data
| Data Type | Value | Conditions | Reference |
| TLC Rf (Crude Product) | 0.68 | Eluent: Petroleum ether (40-60°C) | [2] |
| TLC Rf (Pentafluorophenol) | 0.48 | Eluent: Petroleum ether (40-60°C) | [2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.71 (d), 6.37 (dd), 6.17 (d) | - | [3] |
| δ 6.65 (dd), 6.28 (dd), 6.13 (dd) | - | [2] | |
| ¹³C NMR (CDCl₃, 400 MHz) | δ 161.7, 141.2, 139.5, 137.9, 135.4, 125.3, 125.0 | - | [2] |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -162.6, -158.4, -158.9 | - | [3] |
| δ -162, -158, -153 | - | [2] |
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical steps and rationale in the purification of this compound.
References
- 1. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. rsc.org [rsc.org]
- 4. This compound | 71195-85-2 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Physical and chemical properties of pentafluorophenyl acrylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of pentafluorophenyl acrylate (B77674) (PFPA), a versatile monomer increasingly utilized in the development of advanced functional polymers for biomedical and materials science applications. This document details its core characteristics, synthesis, polymerization, and post-polymerization modification, offering valuable insights for researchers and professionals in drug development and polymer chemistry.
Core Properties of Pentafluorophenyl Acrylate
This compound is a fluorinated monomer recognized for its unique reactivity, which stems from the highly electron-deficient pentafluorophenyl ester group.[1] This feature makes it an excellent precursor for the synthesis of a wide range of functional polymers through efficient nucleophilic substitution reactions.[1]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₃F₅O₂ | [2] |
| Molecular Weight | 238.11 g/mol | [3] |
| Appearance | Colorless to light yellow, clear liquid | [3] |
| Boiling Point | 145-149 °C | [1] |
| Density | 1.446 g/mL at 25 °C | [4] |
| Refractive Index (n/D) | 1.434 | |
| Melting Point | Not available | [5] |
| Solubility | Soluble in a wide range of organic solvents. | [6] |
| Storage Temperature | 2-8 °C | [2] |
Solubility Profile
Synthesis and Polymerization
The synthesis of this compound and its subsequent polymerization are critical steps in the development of functional polymeric materials.
Synthesis of this compound
This compound can be synthesized through the esterification of pentafluorophenol (B44920) with acryloyl chloride in the presence of a base, such as triethylamine (B128534).
Experimental Protocol: Synthesis of this compound
Materials:
-
Pentafluorophenol
-
Acryloyl chloride
-
Triethylamine
-
Anhydrous diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether (40-60 °C)
Procedure:
-
In a two-neck round-bottom flask under a nitrogen atmosphere, dissolve pentafluorophenol (1 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether.
-
Cool the mixture in an ice bath.
-
Add acryloyl chloride (1.2 eq) dropwise to the cooled solution. The solution will turn into a white suspension.
-
Remove the ice bath and stir the suspension overnight at room temperature under nitrogen.
-
Remove the precipitated triethylamine hydrochloride salt by filtration and wash the solid with diethyl ether.
-
Evaporate the solvent from the filtrate. The residue can be filtered again to yield a clear yellow liquid.
-
Purify the crude product by column chromatography using silica gel and petroleum ether as the eluent.
-
Collect the appropriate fractions and remove the solvent by rotary evaporation to obtain pure this compound.
Polymerization of this compound
This compound can be polymerized via several methods, most commonly through free radical polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization.[6] RAFT polymerization is particularly advantageous as it allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[6]
Experimental Protocol: Free Radical Polymerization of this compound
Materials:
-
This compound
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous 1,4-dioxane (B91453)
Procedure:
-
Dissolve this compound and AIBN (as initiator) in anhydrous 1,4-dioxane in a Schlenk tube.
-
Degas the solution by performing three freeze-pump-thaw cycles.
-
Place the sealed Schlenk tube in a preheated oil bath at 70 °C and stir for the desired reaction time.
-
Terminate the polymerization by exposing the reaction mixture to air and cooling it down.
-
Precipitate the polymer by adding the solution to a non-solvent, such as methanol.
-
Collect the polymer by filtration and dry under vacuum.
Post-Polymerization Modification: A Gateway to Functional Polymers
A key feature of poly(this compound) (PPFPA) is its utility as a reactive polymer precursor for post-polymerization modification.[6] The pentafluorophenyl ester side chains are highly susceptible to nucleophilic attack by amines and, to a lesser extent, alcohols.[6][7] This reactivity allows for the straightforward introduction of a wide variety of functional groups onto the polymer backbone, enabling the tailoring of polymer properties for specific applications, such as drug delivery.[7]
Reaction with Amines
The reaction of PPFPA with primary and secondary amines is a highly efficient method for the synthesis of functional polyacrylamides.[7] This reaction typically proceeds with high conversion under mild conditions.
Experimental Protocol: Post-Polymerization Modification of PPFPA with a Primary Amine
Materials:
-
Poly(this compound)
-
Primary amine of choice (e.g., an amino-functionalized drug or targeting ligand)
-
Anhydrous solvent (e.g., N,N-dimethylformamide, tetrahydrofuran)
Procedure:
-
Dissolve poly(this compound) in the chosen anhydrous solvent in a reaction vessel.
-
Add the primary amine (typically in excess) to the polymer solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature for a specified period (reaction progress can be monitored by techniques such as FT-IR or NMR spectroscopy).
-
Upon completion, precipitate the functionalized polymer in a suitable non-solvent.
-
Isolate the product by filtration and dry under vacuum.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the synthesis, polymerization, and post-polymerization modification of this compound.
Caption: Synthesis of this compound.
Caption: Polymerization of this compound.
Caption: Post-Polymerization Modification of PPFPA.
Safety and Handling
This compound is a combustible liquid and can cause skin and serious eye irritation.[2] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety goggles.[2] Store in a tightly closed container in a cool, dry place, away from heat and sources of ignition.[2] For detailed safety information, refer to the material safety data sheet (MSDS).
Applications in Research and Drug Development
The ability to readily functionalize poly(this compound) makes it a valuable platform for a variety of applications, particularly in the biomedical field. Researchers have utilized PPFPA to develop:
-
Drug Delivery Systems: By conjugating therapeutic agents to the polymer backbone, targeted and controlled release systems can be designed.[7]
-
Functional Surfaces: PPFPA-based polymers can be grafted onto surfaces to create biocompatible coatings, biosensors, or materials with specific cell-adhesive properties.
-
Nanoparticles: Self-assembly of amphiphilic copolymers derived from PPFPA can lead to the formation of micelles and nanoparticles for drug encapsulation and delivery.[7]
The versatility of this compound and its polymer derivatives continues to drive innovation in materials science and pharmaceutical research, offering a powerful tool for the creation of advanced, functional materials.
References
- 1. polysciences.com [polysciences.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Pentafluorophenyl acrylate monomer stability and storage
An In-depth Technical Guide to the Stability and Storage of Pentafluorophenyl Acrylate (B77674) (PFPA) Monomer
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. Pentafluorophenyl acrylate (PFPA) is a critical monomer in the synthesis of functional polymers for a variety of biomedical applications, including drug delivery and functional surfaces.[1] Ensuring its stability and proper storage is crucial for reproducible and successful outcomes. This guide provides a comprehensive overview of the stability and recommended storage conditions for PFPA monomer, including quantitative data, experimental protocols, and visual guides.
Core Stability Profile
This compound is a reactive monomer that requires careful handling and storage to prevent premature polymerization and degradation. While generally more stable towards hydrolysis than other activated esters like N-hydroxysuccinimide (NHS) esters, it is sensitive to moisture, heat, and light.[1][2]
Key Stability Factors:
-
Polymerization: As an acrylate, PFPA is susceptible to spontaneous, free-radical polymerization. This is mitigated by the addition of inhibitors.
-
Hydrolysis: The pentafluorophenyl ester group can undergo hydrolysis, particularly in the presence of moisture and at non-neutral pH, to yield pentafluorophenol (B44920) and poly(acrylic acid).
-
Thermal Decomposition: Elevated temperatures can lead to degradation and uncontrolled polymerization.
Quantitative Stability and Storage Data
To ensure the longevity and purity of PFPA monomer, specific storage conditions must be maintained. The following tables summarize the key parameters for storage and the known physical properties relevant to its stability.
Table 1: Recommended Storage Conditions for this compound Monomer
| Parameter | Recommended Condition | Source(s) |
| Temperature | 2-8°C | [3] |
| Atmosphere | Inert gas (Nitrogen or Argon) | [3] |
| Light | Protect from light | General best practice for reactive monomers |
| Moisture | Protect from moisture | [3] |
| Inhibitor | <200 ppm Monomethyl ether hydroquinone (B1673460) (MEHQ) | |
| Container Material | Polyethylene or polypropylene | [4] |
Table 2: Physical and Chemical Properties Related to Stability
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Boiling Point | 197 °C | [5] |
| Flash Point | 68 °C | [5] |
| Heat Sensitivity | Heat Sensitive | [5] |
Degradation Pathways
Understanding the potential degradation pathways of PFPA is essential for troubleshooting and ensuring the quality of the monomer. The two primary pathways are spontaneous polymerization and hydrolysis.
Spontaneous Polymerization
In the absence of an effective inhibitor, or under conditions that negate the inhibitor's function (e.g., absence of oxygen for MEHQ), PFPA can undergo free-radical polymerization. This process is often initiated by heat, light, or contaminants.
Caption: Spontaneous polymerization pathway of PFPA.
Hydrolysis
The ester linkage in PFPA is susceptible to hydrolysis, which is accelerated by the presence of water and catalyzed by acids or bases. This reaction results in the formation of pentafluorophenol and poly(acrylic acid).
Caption: Hydrolysis degradation pathway of PFPA.
Experimental Protocols for Stability Assessment
Regular assessment of PFPA monomer quality is crucial. The following protocols provide frameworks for monitoring purity, inhibitor concentration, and the presence of polymers.
Protocol 1: Purity Assessment and Polymer Detection by ¹⁹F NMR Spectroscopy
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for assessing the purity of PFPA and detecting the formation of poly(this compound). The chemical shifts of the fluorine atoms on the pentafluorophenyl ring are different for the monomer and the polymer.
Methodology:
-
Sample Preparation: Prepare a solution of the PFPA monomer in a suitable deuterated solvent (e.g., CDCl₃) at a known concentration.
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum.
-
Analysis:
-
The spectrum of pure PFPA monomer will show distinct peaks corresponding to the ortho, meta, and para fluorine atoms.
-
Upon polymerization, these peaks will broaden and may shift slightly.[6]
-
The presence of new, broader peaks is indicative of polymer formation.
-
Integration of the monomer and polymer signals can be used to quantify the extent of polymerization.
-
Protocol 2: Quantification of MEHQ Inhibitor by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the MEHQ inhibitor, ensuring it is within the effective range.
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of MEHQ in a suitable solvent (e.g., acetonitrile) at known concentrations.
-
Sample Preparation: Dilute a known amount of the PFPA monomer in the same solvent.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.[7]
-
Mobile Phase: A gradient of water and acetonitrile.
-
Detection: UV detector at a wavelength where MEHQ has a strong absorbance (e.g., ~290 nm).
-
Flow Rate: 1 mL/min.
-
-
Analysis:
-
Generate a calibration curve from the peak areas of the MEHQ standards.
-
Determine the concentration of MEHQ in the PFPA sample by comparing its peak area to the calibration curve.
-
Recommended Storage and Handling Workflow
Adherence to a strict workflow for storage and handling is essential to maintain the stability of PFPA monomer.
Caption: Workflow for proper storage and handling of PFPA.
Conclusion
The stability of this compound monomer is critical for its successful use in research and development. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from moisture, and by implementing routine quality control checks using the experimental protocols outlined in this guide, researchers can ensure the integrity of this valuable monomer. Understanding the potential degradation pathways of polymerization and hydrolysis further empowers users to take preventative measures and troubleshoot any issues that may arise.
References
- 1. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HPLC Method for MEHQ - Chromatography Forum [chromforum.org]
In-Depth Technical Guide to Pentafluorophenyl Acrylate (CAS 71195-85-2)
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Identification
Pentafluorophenyl acrylate (B77674) (PFPA) is a fluorinated monomer with the CAS number 71195-85-2. It is a versatile building block in polymer chemistry, prized for the unique reactivity of its pentafluorophenyl ester group. This functional group allows for efficient post-polymerization modification, making it a valuable tool for creating functional polymers for a wide range of applications, including drug delivery, bioconjugation, and surface modification.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 71195-85-2 |
| Common Name | Pentafluorophenyl acrylate |
| Synonyms | 2-Propenoic acid pentafluorophenyl ester, Acrylic acid pentafluorophenyl ester |
| Molecular Formula | C₉H₃F₅O₂[1] |
| Molecular Weight | 238.11 g/mol [1] |
| IUPAC Name | 2,3,4,5,6-pentafluorophenyl prop-2-enoate[2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 145-149 °C | [2][4] |
| Density | 1.446 g/cm³ | [1][4] |
| Refractive Index | 1.434 | [4] |
| Flash Point | 68 °C (closed cup) | [5][6] |
| Solubility | Practically insoluble in water | [7] |
| Storage Temperature | 2-8 °C, often stabilized with MEHQ | [3][5] |
Synthesis and Polymerization
Synthesis of this compound
This compound is typically synthesized by the esterification of pentafluorophenol (B44920) with acryloyl chloride in the presence of a base, such as triethylamine (B128534) (TEA), to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve pentafluorophenol (1.0 eq) and triethylamine (1.2 eq) in dry diethyl ether.
-
Cooling: Cool the reaction mixture in an ice bath.
-
Addition of Acryloyl Chloride: Add acryloyl chloride (1.2 eq) dropwise to the cooled solution. A white precipitate of triethylamine hydrochloride will form immediately.
-
Reaction: Remove the ice bath and stir the suspension overnight at room temperature under a nitrogen atmosphere.
-
Work-up:
-
Remove the triethylamine hydrochloride salt by filtration and wash the solid with diethyl ether.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using petroleum ether as the eluent.
-
-
Characterization: The final product is a clear yellow liquid. The structure can be confirmed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.
Polymerization of this compound
Poly(this compound) (pPFPA) can be synthesized via conventional free-radical polymerization or controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1][7] RAFT polymerization is preferred for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions.
Experimental Protocol: RAFT Polymerization of this compound
-
Reaction Mixture: In a Schlenk tube, dissolve this compound (PFPA) (e.g., 100 eq), a RAFT agent such as benzyl (B1604629) 2-hydroxyethyl trithiocarbonate (B1256668) (1 eq), and a radical initiator like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) (e.g., 0.5 eq) in a suitable solvent (e.g., benzene (B151609) or dioxane).
-
Degassing: Degas the solution by purging with nitrogen for 30 minutes while cooling in an ice bath.
-
Polymerization: Remove the ice bath and heat the reaction mixture at a specific temperature (e.g., 70 °C) for a defined period to achieve the desired conversion.
-
Termination and Purification: Cool the reaction to room temperature and precipitate the polymer by adding the solution to a non-solvent like cold methanol.
-
Isolation: Collect the polymer by filtration and dry under vacuum.
Mechanism of Action and Reactivity
The utility of pPFPA in various applications stems from the high reactivity of the pentafluorophenyl ester side chains towards nucleophiles. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and the pentafluorophenoxide an excellent leaving group. This facilitates nucleophilic substitution reactions, primarily with amines and alcohols, to form stable amide or new ester linkages, respectively. This process is often referred to as post-polymerization modification.
Diagram: Post-Polymerization Modification of pPFPA
Caption: Post-polymerization modification of pPFPA with nucleophiles.
Handling and Safety
This compound is a combustible liquid and should be handled with care in a well-ventilated area, away from heat, sparks, and open flames.[3][8] It is classified as causing skin and eye irritation.[6][9]
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a respirator with an organic vapor cartridge if working in a poorly ventilated area.
Handling and Storage:
-
Wash hands thoroughly after handling.[10]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
It is often supplied with an inhibitor like monomethyl ether hydroquinone (B1673460) (MEHQ) to prevent premature polymerization.[5]
Toxicological Data:
Applications and Experimental Protocols
The ability to easily functionalize pPFPA makes it a valuable precursor for a wide array of applications in biomedical research and drug development.
Bioconjugation
pPFPA can be used to create reactive surfaces or nanoparticles for the immobilization of biomolecules such as proteins and peptides.
Experimental Protocol: Antibody Immobilization on pPFPA-grafted Silica Beads [10]
-
Surface Preparation: Prepare poly(this compound)-grafted silica beads.
-
Washing: Wash the beads with a suitable buffer (e.g., PBS).
-
Antibody Incubation: Add the antibody solution to the bead suspension.
-
Conjugation: Incubate the mixture to allow the primary amine groups (e.g., from lysine (B10760008) residues) on the antibody to react with the pentafluorophenyl ester groups on the beads, forming stable amide bonds.
-
Blocking: Block any remaining reactive sites with a small amine-containing molecule (e.g., ethanolamine).
-
Washing: Wash the antibody-conjugated beads to remove any unbound antibody.
Diagram: Antibody Immobilization Workflow
Caption: Workflow for immobilizing antibodies on pPFPA-grafted surfaces.
Drug Delivery
pPFPA can be used to create nanoparticles or micelles for the encapsulation and targeted delivery of therapeutic agents. The surface of these carriers can be functionalized with targeting ligands or stealth-conferring polymers like polyethylene (B3416737) glycol (PEG).
Experimental Protocol: Preparation of pH-Responsive Micelles for Doxorubicin (B1662922) Delivery [8]
-
Polymer Synthesis: Synthesize pPFPA via RAFT polymerization.
-
Partial Modification: React pPFPA with 1-amino-2-propanol to create an amphiphilic copolymer that can self-assemble into micelles in an aqueous solution.
-
Core Functionalization: React the remaining pPFPA segments in the micellar core with 1-(3-aminopropyl)imidazole (B109541) to introduce pH-responsive charge-conversional entities.
-
Drug Loading: Load a hydrophobic drug, such as doxorubicin (DOX), into the micelles.
-
Characterization: Characterize the size, morphology, and drug-loading capacity of the micelles.
-
In Vitro Release: Study the in vitro release of DOX from the micelles at different pH values (e.g., pH 7.4 and pH 5.0) to demonstrate pH-responsiveness.
Surface Modification for Cell Culture
Surfaces coated with pPFPA can be modified with cell-adhesive peptides or other biomolecules to promote cell attachment and growth.
Experimental Protocol: Surface Functionalization for Enhanced Cell Adhesion
-
Coating: Coat a substrate (e.g., glass coverslip or polymer dish) with a thin film of pPFPA.
-
Peptide Conjugation: Incubate the pPFPA-coated surface with a solution of a cell-adhesive peptide (e.g., RGD peptide) in a suitable buffer.
-
Blocking and Washing: Block any unreacted sites and wash the surface to remove non-covalently bound peptides.
-
Cell Seeding: Seed cells onto the functionalized surface and culture under standard conditions.
-
Analysis: Assess cell adhesion, spreading, and proliferation on the modified surface compared to an unmodified control.
Biological Signaling Pathways
Currently, there is a lack of direct evidence in the scientific literature detailing the specific interactions of this compound or its derived polymers with key biological signaling pathways such as mTOR, MAPK, or NF-kB. The primary biological applications of pPFPA-based materials focus on their use as carriers for bioactive molecules or as platforms for cell-surface interactions, where the biological effect is mediated by the conjugated molecule or the engineered surface properties rather than the polymer backbone itself.
The biocompatibility of polymers derived from pPFPA is an active area of research. For instance, cytotoxicity assays have been performed on cells cultured with functionalized single-chain polymer nanoparticles derived from a pentafluorophenyl methacrylate (B99206) monomer, showing the potential for creating biocompatible materials.[12] However, comprehensive in vivo biocompatibility studies are still needed for many specific formulations.
Conclusion
This compound is a highly versatile and reactive monomer that serves as a powerful platform for the development of advanced functional polymers. Its well-defined chemistry allows for precise control over polymer architecture and functionality, making it an invaluable tool for researchers in drug delivery, bioconjugation, and materials science. While the safety profile of the monomer requires careful handling, the resulting polymers hold great promise for a variety of biomedical applications. Further research into the in vivo biocompatibility and potential interactions with cellular signaling pathways will be crucial for the clinical translation of pPFPA-based technologies.
References
- 1. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 2. DSpace at KOASAS: Development of functional polymer platform using reactive poly(this compound) as a precursor [koasas.kaist.ac.kr]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. BIOLOGICAL FUNCTIONALIZATioN OF POLY(this compound) – Nanotechnology AND Biomedicine [reu.engr.uga.edu]
- 5. scbt.com [scbt.com]
- 6. 五氟苯基丙烯酸酯 contains <200 ppm monomethyl ether hydroquinone as inhibitor, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. usplastic.com [usplastic.com]
- 10. Preparation of Poly(this compound) Functionalized SiO2 Beads for Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]
Reactivity of Pentafluorophenyl Acrylate with Primary Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl acrylate (B77674) (PFPA) and its corresponding polymer, poly(pentafluorophenyl acrylate) (PPFPA), have emerged as highly versatile reagents in bioconjugation, drug delivery, and materials science.[1][2] The core of their utility lies in the highly reactive nature of the pentafluorophenyl ester group towards nucleophiles, particularly primary amines. This reactivity allows for the facile and efficient formation of stable amide bonds under mild conditions, making PFPA an excellent choice for conjugating biomolecules, synthesizing functional polymers, and modifying surfaces.[3][4][5] This technical guide provides a comprehensive overview of the reactivity of this compound with primary amines, including the underlying reaction mechanism, factors influencing reaction kinetics, detailed experimental protocols, and quantitative data to aid in the design and execution of related experiments.
Core Principles of Reactivity
The reaction between this compound and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the carbonyl carbon of the ester highly electrophilic.[6] This, combined with the fact that pentafluorophenolate is an excellent leaving group, facilitates the attack by the nucleophilic primary amine.[3][6] The reaction results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.[6]
Compared to other common amine-reactive reagents like N-hydroxysuccinimide (NHS) esters, pentafluorophenyl esters exhibit enhanced stability, particularly towards hydrolysis in aqueous environments.[2][7] This increased stability provides a larger processing window and often leads to higher conjugation yields, a significant advantage when working with precious or limited quantities of biomolecules.[6][7]
Factors Influencing the Reaction
Several factors can influence the rate and efficiency of the reaction between this compound and primary amines:
-
Nucleophilicity of the Amine: The reactivity is highly dependent on the nucleophilicity of the amine. Aliphatic primary and secondary amines generally react efficiently and quantitatively.[8][9] Aromatic amines, being less nucleophilic, exhibit significantly lower conversion rates.[8][9]
-
Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are known to accelerate the reaction rate compared to less polar solvents like tetrahydrofuran (B95107) (THF).[10]
-
Steric Hindrance: Steric hindrance around the amine or the ester can affect the reaction rate. Larger, bulkier amines may react more slowly.[11]
-
Temperature: While the reaction proceeds readily at room temperature, gentle heating (e.g., to 50°C) can be employed to increase the reaction rate, particularly for less reactive amines.[8]
-
pH: For reactions in aqueous media, the pH should be maintained in a range where the primary amine is in its deprotonated, nucleophilic state (typically pH 7-9). Buffers that do not contain primary amines (e.g., phosphate (B84403) or bicarbonate buffers) should be used.
Quantitative Reaction Data
The following table summarizes quantitative data on the reactivity of this compound and its polymer with primary amines, compiled from various studies.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time | Conversion/Yield | Reference |
| Poly(this compound) | Aliphatic primary amines | - | - | - | Satisfactory | [8][9] |
| Poly(this compound) | Aliphatic secondary amines | - | - | - | Satisfactory | [8][9] |
| Poly(this compound) | Aromatic amines | - | - | - | Low | [8][9] |
| α-Fluorinated PPFMA | 1-amino-2-propanol | DMF | 50 | 20 h | Quantitative | [8] |
| Poly(pentafluorophenyl methacrylate) | n-butylamine | THF | 70 | 30 min | 33% | [10] |
| Poly(pentafluorophenyl methacrylate) | n-butylamine | DMF | 70 | 30 min | 100% | [10] |
Experimental Protocols
Synthesis of this compound (PFPA)
This protocol describes a general method for the synthesis of this compound monomer.
Materials:
-
Pentafluorophenol
-
Acryloyl chloride
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Hydrochloric acid (HCl) solution (pH 2.0)
-
Brine
Procedure:
-
Dissolve pentafluorophenol in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[12][13]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add triethylamine (1.02-1.20 equivalents) dropwise to the solution.[12][13]
-
Subsequently, add acryloyl chloride (1.09-1.20 equivalents) dropwise to the cooled solution.[12][13]
-
Maintain the reaction at 0°C for 10 minutes to 1 hour, then allow it to warm to room temperature and stir for 18 hours or until completion, as monitored by thin-layer chromatography (TLC).[12][13]
-
Remove the precipitated triethylammonium (B8662869) chloride by filtration.[12]
-
Wash the filtrate with an acidic water solution (HCl, pH 2.0) and then with distilled water or brine.[12][13]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[13]
-
The crude product can be purified by flash chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) or petroleum ether to yield pure this compound.[8][12]
General Protocol for Protein Labeling with a PFP Ester-Activated Fluorophore
This protocol provides a general procedure for the conjugation of a PFP ester-activated fluorophore to primary amines on a protein.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
PFP ester-activated fluorophore dissolved in a minimal amount of organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., Tris or glycine, 1 M, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette)
Procedure:
-
Prepare the protein solution at a suitable concentration in the amine-free buffer.
-
Prepare a stock solution of the PFP ester-activated fluorophore in DMSO or DMF immediately before use.
-
Add a calculated molar excess of the PFP ester solution to the protein solution while gently vortexing or stirring.[6]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[6]
-
To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[6]
-
Remove the excess, unreacted fluorophore and byproducts by size-exclusion chromatography, dialysis, or spin filtration.[6]
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the fluorophore.[6]
Visualizations
Caption: Reaction mechanism of a PFP ester with a primary amine.
Caption: General experimental workflow for protein conjugation.
References
- 1. polysciences.com [polysciences.com]
- 2. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 3. DSpace at KOASAS: Development of functional polymer platform using reactive poly(this compound) as a precursor [koasas.kaist.ac.kr]
- 4. DSpace at KOASAS: Reactive polymer surface platform of this compound for the application of biomolecule immobilization with enhanced sensitivity [koasas.kaist.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
The Hydrolytic Stability of Pentafluorophenyl Acrylate Active Esters: A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the realm of bioconjugation and drug development, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone of innovation. The choice of reactive ester for forming stable amide bonds is a critical decision that influences reaction efficiency, reproducibility, and the overall success of the conjugation strategy. While N-hydroxysuccinimide (NHS) esters have traditionally been the workhorse for amine-reactive modifications, pentafluorophenyl (PFP) esters, particularly pentafluorophenyl acrylate (B77674) (PFPA), have emerged as a superior alternative due to their enhanced stability in aqueous environments.[1][2][3] This technical guide provides an in-depth analysis of the hydrolysis stability of PFPA active esters, offering quantitative comparisons, detailed experimental protocols, and reaction pathway visualizations to empower researchers in optimizing their conjugation methodologies.
Core Principles: The Competing Reactions of Active Esters
The utility of active esters like pentafluorophenyl acrylate in bioconjugation hinges on their ability to efficiently react with primary and secondary amines to form stable amide bonds. This desired reaction, known as aminolysis, is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the ester. However, in the aqueous buffers typically used for biomolecule modifications, a competing reaction, hydrolysis, can occur.[4] In this reaction, water acts as the nucleophile, leading to the cleavage of the ester bond and the formation of an unreactive carboxylic acid and pentafluorophenol (B44920). The efficiency of a conjugation reaction is therefore determined by the relative rates of aminolysis and hydrolysis.
The chemical structure of PFP esters confers a significant advantage in this regard. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines.[4] Concurrently, the pentafluorophenolate is an excellent leaving group. While these properties enhance the desired aminolysis, they also render the ester less susceptible to hydrolysis compared to NHS esters.[1] This increased resistance to hydrolysis provides a wider experimental window, leading to higher conjugation yields and more consistent results.[1][2]
Quantitative Comparison of Hydrolytic Stability: PFP vs. NHS Esters
The most significant advantage of PFP esters over their NHS counterparts is their markedly superior stability in aqueous solutions.[3] While specific hydrolysis rate constants for this compound monomer are not extensively documented in publicly available literature, the general trend and comparative data for PFP esters provide a clear picture of their enhanced stability.
One study reported a PFP ester to be approximately 6-fold more stable than its corresponding NHS ester in an aqueous solution.[1][2] Another study noted that a tetrafluorophenyl (TFP) ester, a close analog, has a half-life 3.0 times longer than an NHS ester at pH 8. This heightened stability is particularly crucial in the pH range of 7.2 to 8.5, which is optimal for the aminolysis reaction but where NHS esters are notoriously prone to rapid hydrolysis.[2][4]
| Parameter | Pentafluorophenyl (PFP) Esters | N-Hydroxysuccinimide (NHS) Esters | Reference |
| General Hydrolytic Stability | Significantly more stable in aqueous solutions, less susceptible to spontaneous hydrolysis. | Prone to rapid hydrolysis, especially as pH increases. | [1][2][3] |
| Half-life in Aqueous Buffer | Significantly longer than NHS esters. | Can range from hours at pH 7 to mere minutes at pH 8. | [2][3] |
| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 (with rapid hydrolysis at the higher end) | [2][4] |
| Reaction Efficiency | Higher overall conjugation yields due to lower susceptibility to hydrolysis. | Lower yields often requiring a larger excess of the labeling reagent. | [3] |
Factors Influencing the Hydrolysis Stability of this compound
Several factors can influence the rate of hydrolysis of PFPA active esters, and understanding these can help in designing more robust and efficient conjugation protocols.
-
pH: The rate of hydrolysis of PFP esters is significantly influenced by pH. As the pH increases, the concentration of hydroxide (B78521) ions, a potent nucleophile, also increases, leading to an accelerated rate of hydrolysis. However, PFP esters maintain considerable stability in the neutral to slightly alkaline pH range where aminolysis is most efficient.[2]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, for particularly sensitive conjugations or when working with labile biomolecules, performing the reaction at a lower temperature (e.g., 4°C) can help to minimize hydrolysis, albeit at the cost of a slower aminolysis rate.
-
Solvent: PFP esters are typically dissolved in an anhydrous (dry) organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture.[4] The presence of residual water in these stock solutions can lead to premature hydrolysis of the active ester. It is therefore crucial to use high-purity, anhydrous solvents and to prepare the stock solutions immediately before use.
Experimental Protocols for Determining Hydrolysis Stability
The hydrolytic stability of this compound can be quantitatively assessed using several analytical techniques. The following protocols provide detailed methodologies for monitoring the hydrolysis of active esters.
Protocol 1: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This method allows for the direct measurement of the decrease in the concentration of the active ester and the corresponding increase in the concentration of its hydrolysis product over time.
Materials:
-
This compound (PFPA)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., a solution of a primary amine like Tris-HCl)
-
Reverse-phase HPLC system with a C18 column and a UV detector
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of PFPA (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use.
-
Initiation of Hydrolysis: Initiate the hydrolysis reaction by diluting the PFPA stock solution into the aqueous buffer of interest to a final concentration of, for example, 1 mM.
-
Time-Course Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the hydrolysis reaction in the aliquot by adding an excess of the quenching solution.
-
HPLC Analysis: Analyze each quenched sample by HPLC. Monitor the chromatogram for the peak corresponding to PFPA and the peak corresponding to the hydrolyzed acrylic acid product.
-
Data Analysis: Quantify the peak areas for both the remaining PFPA and the formed hydrolysis product at each time point. Plot the concentration of PFPA as a function of time to determine the hydrolysis rate constant and the half-life of the active ester under the tested conditions.
Protocol 2: Monitoring Hydrolysis by UV-Vis Spectrophotometry
This method is applicable if the hydrolysis product, pentafluorophenol, has a distinct UV-Vis absorbance spectrum compared to the starting PFPA.
Materials:
-
This compound (PFPA)
-
Anhydrous DMF or DMSO
-
Aqueous buffer of interest
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Spectral Scans: Obtain the UV-Vis absorbance spectra of PFPA and pentafluorophenol in the aqueous buffer to identify a wavelength where the change in absorbance upon hydrolysis is maximal.
-
Reaction Setup: Prepare a reaction mixture of PFPA in the aqueous buffer directly in a quartz cuvette.
-
Kinetic Measurement: Place the cuvette in the spectrophotometer and monitor the change in absorbance at the predetermined wavelength over time.
-
Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law. Plot the concentration of the product (or reactant) versus time to determine the reaction rate.
Protocol 3: Monitoring Hydrolysis by ¹⁹F NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for monitoring reactions involving fluorinated compounds.
Materials:
-
This compound (PFPA)
-
Deuterated aqueous buffer (e.g., D₂O with phosphate (B84403) buffer salts)
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Reference Spectra: Acquire ¹⁹F NMR spectra of pure PFPA and pentafluorophenol to identify their characteristic chemical shifts.
-
Reaction Monitoring: Prepare a solution of PFPA in the deuterated buffer directly in an NMR tube.
-
Time-Resolved Spectra: Acquire ¹⁹F NMR spectra at regular intervals.
-
Data Analysis: Integrate the signals corresponding to the fluorine atoms in PFPA and the pentafluorophenol product. The change in the relative integrals over time will provide the kinetics of the hydrolysis reaction.
Conclusion
This compound active esters offer a compelling advantage for researchers and drug development professionals engaged in bioconjugation. Their superior hydrolytic stability compared to traditional NHS esters provides greater flexibility in experimental design, leading to more efficient and reproducible conjugation outcomes.[1][2][3] By understanding the factors that influence their stability and employing robust analytical methods to characterize their hydrolysis kinetics, scientists can fully leverage the benefits of PFPA chemistry to develop novel and effective bioconjugates. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the rational design and optimization of conjugation strategies.
References
Solubility of Poly(pentafluorophenyl acrylate) in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(pentafluorophenyl acrylate) (PPFPA) is a versatile polymer widely utilized in materials science and drug delivery due to its reactive pentafluorophenyl ester side chains. These groups allow for straightforward post-polymerization modification with various nucleophiles, such as amines and alcohols, enabling the synthesis of a diverse range of functional polymers. A key advantage of PPFPA over other activated ester polymers, like poly(N-acryloyl succinimide) (PNAS), is its enhanced hydrolytic stability and broader solubility in organic solvents.[1] This guide provides a comprehensive overview of the solubility of PPFPA in common organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to aid researchers in their experimental design.
Data Presentation: Solubility of Poly(this compound)
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Soluble | Commonly used as a solvent for post-polymerization modification of PPFPA.[2] |
| Anisole | Soluble | Has been used as a solvent for the RAFT polymerization of pentafluorophenyl acrylate (B77674) to form PPFPA.[3] |
| 1,4-Dioxane | Soluble | Employed as a solvent for the RAFT polymerization of the methacrylate (B99206) analog, which suggests probable solubility for the acrylate.[2][4] |
| Tetrahydrofuran (THF) | Likely Soluble | THF is a common solvent for many polymers, and given PPFPA's broad solubility, it is expected to be soluble. |
| Chloroform (CHCl₃) | Likely Soluble | A common solvent for many acrylate polymers. |
| Toluene | Likely Soluble | Aromatic solvents are often effective for dissolving polymers with aromatic side groups. |
| Methanol (MeOH) / Ethanol (EtOH) | Likely Insoluble | Alcohols are generally poor solvents for non-polar to moderately polar polymers and are often used as precipitating agents. |
| Water | Insoluble | PPFPA is a hydrophobic polymer and is not soluble in water. |
Note: The "Likely Soluble" and "Likely Insoluble" entries are based on general principles of polymer solubility ("like dissolves like") and solvents used for analogous polymers or processes. Experimental verification is necessary for specific applications.
Experimental Protocols: Determining Polymer Solubility
The following is a generalized experimental protocol for determining the solubility of poly(this compound) in an organic solvent. This method can be adapted to determine either qualitative solubility (i.e., soluble/insoluble) or quantitative solubility.
Objective: To determine the solubility of PPFPA in a selected organic solvent at a specific temperature.
Materials:
-
Poly(this compound) (PPFPA) powder
-
Selected organic solvent(s) (analytical grade or higher)
-
Small vials or test tubes with secure caps
-
Analytical balance
-
Vortex mixer or magnetic stirrer with stir bars
-
Temperature-controlled environment (e.g., water bath, incubator, or laboratory bench at ambient temperature)
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, glass microfiber filters)
-
Oven for drying
Procedure:
-
Preparation of PPFPA: Ensure the PPFPA is in a dry, powdered form. If necessary, gently grind any large aggregates to increase the surface area for dissolution.
-
Solvent Addition:
-
For Qualitative Assessment: To a vial containing a small, pre-weighed amount of PPFPA (e.g., 10 mg), add a specific volume of the test solvent (e.g., 1 mL).
-
For Quantitative Assessment: Prepare a series of vials. In each vial, add a precisely weighed amount of PPFPA. Then, add an increasing, known volume of the solvent to each vial to create a range of concentrations. Alternatively, add a fixed volume of solvent to an excess of the polymer.
-
-
Mixing: Securely cap the vials and agitate them using a vortex mixer or magnetic stirrer. The goal is to ensure thorough mixing of the polymer and solvent. The duration of mixing can vary depending on the polymer and solvent but should be consistent across all samples. A common practice is to mix for 24 hours to reach equilibrium.[5] For viscous solutions, gentle heating may be applied to accelerate dissolution, but it's important to note that solubility is temperature-dependent.
-
Equilibration: Allow the vials to stand undisturbed in a temperature-controlled environment for a set period (e.g., 24-48 hours). This allows the solution to reach equilibrium and for any undissolved polymer to settle.
-
Observation (Qualitative): Visually inspect the vials. If the polymer has completely dissolved to form a clear, homogeneous solution, it is considered soluble under those conditions. If a separate solid phase remains, the polymer is considered insoluble or partially soluble.
-
Separation and Quantification (Quantitative):
-
Carefully take a known volume of the supernatant (the clear liquid phase) from a vial where excess solid is present.
-
Filter the supernatant using a syringe filter to remove any remaining microscopic solid particles. The filter material should be compatible with the solvent used.
-
Transfer the filtered solution to a pre-weighed container.
-
Evaporate the solvent from the solution in the container using a controlled method (e.g., a vacuum oven at a temperature below the polymer's decomposition point).
-
Once the solvent is completely removed, weigh the container with the dried polymer residue.
-
-
Calculation: The solubility can be calculated as follows:
Solubility (g/L) = (Mass of dried polymer (g)) / (Volume of supernatant taken (L))
Safety Precautions:
-
Always work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each solvent to be aware of its specific hazards.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of polymer solubility.
Caption: Workflow for determining the solubility of poly(this compound).
References
- 1. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Versatile Flow Reactor Platform for Machine Learning Guided RAFT Synthesis, Amidation of Poly(this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Polymerization of Pentafluorophenyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl acrylate (B77674) (PFPA) is a versatile monomer increasingly utilized in the synthesis of advanced functional polymers. Its unique activated ester functionality makes it an ideal candidate for post-polymerization modification, allowing for the straightforward introduction of a wide array of functionalities. This is particularly valuable in the development of materials for biomedical applications, including drug delivery systems, functional surfaces, and nanoparticles. This technical guide provides a comprehensive overview of the primary mechanisms for PFPA polymerization: free radical polymerization, reversible addition-fragmentation chain-transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in the field.
Polymerization Mechanisms
The polymerization of PFPA can be achieved through several methods, each offering distinct advantages and levels of control over the final polymer architecture.
Free Radical Polymerization (FRP)
Conventional free radical polymerization is a common and straightforward method for synthesizing poly(pentafluorophenyl acrylate) (PPFPA).[1] This technique typically employs a thermal initiator, such as azobisisobutyronitrile (AIBN), to generate radicals that initiate the polymerization of the PFPA monomer.[1][2] While effective for producing PPFPA, this method offers limited control over the polymer's molecular weight and dispersity.[1]
A typical procedure for the free radical polymerization of PFPA is as follows:
-
Materials:
-
This compound (PFPA) monomer
-
Azobisisobutyronitrile (AIBN) initiator
-
Anhydrous 1,4-dioxane (B91453) (or other suitable solvent)[3]
-
-
Procedure:
-
In a Schlenk tube, dissolve PFPA (e.g., 5.00 g, 21.00 mmol) and AIBN (e.g., 34.50 mg, 0.21 mmol) in anhydrous 1,4-dioxane (e.g., 5 mL).[3]
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed Schlenk tube in a preheated oil bath at 70 °C.[1]
-
Allow the polymerization to proceed for a designated time (e.g., overnight).[1]
-
Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold methanol (B129727), with vigorous stirring.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
The following table summarizes typical results for the free radical polymerization of PFPA. It is important to note that the lack of control in FRP leads to a broad molecular weight distribution, as indicated by the high polydispersity index (PDI).
| Initiator | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| AIBN | 100:1 | 1,4-Dioxane | 70 | 24 | >90 | Variable | >1.5 |
Note: Data is representative and can vary based on specific reaction conditions.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a form of reversible deactivation radical polymerization (RDRP) that offers excellent control over molecular weight, PDI, and polymer architecture.[4] This technique allows for the synthesis of well-defined homopolymers, block copolymers, and other complex structures.[2] The control is achieved through the use of a RAFT agent, which reversibly transfers a thiocarbonylthio group between growing polymer chains.
A detailed protocol for the RAFT polymerization of PFPA is provided below:
-
Materials:
-
This compound (PFPA) monomer
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Azobisisobutyronitrile (AIBN) initiator
-
Anhydrous solvent (e.g., 1,4-dioxane or anisole)
-
-
Procedure:
-
In a Schlenk tube, combine PFPA, the RAFT agent, and AIBN in the desired molar ratios in the chosen solvent. For example, a pre-mixed solution of PFPA, cyanopropyl dodecyl trithiocarbonate (B1256668) (CPDT), and AIBN in anisole (B1667542) can be used with concentrations of [PFPA]:[CPDT]:[AIBN] set at 50:1:0.2.
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes in an ice bath.
-
Immerse the sealed Schlenk tube in a preheated oil bath at a specific temperature (e.g., 70-120 °C).
-
Monitor the polymerization by taking aliquots at regular intervals and analyzing for monomer conversion (e.g., by ¹H NMR or ¹⁹F NMR) and molecular weight (e.g., by size-exclusion chromatography - SEC).[5]
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Purify the polymer by precipitation into a suitable non-solvent (e.g., cold methanol or hexane).
-
RAFT polymerization of PFPA and its methacrylate (B99206) analog (PFMA) demonstrates excellent control, as shown by the linear evolution of molecular weight with conversion and low PDI values. The following tables present kinetic data for the RAFT polymerization of PFMA, which serves as a good proxy for PFPA.[5]
Table 1: RAFT Polymerization of PFMA with F-CTA-1 at 75 °C [5]
| Time (min) | Conversion (%) | Mn (SEC, g/mol ) | PDI (Mw/Mn) |
| 30 | 15.2 | 12,300 | 1.25 |
| 60 | 28.9 | 19,800 | 1.21 |
| 120 | 51.1 | 30,100 | 1.18 |
| 240 | 75.3 | 42,500 | 1.15 |
| 480 | 91.8 | 51,200 | 1.13 |
| Conditions: [PFMA]₀:[F-CTA-1]₀:[AIBN]₀ = 100:1:0.1 in dioxane. |
Table 2: RAFT Polymerization of PFMA with F-CTA-2 at 90 °C [5]
| Time (min) | Conversion (%) | Mn (SEC, g/mol ) | PDI (Mw/Mn) |
| 20 | 22.5 | 15,600 | 1.28 |
| 40 | 41.3 | 24,700 | 1.23 |
| 60 | 58.7 | 33,100 | 1.20 |
| 120 | 82.4 | 45,900 | 1.17 |
| Conditions: [PFMA]₀:[F-CTA-2]₀:[AIBN]₀ = 100:1:0.1 in dioxane. |
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful RDRP technique that allows for the synthesis of well-defined polymers.[6] It involves the reversible activation and deactivation of growing polymer chains through a transition metal catalyst, typically a copper complex.[6] While widely used for various monomers, specific protocols and extensive kinetic data for the ATRP of PFPA are less commonly reported in the literature compared to RAFT. However, general procedures for the ATRP of acrylates can be adapted for PFPA.
The following is a general protocol for the ATRP of an acrylate monomer that can be adapted for PFPA:
-
Materials:
-
This compound (PFPA) monomer
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Catalyst (e.g., Cu(I)Br)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA)
-
Solvent (e.g., anisole or N,N-dimethylformamide - DMF)
-
-
Procedure:
-
To a dry Schlenk tube, add the catalyst (Cu(I)Br) and a magnetic stir bar.
-
Seal the tube with a rubber septum and deoxygenate by cycling between vacuum and inert gas (e.g., nitrogen).
-
In a separate flask, prepare a solution of the monomer (PFPA), initiator, and ligand in the chosen solvent. Deoxygenate this solution by purging with an inert gas.
-
Transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk tube containing the catalyst via a cannula or a degassed syringe.
-
Place the reaction vessel in a thermostatically controlled oil bath set to the desired temperature.
-
Monitor the reaction by taking samples at different time points for analysis of monomer conversion and polymer molecular weight.
-
Terminate the polymerization by cooling the reaction and exposing it to air.
-
Purify the polymer by passing the solution through a short column of neutral alumina (B75360) to remove the copper catalyst, followed by precipitation in a non-solvent.
-
Mechanistic Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental mechanisms of the discussed polymerization techniques.
Free Radical Polymerization
Caption: General mechanism of Free Radical Polymerization.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
References
- 1. This compound | 71195-85-2 | Benchchem [benchchem.com]
- 2. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of PAN with adjustable molecular weight and low polydispersity index (PDI) value via reverse atom transfer radical polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to active ester polymers for bioconjugation
An In-depth Technical Guide to Active Ester Polymers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of active ester polymers, a pivotal class of reagents in modern bioconjugation. We delve into the synthesis, characterization, and application of these polymers, with a focus on their utility in drug development and proteomics. This document offers detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key processes to facilitate a deeper understanding and practical application of this technology.
Introduction to Active Ester Polymers
Active ester polymers are macromolecules functionalized with reactive ester groups that readily undergo nucleophilic attack, primarily by amines, to form stable amide bonds. This reactivity makes them exceptionally useful for the covalent modification of biomolecules such as proteins, peptides, and oligonucleotides, which present primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus).[1]
The two most prominent classes of active esters employed in bioconjugation are N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters.[2] The general principle involves a two-step process: first, the synthesis of a polymer with pendant active ester groups, and second, the reaction of this polymer with a biomolecule of interest. This "post-polymerization modification" strategy allows for the creation of a wide array of functional materials from a common polymeric precursor.[3][4]
The Advantage of PFP Esters
While NHS esters have been the traditional choice, PFP esters have gained considerable attention due to their superior performance profile. The primary advantages of PFP esters lie in their enhanced hydrolytic stability and, in many cases, greater reactivity towards amines.[2][5] This is particularly crucial in aqueous environments where biomolecule conjugation is typically performed, as the competing hydrolysis reaction can significantly reduce the efficiency of NHS ester-based conjugations.[2]
Quantitative Comparison of Active Ester Polymer Properties
The selection of an active ester polymer for a specific bioconjugation application is often dictated by its reactivity and stability. The following tables summarize key quantitative data to aid in this decision-making process.
Table 1: Hydrolytic Stability of NHS and PFP Esters
| Parameter | NHS Ester | PFP Ester | Reference(s) |
| General Hydrolytic Stability | Highly susceptible to hydrolysis, especially at pH > 8. | Less susceptible to spontaneous hydrolysis. | [2][5] |
| Half-life at pH 7.0 (0°C) | 4-5 hours | Significantly longer than NHS esters (qualitatively reported) | [2][6] |
| Half-life at pH 8.0 | Measured in minutes | Significantly longer than NHS esters (qualitatively reported) | [2][7] |
| Half-life at pH 8.6 (4°C) | 10 minutes | Significantly longer than NHS esters (qualitatively reported) | [2][6][8] |
Table 2: Reaction Conditions for Amine Conjugation
| Parameter | NHS Ester | PFP Ester | Reference(s) |
| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 9.0 | [2][8] |
| Reaction Speed | Very high, but competes with rapid hydrolysis. | High | [2] |
| Typical Reaction Time | 0.5 - 4 hours at room temperature or 4°C | 1 - 4 hours at room temperature or overnight at 4°C | [8][9] |
| Typical Molar Excess of Ester | 5- to 20-fold | 5- to 20-fold | [9] |
Synthesis of Active Ester Polymers and Monomers
The synthesis of active ester polymers typically involves the (co)polymerization of monomers containing the active ester functionality. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to produce well-defined polymers with controlled molecular weights and narrow polydispersities.[10][11]
Synthesis of Active Ester Monomers
A common method for synthesizing active ester monomers involves the reaction of a carboxylic acid-containing monomer (e.g., methacrylic acid) with an activating agent (e.g., N,N'-dicyclohexylcarbodiimide, DCC) in the presence of the corresponding alcohol (N-hydroxysuccinimide or pentafluorophenol).[3][12]
Alternatively, the acid chloride of the monomer can be reacted with the alcohol in the presence of a base.[12]
Caption: General synthesis scheme for active ester monomers.
Experimental Protocols
General Protocol for Protein Labeling with a PFP-Ester Functionalized Polymer
This protocol provides a general guideline for the conjugation of an active ester polymer to a protein. Optimal conditions may vary depending on the specific polymer and protein.
Materials:
-
PFP-ester functionalized polymer
-
Protein to be labeled
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (amine-free)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[9] If the protein solution contains primary amines (e.g., Tris buffer), it must be exchanged into the Reaction Buffer.[13]
-
Prepare PFP Ester Polymer Solution: Allow the PFP-ester polymer to equilibrate to room temperature before opening the vial to prevent moisture condensation.[13] Immediately before use, dissolve the polymer in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM).[9]
-
Conjugation Reaction: While gently vortexing, add a 5- to 20-fold molar excess of the PFP ester polymer stock solution to the protein solution.[9]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[9] For some reactions, incubation at 37°C for 30 minutes can be used to accelerate the process.[13]
-
Quenching: (Optional) Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PFP esters.
-
Purification: Remove unreacted polymer and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[13]
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or other appropriate methods.[14]
Caption: Experimental workflow for protein labeling with a PFP-ester polymer.
Bioconjugation Reaction Pathway
The fundamental reaction in bioconjugation with active ester polymers is the nucleophilic acyl substitution of the active ester by a primary amine on the biomolecule. This results in the formation of a stable amide bond and the release of the corresponding alcohol as a byproduct (N-hydroxysuccinimide or pentafluorophenol).
Caption: General reaction scheme for bioconjugation with an active ester polymer.
Applications in Drug Development and Research
Active ester polymers are instrumental in a variety of biomedical applications:
-
Polymer-Drug Conjugates: These polymers can be used to attach therapeutic agents to a polymeric carrier, which can improve the drug's solubility, stability, and pharmacokinetic profile.[15]
-
Protein-Polymer Conjugates: Modification of therapeutic proteins with polymers (e.g., PEGylation) can enhance their in vivo stability, reduce immunogenicity, and prolong their circulation half-life.[16][17]
-
Surface Modification: Active ester polymer brushes can be grafted onto surfaces to create platforms for the immobilization of biomolecules, which is useful in the development of biosensors and biocompatible materials.[10]
-
Targeted Drug Delivery: By incorporating targeting ligands into the polymer structure, active ester polymers can be used to create drug delivery systems that specifically bind to and act on diseased cells or tissues.[18]
Conclusion
Active ester polymers, particularly those based on PFP esters, represent a powerful and versatile platform for bioconjugation. Their favorable reactivity and stability profiles, coupled with the ability to create well-defined polymer architectures, make them indispensable tools for researchers, scientists, and drug development professionals. The methodologies and data presented in this guide are intended to provide a solid foundation for the successful application of these polymers in a wide range of biomedical research and development endeavors.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of Poly(pentafluorophenyl acrylate) Functionalized SiO2 Beads for Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Degree of labeling (DOL) step by step [abberior.rocks]
- 15. researchgate.net [researchgate.net]
- 16. Pentafluorophenyl ester-functionalized phosphorylcholine polymers: preparation of linear, two-arm, and grafted polymer-protein conjugates. | Semantic Scholar [semanticscholar.org]
- 17. Pentafluorophenyl ester-functionalized phosphorylcholine polymers: preparation of linear, two-arm, and grafted polymer-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Combinatorial synthesis of protein-polymer conjugates via post-polymerization modification of poly(this compound) | Poster Board #2962 - American Chemical Society [acs.digitellinc.com]
Pentafluorophenyl Acrylate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for pentafluorophenyl acrylate (B77674) (PFPA), a reactive monomer increasingly utilized in the synthesis of functional polymers for drug delivery, functional surfaces, and nanoparticles.[1] Given its reactivity and potential hazards, a thorough understanding of its properties and the implementation of stringent safety protocols are critical for all personnel involved in its handling and use.
Chemical and Physical Properties
Pentafluorophenyl acrylate is a colorless to light yellow liquid with a characteristic acrylate odor.[2][3] It is a combustible liquid and should be stored away from heat and ignition sources.[4] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 71195-85-2 | [4] |
| Molecular Formula | C₉H₃F₅O₂ | [4] |
| Molecular Weight | 238.11 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [2][3] |
| Boiling Point | 145-149 °C | [5] |
| Flash Point | 68 °C (154.4 °F) - closed cup | [4] |
| Density | 1.446 g/mL | [4] |
| Refractive Index | n/D 1.434 | [4] |
| Storage Temperature | 2-8 °C | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure appropriate safety measures are taken.
| Hazard Class | GHS Classification | Precautionary Statements | Source |
| Skin Irritation | Causes skin irritation (H315) | P264, P280, P302+P352, P332+P313, P362+P364 | [6][7] |
| Eye Irritation | Causes serious eye irritation (H319) | P264, P280, P305+P351+P338, P337+P313 | [6][7] |
| Respiratory Irritation | May cause respiratory irritation (H335) | P261, P271, P304+P340, P312 | [6] |
| Combustible Liquid | Combustible liquid (H227) | P210, P370+P378, P403+P235 | [2] |
Toxicological Information Summary:
-
Ingestion: Not classified as "harmful by ingestion" based on a lack of corroborating animal or human evidence.[6]
-
Inhalation: Not thought to produce adverse health effects or irritation of the respiratory tract based on animal models, but good hygiene practice dictates minimizing exposure.[6]
-
Skin Contact: Not thought to produce adverse health effects or skin irritation upon contact based on animal models, but suitable gloves are recommended.[6]
-
Eye Contact: Can cause eye irritation and damage in some individuals.[6]
-
Chronic Exposure: Long-term exposure is not thought to produce chronic adverse health effects based on animal models; however, all routes of exposure should be minimized.[6]
Detailed Experimental and Handling Protocols
Adherence to strict protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a splash hazard.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[7]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. Protective boots may be necessary depending on the scale of work.[7]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][7] If engineering controls are not sufficient, a vapor respirator may be required.[7]
Safe Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6] The atmosphere should be regularly checked against established exposure standards.[6]
-
Avoid Contact: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[6]
-
Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[6] Wash hands and face thoroughly with soap and water after handling.[6]
-
Clothing: Contaminated work clothes should be laundered separately before reuse.[6]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[8] Take precautionary measures against static discharge.[8]
Storage
Proper storage is crucial to maintain the stability and safety of this compound.
-
Temperature: Store in a refrigerator at 2-8°C.[4]
-
Container: Keep containers securely sealed when not in use.[6] Use polyethylene (B3416737) or polypropylene (B1209903) containers as recommended by the manufacturer.[6] Ensure all containers are clearly labeled and free from leaks.[6]
-
Incompatible Materials: The substance is unstable in the presence of incompatible materials.[6] While a comprehensive list is not provided, it is known to be reactive towards nucleophiles such as amines.[1] Avoid contact with moisture.[6] Store under an inert atmosphere, such as argon.[6]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is essential.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. | [8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention. | [7][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. Seek immediate medical attention from an ophthalmologist. | [6][8] |
| Ingestion | Immediately make the victim drink water (two glasses at most). Consult a physician. | [8] |
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, foam, carbon dioxide (CO2), or dry powder.[8] There is no restriction on the type of extinguisher that may be used.[6]
-
Hazards from Combustion: May emit corrosive fumes upon combustion, including carbon oxides and hydrogen fluoride.[6][8] Vapors are heavier than air and may spread along floors, and can form explosive mixtures with air upon intense heating.[8]
-
Fire-Fighting Instructions: Alert the fire brigade.[6] Wear self-contained breathing apparatus and protective gloves.[6][8] Prevent spillage from entering drains or watercourses.[6] Cool fire-exposed containers with water spray from a protected location.[6]
Accidental Release Measures (Spill Cleanup)
A clear and systematic approach is necessary for cleaning up spills of this compound.
Detailed Spill Cleanup Protocol:
-
Immediate Actions:
-
Containment and Cleanup:
-
Wear appropriate personal protective equipment, including breathing apparatus and protective gloves.[6]
-
Prevent the spillage from entering drains or watercourses.[6]
-
For minor spills, contain and absorb the spill with sand, earth, inert material, or vermiculite.[6]
-
Wipe up the absorbed material and place it in a suitable, labeled container for waste disposal.[6]
-
For major spills, contain the spill with sand, earth, or vermiculite.[6] Collect the recoverable product into labeled containers for recycling or disposal.[6]
-
-
Decontamination and Disposal:
-
After cleanup operations, decontaminate and launder all protective clothing and equipment before storing and reusing.[6]
-
Wash the spill area and prevent runoff into drains.[6]
-
Collect solid residues and seal them in labeled drums for disposal.[6]
-
Dispose of the contents and container to an authorized hazardous or special waste collection point in accordance with any local regulations.[2]
-
Disposal Considerations
All waste materials, including empty containers, should be disposed of in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains.[8]
Conclusion
This compound is a valuable monomer in the development of advanced functional polymers. However, its safe use is contingent upon a comprehensive understanding of its hazards and the strict implementation of the safety and handling precautions outlined in this guide. By adhering to these protocols, researchers, scientists, and drug development professionals can mitigate the risks associated with this chemical and ensure a safe working environment.
References
- 1. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 2. This compound | 71195-85-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. This compound CAS#: 71195-85-2 [amp.chemicalbook.com]
- 4. This compound monomethyl ether hydroquinone 200ppm inhibitor, 98 71195-85-2 [sigmaaldrich.com]
- 5. polysciences.com [polysciences.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: RAFT Polymerization of Pentafluorophenyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the controlled synthesis of poly(pentafluorophenyl acrylate) (pPFPA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the preparation of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are valuable precursors for post-polymerization modification in applications such as drug delivery and functional surface development.[1][2]
Introduction
Poly(this compound) (pPFPA) is a highly versatile "active ester" polymer.[1] The pentafluorophenyl ester groups are highly reactive towards nucleophiles, particularly primary amines, allowing for straightforward post-polymerization modification to introduce a wide range of functionalities.[1][3] This makes pPFPA an excellent platform for creating functional polymers for various applications.[1]
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled architectures.[4] By carefully selecting the RAFT agent, monomer, and initiator concentrations, it is possible to produce polymers with predetermined molecular weights and low polydispersity indices (PDI).[4] For acrylates like pentafluorophenyl acrylate (B77674), trithiocarbonates and dithiobenzoates are generally effective RAFT agents.[4]
Experimental Protocol: RAFT Polymerization of this compound
This protocol is based on a literature procedure for the synthesis of pPFPA.[5]
Materials:
-
This compound (PFPA) (Monomer)
-
Benzyl (B1604629) 2-hydroxyethyl trithiocarbonate (B1256668) (RAFT Agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Benzene (B151609) (Solvent)
-
Methanol (B129727) (for precipitation)
-
Tetrahydrofuran (THF) (for dissolution)
-
Schlenk tube
-
Stirring bar
-
Ice bath
-
Nitrogen source
-
Dry ice
Procedure:
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add this compound (PFPA), benzyl 2-hydroxyethyl trithiocarbonate, AIBN solution, and benzene in the desired molar ratios (see Table 1 for an example).[5]
-
Degassing: Cool the solution in an ice bath and purge with nitrogen for 30 minutes to remove dissolved oxygen.[5]
-
Polymerization: After degassing, remove the ice bath and heat the reaction mixture to 70°C. Allow the polymerization to proceed for 6 hours.[5]
-
Quenching: After 6 hours, cool the Schlenk tube to room temperature while still under a nitrogen atmosphere. Quench the reaction by placing the tube in a container of dry ice for 10 minutes.[5]
-
Purification:
-
Partially remove the solvent under vacuum.
-
Precipitate the polymer by adding the concentrated solution to cold (0°C) methanol.
-
Isolate the polymer by centrifugation and decanting the methanol.
-
Redissolve the polymer in THF and re-precipitate in cold methanol to further purify.
-
Dry the final polymer product under vacuum.[5]
-
Table 1: Example Reagent Quantities for RAFT Polymerization of pPFPA [5]
| Reagent | Molar Eq. | Quantity | Moles |
| This compound (PFPA) | 100 | 0.5 g | 2.1 mmol |
| Benzyl 2-hydroxyethyl trithiocarbonate | 1 | 5.1 mg | 2.1 x 10⁻⁵ mol |
| AIBN | 0.5 | 2.0 mg in benzene solution | 1.05 x 10⁻⁵ mol |
| Benzene | - | 5.0 mL | - |
Characterization
The resulting polymer can be characterized by various techniques:
-
¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the polymer structure and determine monomer conversion.[5]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn) and polydispersity index (PDI) of the polymer.[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups in the polymer.[5]
Diagrams
Caption: Experimental workflow for the RAFT polymerization of this compound.
Caption: Generalized mechanism of RAFT polymerization.
References
- 1. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 2. RAFT Polymerization of Pentafluorophenyl Methacrylate: Preparation of Reactive Linear Diblock Copolymers | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]
- 5. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for ATRP Synthesis of Poly(pentafluorophenyl acrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(pentafluorophenyl acrylate) (PPFPA) is a versatile "activated" polymer that serves as a powerful platform for the synthesis of a wide array of functional polymers. Its pentafluorophenyl ester side chains are highly susceptible to nucleophilic substitution, particularly with primary amines, allowing for straightforward post-polymerization modification. This reactivity makes PPFPA a valuable precursor for creating custom polymers for applications in drug delivery, bioconjugation, and the development of functional surfaces.[1][2]
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that enables the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This control is crucial for applications in drug development where polymer properties directly impact performance. This document provides detailed application notes and a representative protocol for the synthesis of PPFPA via ATRP.
Key Applications
-
Drug Delivery: PPFPA can be modified with amine-containing drugs or targeting ligands to create polymer-drug conjugates. The resulting polyacrylamide backbone often imparts improved solubility and biocompatibility.
-
Bioconjugation: The facile reaction with amines allows for the covalent attachment of peptides, proteins, and other biomolecules to the polymer backbone, creating materials for diagnostics and targeted therapies.
-
Functional Surfaces: Surfaces can be grafted with PPFPA, and subsequent modification can be used to create surfaces with specific functionalities, such as anti-fouling properties or selective binding capabilities.
-
Nanoparticle Formulation: PPFPA and its derivatives can be used to prepare functional nanoparticles for various biomedical applications.[1]
Experimental Data Summary
While detailed ATRP protocols for pentafluorophenyl acrylate (B77674) (PFPA) are not as prevalent in the literature as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the following tables summarize typical conditions for controlled radical polymerization of PFPA and related monomers to provide a comparative overview.
Table 1: Representative Conditions for Controlled Radical Polymerization of this compound (PFPA)
| Parameter | ATRP (Representative) | RAFT |
| Monomer | This compound (PFPA) | This compound (PFPA) |
| Initiator/CTA | Ethyl bromoisobutyrate (EBiB) | Benzyl 2-hydroxyethyl trithiocarbonate |
| Catalyst/Initiator | CuBr / PMDETA | AIBN |
| Molar Ratio [M]:[I]:[Cat]:[L] | 100 : 1 : 1 : 2 | N/A |
| Molar Ratio [M]:[CTA]:[I] | N/A | 100 : 1 : 0.5 |
| Solvent | Anisole or DMF | Benzene or Dioxane |
| Temperature | 50-70 °C | 70 °C |
| Time | 4-24 h | 6 h |
Table 2: Typical Molecular Weight and Polydispersity Data for PPFPA
| Polymerization Method | Target DP | Mn ( g/mol ) | PDI (Mw/Mn) |
| ATRP (Expected) | 50 - 200 | 10,000 - 50,000 | 1.10 - 1.30 |
| RAFT | 100 | ~24,000 | < 1.20 |
Experimental Protocols
Protocol 1: ATRP Synthesis of Poly(this compound) - Representative Protocol
This protocol describes a general procedure for the synthesis of PPFPA using a copper-mediated ATRP. The conditions are based on typical procedures for the ATRP of acrylates and should be optimized for specific molecular weight targets.
Materials:
-
This compound (PFPA) monomer (purified by passing through basic alumina)
-
Ethyl 2-bromoisobutyrate (EBiB) initiator
-
Copper(I) bromide (CuBr) catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) ligand
-
Anisole (anhydrous)
-
Methanol (for precipitation)
-
Inhibitor removal columns (for monomer purification)
-
Schlenk flask and other standard Schlenk line glassware
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Monomer Purification: Pass the PFPA monomer through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add CuBr (1.0 eq relative to initiator).
-
Seal the flask with a rubber septum and deoxygenate by cycling between vacuum and inert gas (e.g., argon) three times.
-
Reagent Preparation: In a separate, sealed vial, prepare a solution of the PFPA monomer (e.g., 100 eq), EBiB initiator (1.0 eq), and anhydrous anisole. Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.
-
Ligand Addition: Using a deoxygenated syringe, add the PMDETA ligand (2.0 eq relative to initiator) to the Schlenk flask containing the CuBr.
-
Initiation of Polymerization: Transfer the deoxygenated monomer/initiator/solvent solution to the Schlenk flask via a cannula or syringe.
-
Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir.
-
Monitoring the Reaction: Monitor the polymerization by taking samples periodically to analyze for monomer conversion (by ¹H NMR) and molecular weight (by Gel Permeation Chromatography, GPC).
-
Termination: Once the desired conversion is reached, stop the polymerization by cooling the flask to room temperature and exposing the catalyst to air by opening the flask. Dilute the reaction mixture with a suitable solvent like THF.
-
Purification: To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.
-
Precipitation: Precipitate the purified polymer solution into a large excess of cold methanol.
-
Isolation: Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterization: Characterize the final polymer by GPC (for Mn and PDI) and ¹H NMR.
Protocol 2: Post-Polymerization Modification of PPFPA with a Primary Amine
This protocol provides a general method for the functionalization of PPFPA with an amine-containing molecule, for example, benzylamine (B48309), to yield a poly(N-benzylacrylamide).
Materials:
-
Poly(this compound) (PPFPA)
-
Benzylamine (or other primary amine)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether (for precipitation)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolution: Dissolve the PPFPA in anhydrous DMF in a round-bottom flask with a magnetic stir bar.
-
Amine Addition: Add a slight excess (e.g., 1.2 equivalents per pentafluorophenyl ester group) of benzylamine to the polymer solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitoring: The progress of the reaction can be monitored by the disappearance of the characteristic pentafluorophenyl ester signals in FTIR spectroscopy.
-
Precipitation: Once the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture dropwise into a large excess of diethyl ether.
-
Purification: The polymer may require multiple precipitations to ensure the complete removal of unreacted amine and pentafluorophenol (B44920) byproduct.
-
Isolation: Collect the purified polymer by filtration and dry under vacuum to a constant weight.
-
Characterization: Confirm the successful modification using ¹H NMR and FTIR spectroscopy.
Visualizations
References
Application Notes and Protocols: Post-Polymerization Modification of Poly(pentafluorophenyl acrylate) with Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(pentafluorophenyl acrylate) (PPFPA) is a highly versatile "activated" polymer platform used extensively for post-polymerization modification.[1] The pentafluorophenyl (PFP) ester side groups are excellent leaving groups that readily react with nucleophiles, particularly primary and secondary amines, to form stable amide bonds.[1][2] This reaction proceeds efficiently under mild conditions, often without the need for a catalyst, making PPFPA an ideal precursor for creating a diverse library of functional polymers.[3][4]
Compared to other activated ester polymers like poly(N-hydroxysuccinimide acrylate), PPFPA offers advantages such as enhanced stability towards hydrolysis and broader solubility in common organic solvents.[1] These properties make it a robust scaffold for applications ranging from drug delivery and functional surfaces to protein purification and biomaterials.[1][5][6]
This document provides detailed protocols for the synthesis of PPFPA via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and its subsequent modification with amine-containing molecules.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) (PPFPA) via RAFT Polymerization
This protocol describes a typical synthesis of a well-defined PPFPA homopolymer using RAFT polymerization, which allows for control over molecular weight and dispersity.[7][8]
Materials:
-
Pentafluorophenyl acrylate (B77674) (PFPA) monomer
-
RAFT Chain Transfer Agent (CTA), e.g., 4-cyanopentanoic acid dithiobenzoate (CTA-1) or benzyl (B1604629) 2-hydroxyethyl trithiocarbonate
-
Initiator, e.g., 2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous solvent, e.g., Dioxane, Benzene, or Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Nitrogen or Argon source
-
Ice bath
-
Oil bath
Procedure:
-
Reagent Preparation: In a Schlenk tube, dissolve the PFPA monomer, RAFT CTA, and AIBN in the chosen anhydrous solvent. A typical molar ratio for [Monomer]:[CTA]:[Initiator] is 100:1:0.5.[7]
-
Degassing: Seal the Schlenk tube and purge the solution with dry nitrogen or argon for 30 minutes while cooling in an ice bath to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: After degassing, immerse the sealed tube in a preheated oil bath at the desired temperature (typically 65-75 °C).[8]
-
Reaction Monitoring: Allow the reaction to proceed for the specified time (e.g., 6-24 hours). The monomer conversion can be monitored by taking aliquots and analyzing them via ¹H NMR or ¹⁹F NMR spectroscopy.[7][8]
-
Termination and Precipitation: To quench the reaction, cool the tube in an ice bath and expose the contents to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol (B129727) or a hexane/diethyl ether mixture).
-
Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer several times with the non-solvent to remove unreacted monomer and initiator fragments.
-
Drying: Dry the purified PPFPA polymer under vacuum at room temperature until a constant weight is achieved. The product should be a white solid.[1]
Protocol 2: Post-Polymerization Modification of PPFPA with a Primary Amine
This protocol outlines the general procedure for substituting the PFP esters on the PPFPA backbone with a primary amine to form a functional polyacrylamide. The reaction is an efficient aminolysis.[8][9]
Materials:
-
Poly(this compound) (PPFPA) synthesized from Protocol 1
-
Primary amine of interest (e.g., 1-amino-2-propanol, amine-terminated Poly(ethylene glycol) (PEG), or other functional amines)
-
Anhydrous solvent (e.g., DMF, Dioxane, or Chloroform)
-
Tertiary amine base (optional, e.g., Triethylamine (TEA))[4]
-
Reaction vessel with a magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolution: Dissolve the dry PPFPA polymer in the anhydrous solvent inside the reaction vessel under a nitrogen or argon atmosphere.
-
Amine Addition: In a separate vial, dissolve the primary amine (typically 1.1 to 2.0 equivalents per PFP ester group) in the same solvent.[8] If desired, add the tertiary amine base to the PPFPA solution.
-
Reaction: Add the amine solution dropwise to the stirring PPFPA solution at room temperature.
-
Reaction Time: Allow the reaction to stir at room temperature for 2-24 hours. The reaction progress can be monitored using Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the PFP ester carbonyl peak (~1780 cm⁻¹) and the appearance of the amide carbonyl peak (~1650 cm⁻¹). Near-quantitative conversion is expected for most aliphatic primary amines.[9]
-
Purification: Once the reaction is complete, precipitate the functionalized polymer in a suitable non-solvent (e.g., diethyl ether, hexane, or water, depending on the final polymer's solubility).
-
Isolation and Washing: Collect the polymer via filtration or centrifugation. Wash thoroughly to remove the pentafluorophenol (B44920) byproduct and any excess amine. Dialysis may be required for water-soluble polymers.
-
Drying: Dry the final functionalized polymer under vacuum to a constant weight.
Data Presentation
Table 1: Example Conditions for RAFT Polymerization of PFPA
| Parameter | Condition 1[7] | Condition 2[8] |
| Monomer (M) | This compound | Pentafluorophenyl methacrylate |
| [M]₀ | 0.42 M | 1.8 M |
| Solvent | Benzene | Dioxane |
| CTA | Benzyl 2-hydroxyethyl trithiocarbonate | 4-cyanopentanoic acid dithiobenzoate |
| Initiator (I) | AIBN | AIBN |
| Ratio [M]₀:[CTA]₀:[I]₀ | 100:1:0.5 | 200:1:0.1 |
| Temperature | 70 °C | 75 °C |
| Time | 6 h | 24 h |
| Resulting Mₙ ( g/mol ) | Varies with conversion | ~30,200 (example value) |
| Dispersity (Đ) | Typically < 1.3 | Typically < 1.3 |
Table 2: Summary of Amine Reactivity with PPFPA Activated Esters
| Amine Type | Reactivity / Conversion | Reaction Conditions | Reference |
| Aliphatic Primary Amines | Near-quantitative | Room Temperature, 2-12 h | [3][9] |
| Aliphatic Secondary Amines | High / Satisfactory | Room Temperature, 2-12 h | [3] |
| Aromatic Amines | Low | Room Temperature | [8] |
| Antibodies / Proteins | Successful Immobilization | Aqueous buffer, Room Temp | [5][6] |
| Amine-terminated PEG | High / Successful Grafting | Room Temperature, DMF | [2][6] |
Visualizations
Caption: Workflow from monomer to functional polymer.
Caption: General reaction scheme for PPFPA synthesis and modification.
References
- 1. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 2. DSpace at KOASAS: Development of functional polymer platform using reactive poly(this compound) as a precursor [koasas.kaist.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of Poly(this compound) Functionalized SiO2 Beads for Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Pentafluorophenyl Acrylate for Surface Modification of silica Beads
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of silica (B1680970) beads is a critical technology in various scientific fields, including chromatography, solid-phase synthesis, diagnostics, and drug delivery. Pentafluorophenyl acrylate (B77674) (PFPA) has emerged as a highly versatile monomer and polymer for this purpose. The pentafluorophenyl (PFP) ester is an excellent leaving group, making PFPA-modified surfaces highly reactive towards nucleophiles, particularly primary amines found in biomolecules like proteins, peptides, and antibodies. This reactivity allows for facile and efficient covalent immobilization of ligands under mild conditions, making PFPA-functionalized silica beads an ideal platform for a wide range of applications.
These application notes provide detailed protocols for the surface modification of silica beads using poly(pentafluorophenyl acrylate) (poly(PFPA)), discuss characterization methods, and explore their application in drug development.
Core Principles
The modification of silica beads with PFPA functionality is typically achieved through a two-step "grafting-to" approach. This involves the initial activation of the silica surface with an aminosilane, followed by the covalent attachment of a pre-synthesized poly(PFPA) polymer. An alternative "grafting-from" approach involves surface-initiated polymerization of PFPA monomers from initiator sites anchored to the silica surface.
The primary advantage of using PFPA is the highly efficient and spontaneous reaction of the PFP ester with primary amines to form stable amide bonds, without the need for coupling agents. This allows for the straightforward conjugation of a wide array of biomolecules.
Experimental Protocols
Protocol 1: Surface Modification of Silica Beads with Poly(PFPA) ("Grafting-To" Method)
This protocol details a two-step method to graft poly(PFPA) onto silica beads, a procedure widely used for preparing surfaces for biomolecule immobilization.[1][2][3][4]
Materials:
-
Silica beads (e.g., 5% w/v aqueous suspension)
-
3-Aminopropyltriethoxysilane (APTES) or 3-Aminopropyltrimethoxysilane (APTMS)
-
Methanol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Poly(this compound) (poly(PFPA))
-
Phosphate-buffered saline (PBS)
-
Deionized water
-
Scintillation vials (20 mL)
-
Centrifuge tubes
-
Centrifuge
-
Sonication bath
-
Vortex mixer
-
Vacuum oven
Procedure:
Step 1: Aminosilanization of Silica Beads
-
In a 20 mL scintillation vial equipped with a stir bar, combine 0.8 mL of a 5% (w/v) silica bead aqueous suspension with 8 mL of methanol.
-
Add 40 mg of APTES (or APTMS) to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 5 hours.
-
After 5 hours, transfer the solution to a centrifuge tube.
-
Centrifuge the suspension at 10,000 x g for 5 minutes to pellet the beads.
-
Carefully remove and discard the supernatant.
-
Wash the APTES-functionalized silica beads by resuspending them in 3 mL of fresh methanol. If necessary, use a sonication bath for a few seconds to aid dispersion.
-
Centrifuge at 10,000 x g for 5 minutes and discard the supernatant. Repeat this wash step once more.
-
To exchange the solvent to DMSO, resuspend the beads in 3 mL of DMSO. Sonicate briefly if needed for full dispersion.
-
Centrifuge at 10,000 x g for 5 minutes and discard the supernatant. Repeat this DMSO wash step to ensure complete solvent exchange.
Step 2: Grafting of Poly(PFPA) onto Aminosilanized Silica Beads
-
Prepare a poly(PFPA) solution by dissolving 20 mg of poly(PFPA) in 2 mL of DMSO in a 20 mL scintillation vial.
-
Add 1 mL of the APTES-functionalized silica bead suspension in DMSO (from Step 1.10) to the poly(PFPA) solution.
-
Allow the grafting reaction to proceed for 1 hour at room temperature with vigorous stirring.
-
Isolate the poly(PFPA)-grafted silica beads by centrifugation at 10,000 x g for 5 minutes, followed by removal of the supernatant.
-
Wash the beads by resuspending them in 3 mL of DMSO, followed by centrifugation and removal of the supernatant. Repeat the DMSO wash twice.
-
Wash the beads twice with 3 mL of deionized water using the same centrifugation and resuspension procedure.
-
Finally, dry the poly(PFPA)-grafted silica beads in a vacuum oven at 40°C overnight.
Protocol 2: Immobilization of an Antibody onto Poly(PFPA)-Modified Silica Beads
This protocol describes the subsequent immobilization of a protein (antibody) onto the activated silica beads for applications such as immunoprecipitation.[1][2]
Materials:
-
Poly(PFPA)-grafted silica beads (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
PBS with 0.1% Tween 20 (PBST)
-
Antibody of interest
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 5 mg of dry poly(PFPA)-grafted silica beads into a 1.5 mL microcentrifuge tube.
-
Wash the beads by adding 800 µL of PBS and vortexing to mix well.
-
Centrifuge at 10,000 x g for 1 minute at room temperature.
-
Remove and discard the supernatant. Repeat this wash step three times.
-
After the final wash, add 350 µL of fresh PBS and 50 µL of 0.1% PBST to the beads.
-
Add the desired amount of antibody (e.g., 6.67 µg) to the bead suspension.
-
Incubate the mixture for a few hours at room temperature with gentle mixing to allow for covalent immobilization.
-
The antibody-immobilized beads are now ready for use in applications such as immunoprecipitation.
Data Presentation
Quantitative data from the surface modification process can be summarized to assess the efficiency of each step.
| Parameter | Method | Typical Value | Reference |
| Aminosilanization | |||
| Amine site density (APTMS) | Acid-base back titration | 2.7 amine groups/nm² | [5] |
| Effective amine site density (APTMS) | Rhodamine B isothiocyanate (RITC) assay | 0.44 amine groups/nm² | [6][5] |
| Poly(PFPA) Grafting | |||
| Increase in particle diameter | Dynamic Light Scattering (DLS) | Varies with polymer MW and grafting density | |
| Presence of Fluorine | X-ray Photoelectron Spectroscopy (XPS) | Confirmation of F 1s peak | [1] |
| Drug/Biomolecule Loading | |||
| Rhodamine B loading in porous silica | Spectrophotometry | 2.90% (w/w) | [7] |
| Rhodamine B loading in hollow mesoporous silica | Spectrophotometry | 10.44% (w/w) | [7] |
Visualization of Experimental Workflow and Concepts
Alternative Modification Strategy: "Grafting-From"
An alternative to grafting pre-synthesized polymers is the "grafting-from" approach, which involves growing the polymer chains directly from the silica surface. This is typically achieved through surface-initiated controlled radical polymerization (SI-CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Conceptual Workflow for Surface-Initiated RAFT Polymerization:
-
Immobilization of RAFT Agent: The silica surface is first functionalized with a silane-containing RAFT agent.
-
Polymerization: The RAFT-functionalized silica beads are then dispersed in a solution containing the PFPA monomer and a radical initiator. The polymerization is initiated, and poly(PFPA) chains grow from the surface.
-
Purification: The modified beads are purified to remove any unreacted monomer and free polymer.
This method can offer better control over the grafting density and thickness of the polymer brushes.
Applications in Drug Development
PFPA-modified silica beads, particularly mesoporous silica nanoparticles (MSNs), are promising platforms for drug delivery.[8] Their high surface area and tunable pore size allow for high drug loading capacities. The PFPA functionality enables the covalent attachment of targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues, and the attachment of gatekeeping molecules to control drug release.
Key Advantages for Drug Delivery:
-
High Drug Loading: The porous structure of silica can accommodate a large amount of therapeutic agent.
-
Controlled Release: The surface can be further modified with stimuli-responsive polymers that release the drug in response to specific triggers like pH or temperature changes in the target environment.
-
Targeted Delivery: The reactive surface allows for the conjugation of targeting moieties, enhancing efficacy and reducing off-target side effects.
-
Biocompatibility: Silica is generally considered biocompatible and can be biodegradable.
The development of PFPA-modified silica nanoparticles for drug delivery is an active area of research, with the potential to create more effective and targeted therapies for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Recent advances in mesoporous silica nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]
- 6. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 7. The Engineering of Porous Silica and Hollow Silica Nanoparticles to Enhance Drug-loading Capacity [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation of Proteins Using Pentafluorophenyl Acrylate Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development. The strategic attachment of polymers, small molecules, or labels to proteins can enhance their therapeutic efficacy, stability, and diagnostic utility. Pentafluorophenyl (PFP) acrylate (B77674) linkers have emerged as a superior class of reagents for protein modification, offering significant advantages over traditional N-hydroxysuccinimide (NHS) esters.
PFP esters exhibit enhanced stability in aqueous media, being significantly more resistant to hydrolysis than their NHS counterparts.[1][2] This increased stability translates to higher conjugation efficiencies and greater reproducibility, as more of the reactive linker is available to form a stable amide bond with primary and secondary amines on the protein, such as the ε-amino group of lysine (B10760008) residues.[1] Furthermore, PFP esters have demonstrated a unique capability for site-specific conjugation, preferentially labeling specific lysine residues on the light chain of monoclonal antibodies, which can lead to more homogeneous and potent antibody-drug conjugates (ADCs).[3]
These application notes provide a comprehensive guide to the use of pentafluorophenyl acrylate linkers for protein bioconjugation, including detailed experimental protocols, quantitative data on reaction parameters, and visualizations of the underlying chemical processes.
Data Presentation: Optimizing Reaction Conditions
The efficiency of protein conjugation with PFP acrylate linkers is influenced by several key parameters, including the molar ratio of the linker to the protein, the reaction pH, temperature, and incubation time. The following tables summarize typical starting conditions and expected outcomes based on available literature.
| Parameter | Recommended Range | Expected Outcome | Reference(s) |
| Molar Ratio (PFP Acrylate : Protein) | 5:1 to 20:1 | Higher ratios increase the degree of labeling (DOL), but may also increase the risk of protein aggregation or loss of activity. | [1] |
| pH | 7.2 - 8.5 | Reaction is most efficient in this range. Lower pH decreases the nucleophilicity of amines, while higher pH increases the rate of ester hydrolysis. | [1] |
| Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures (4°C) are used for sensitive proteins to maintain their stability, often requiring longer incubation times. Room temperature reactions are typically faster. | [1] |
| Incubation Time | 1 - 4 hours at RT; Overnight at 4°C | Sufficient time is required for the reaction to proceed to completion. The optimal time should be determined empirically. | [1] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve conjugation efficiency. | [4] |
Table 1: General Reaction Conditions for PFP Acrylate-Protein Conjugation. This table provides recommended starting ranges for key reaction parameters. Optimal conditions may vary depending on the specific protein and linker.
| Linker Chemistry | Relative Conjugation Efficiency | Key Advantages | Reference(s) |
| Pentafluorophenyl (PFP) Acrylate | High (up to 2-fold higher than NHS) | - Higher hydrolytic stability- Increased reaction efficiency- Potential for site-specific labeling | [5] |
| N-hydroxysuccinimide (NHS) Acrylate | Moderate | - Well-established chemistry | [5] |
Table 2: Comparative Efficiency of PFP Acrylate vs. NHS Acrylate Linkers. This table highlights the superior performance of PFP acrylate linkers in bioconjugation reactions.
Experimental Protocols
The following protocols provide detailed methodologies for the conjugation of a model protein, Bovine Serum Albumin (BSA), with a generic PFP acrylate linker and for the characterization of the resulting conjugate.
Protocol 1: Bioconjugation of Bovine Serum Albumin (BSA) with a PFP Acrylate Linker
Materials:
-
Bovine Serum Albumin (BSA)
-
Pentafluorophenyl (PFP) Acrylate Linker
-
Conjugation Buffer: 100 mM sodium phosphate (B84403) buffer, 150 mM NaCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Column: Desalting column (e.g., Sephadex G-25) or size-exclusion chromatography (SEC) column
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve BSA in the Conjugation Buffer to a final concentration of 5 mg/mL.
-
If the protein solution contains primary amines (e.g., from Tris buffer), perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis.
-
-
PFP Acrylate Linker Preparation:
-
Immediately before use, dissolve the PFP acrylate linker in anhydrous DMF or DMSO to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the PFP acrylate linker stock solution to the BSA solution while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted PFP acrylate linker and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
Protocol 2: Characterization of the BSA-PFP Acrylate Conjugate
1. Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy (for chromophoric linkers):
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the linker (A_max).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the linker's absorbance at 280 nm.
-
Calculate the linker concentration from its A_max.
-
The DOL is the molar ratio of the linker to the protein.
2. Characterization by SDS-PAGE:
-
Run samples of the unconjugated BSA and the purified BSA-PFP acrylate conjugate on an SDS-PAGE gel.
-
A successful conjugation will result in a shift to a higher molecular weight for the conjugated protein band compared to the unconjugated protein.
3. Characterization by Mass Spectrometry:
-
Analyze the unconjugated BSA and the purified conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
The mass spectrum of the conjugate will show an increase in mass corresponding to the number of attached linkers, allowing for a more precise determination of the DOL and the distribution of conjugated species.
Visualizations
The following diagrams illustrate the key chemical and procedural aspects of protein bioconjugation with PFP acrylate linkers.
Caption: Reaction mechanism of PFP acrylate with a protein's primary amine.
Caption: General experimental workflow for protein bioconjugation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Pentafluorophenyl ester-functionalized phosphorylcholine polymers: preparation of linear, two-arm, and grafted polymer-protein conjugates. | Semantic Scholar [semanticscholar.org]
- 3. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A guide to maximizing the therapeutic potential of protein-polymer conjugates by rational design - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Functional Polyacrylamides from Poly(pentafluorophenyl acrylate) for Advanced Drug Delivery Applications
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Functional polyacrylamides are a versatile class of polymers with significant potential in the field of drug development, particularly for creating sophisticated drug delivery systems. A highly effective method for synthesizing these functional polymers is through the post-polymerization modification of poly(pentafluorophenyl acrylate) (poly(PFPA)). Poly(PFPA) is an activated ester polymer that readily reacts with primary and secondary amines via aminolysis to form stable amide bonds, yielding a wide array of functional polyacrylamides.[1] This approach offers several advantages, including the ability to introduce functionalities that may not be compatible with polymerization conditions and the ease of characterization of the precursor polymer.[2] The resulting functional polyacrylamides can be tailored for various applications, including the development of nanoparticles, hydrogels, and functional surfaces for targeted drug delivery.[1]
This document provides detailed protocols for the synthesis of the precursor polymer, poly(PFPA), via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and its subsequent functionalization to produce polyacrylamides. It also includes data on reaction efficiencies and discusses applications in drug delivery with relevant experimental insights.
Experimental Protocols
Synthesis of Poly(this compound) (poly(PFPA)) via RAFT Polymerization
This protocol describes the synthesis of a well-defined poly(PFPA) homopolymer using RAFT polymerization, which allows for control over molecular weight and dispersity.
Materials:
-
Pentafluorophenyl acrylate (B77674) (PFPA) monomer
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Cyanopropyl dodecyl trithiocarbonate (B1256668) (CPDT) (RAFT agent)
-
Anisole (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
Schlenk tube
-
Magnetic stirrer
-
Oil bath
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, prepare a stock solution of PFPA (e.g., 20 wt.%) in anisole.
-
Addition of RAFT Agent and Initiator: To the monomer solution, add the CPDT RAFT agent and AIBN initiator. A typical molar ratio of [PFPA]:[CPDT]:[AIBN] is 50:1:0.2.[3]
-
Degassing: Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Backfill the Schlenk tube with an inert gas (Nitrogen or Argon) and place it in a preheated oil bath at a controlled temperature (e.g., 70-120 °C).[3] The reaction time can vary from 10 to 60 minutes depending on the desired conversion and molecular weight.[3]
-
Termination and Precipitation: After the desired time, quench the reaction by cooling the tube in an ice bath and exposing it to air.
-
Purification: Precipitate the polymer by slowly adding the viscous reaction mixture to an excess of cold methanol with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate in cold methanol to further purify it. Repeat this step three times. Dry the final polymer product under vacuum to a constant weight.
Characterization: The resulting poly(PFPA) can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H and ¹⁹F NMR spectroscopy to confirm its chemical structure.
Synthesis of Functional Polyacrylamides via Aminolysis of Poly(PFPA)
This protocol outlines the general procedure for the post-polymerization modification of poly(PFPA) with a primary amine to yield a functional polyacrylamide.
Materials:
-
Poly(this compound) (poly(PFPA))
-
Primary amine of choice (e.g., N,N-dimethylethylenediamine, isopropylamine)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dioxane, or acetonitrile (B52724) (ACN))
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer
-
Reaction flask
Procedure:
-
Dissolution: Dissolve the synthesized poly(PFPA) in the chosen anhydrous solvent in a reaction flask under an inert atmosphere.
-
Amine Addition: Add the desired primary amine to the polymer solution. The molar ratio of amine to the pentafluorophenyl ester repeating units of the polymer can be varied to control the degree of functionalization. An excess of the amine (e.g., 6 equivalents) is often used to drive the reaction to completion.[4]
-
Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 48 hours).[4] The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the characteristic ester carbonyl peak of poly(PFPA) and the appearance of the amide carbonyl peak.
-
Purification: After the reaction is complete, precipitate the functionalized polyacrylamide by adding the reaction mixture to a suitable non-solvent (e.g., diethyl ether or cold methanol).
-
Isolation and Drying: Collect the precipitate by filtration or centrifugation, wash it with the non-solvent to remove unreacted amine and byproducts, and dry it under vacuum.
Characterization: The structure of the resulting functional polyacrylamide can be confirmed using ¹H NMR and FTIR spectroscopy. The degree of functionalization can be determined by comparing the integration of characteristic proton signals in the ¹H NMR spectrum.
Data Presentation
The efficiency of the post-polymerization modification of activated ester polymers with various amines is crucial for producing well-defined functional materials. The following table summarizes the conversion rates for the aminolysis of a poly(2,2,2-trifluoroethyl acrylate), a polymer with similar reactivity to poly(PFPA), with different primary and secondary amines. This data serves as a valuable reference for selecting appropriate amines and reaction conditions for the functionalization of poly(PFPA).
| Amine | Conversion (%) |
| Isopropylamine | 99 |
| n-Propylamine | >99 |
| n-Butylamine | >99 |
| Diethylamine | 98 |
| Pyrrolidine | >99 |
| Piperidine | >99 |
| N,N-Dimethylethylenediamine | >99 |
| Allylamine | >99 |
Table 1: Conversion rates for the aminolysis of a poly(activated acrylate) with various amines. Reaction conditions: 6 equivalents of amine to ester units, in acetonitrile at room temperature for 48 hours. Data adapted from a study on a similar activated ester polymer.[4]
Applications in Drug Delivery
Functional polyacrylamides derived from poly(PFPA) are highly promising for a range of drug delivery applications due to their biocompatibility and tunable properties.
Nanoparticle-based Drug Delivery
Polyacrylamide-based nanoparticles can be formulated to encapsulate therapeutic agents, protecting them from premature degradation and enabling targeted delivery.[5] The functional groups on the polyacrylamide backbone can be used to conjugate targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.[6]
Hydrogels for Controlled Release
Polyacrylamide hydrogels can be designed as depots for the sustained release of drugs.[7][8] The crosslinking density and the chemical functionality of the hydrogel network can be controlled to modulate the drug release kinetics. For instance, stimuli-responsive hydrogels can be synthesized that release their payload in response to specific triggers such as pH or temperature changes in the tumor microenvironment.
A study on 5-fluorouracil (B62378) loaded poly(acrylamide-co-methylmethacrylate) core-shell microspheres demonstrated prolonged and controlled release, highlighting the potential of acrylamide-based systems in cancer therapy.[9] Similarly, poly(N-isopropylacrylamide-co-N-isopropylmethacrylamide)/chitosan core/shell nanohydrogels have been shown to effectively release doxycycline (B596269) hyclate in a pH-dependent manner.[10]
Visualizations
Experimental Workflow for Synthesis of Functional Polyacrylamides
Caption: Workflow for the synthesis of functional polyacrylamides from poly(PFPA).
Signaling Pathway in the Tumor Microenvironment
Functional polyacrylamide-based drug delivery systems can be designed to interfere with critical signaling pathways in the tumor microenvironment. One such target is the crosstalk between cancer-associated fibroblasts (CAFs) and tumor cells, which promotes tumor growth and invasion.
Caption: Signaling between CAFs and tumor cells in the tumor microenvironment.[11]
References
- 1. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 2. DSpace at KOASAS: Development of functional polymer platform using reactive poly(this compound) as a precursor [koasas.kaist.ac.kr]
- 3. A Versatile Flow Reactor Platform for Machine Learning Guided RAFT Synthesis, Amidation of Poly(this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of functional polyacrylamide (co)polymers by organocatalyzed post-polymerization modification of non-activated esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyacrylamide nanoparticles as a delivery system in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Delivery of Drugs and Genes Using Polymer Nanocarriers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.qu.edu.iq [repository.qu.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Development of 5-fluorouracil loaded poly(acrylamide-co-methylmethacrylate) novel core-shell microspheres: in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Delivery from Stimuli-Responsive Poly(N-isopropylacrylamide-co-N-isopropylmethacrylamide)/Chitosan Core/Shell Nanohydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymer-Based Drug Delivery Systems for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pentafluorophenyl Acrylate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl acrylate (B77674) (PFPA) is a versatile monomer utilized in the synthesis of reactive polymers for advanced drug delivery systems. Polymers derived from PFPA, most notably poly(pentafluorophenyl acrylate) (pPFPA), serve as excellent platforms for post-polymerization modification.[1] The pentafluorophenyl ester group is a highly efficient active ester that readily reacts with primary and secondary amines and, to a lesser extent, alcohols, under mild conditions.[2][3] This reactivity allows for the straightforward conjugation of therapeutic agents, targeting ligands, and hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to create sophisticated and functional drug carriers.[4]
Compared to other active esters, such as N-hydroxysuccinimide (NHS) esters, PFPA-based polymers offer advantages like enhanced stability towards hydrolysis and better solubility in a wider range of organic solvents, making them highly suitable for various bioconjugation applications in drug delivery.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the development of drug delivery systems, including nanoparticles, micelles, and polymer-drug conjugates.
Applications of this compound in Drug Delivery
PFPA-based polymers are instrumental in the design of a variety of drug delivery platforms:
-
Smart Nanoparticles: Formulation of nanoparticles that can be functionalized with targeting moieties (e.g., antibodies, peptides) to enhance specificity for diseased cells, such as cancer cells.
-
Stimuli-Responsive Micelles: Creation of block copolymers that self-assemble into micelles capable of releasing their drug payload in response to specific triggers, such as a change in pH, which is a hallmark of the tumor microenvironment.
-
Polymer-Protein/Drug Conjugates: Direct conjugation of drugs or proteins to the polymer backbone to improve pharmacokinetics, solubility, and therapeutic efficacy.[4]
-
Surface Modification: Coating of surfaces to enhance biocompatibility or to immobilize biomolecules for various biomedical applications.
Data Presentation: Performance of PFPA-Based Drug Delivery Systems
The following tables summarize quantitative data from studies on PFPA-based drug delivery systems, primarily focusing on the delivery of the chemotherapeutic drug doxorubicin (B1662922) (DOX).
| Carrier Type | Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Reference |
| PEG–disulfide–DOX micelles | Doxorubicin | 37.1 | Not Applicable (Prodrug) | [5] |
| DOX-loaded rPAE micelles | Doxorubicin | Not specified | Not specified | [6] |
| Phospholipid-based micelles | Doxorubicin | Not specified | Not specified | [7] |
| DOX-PLGA-b-PEG (chemically conjugated) | Doxorubicin | 2.18 ± 0.04 | 99.09 ± 1.81 | [8] |
| DOX-PLGA-b-PEG (physically loaded) | Doxorubicin | 0.51 ± 0.07 | 23.18 ± 3.18 | [8] |
| Carrier Type | Condition | Time (h) | Cumulative Release (%) | Reference |
| PEG–disulfide–DOX micelles | PBS, pH 7.4, 10 mM DTT | 24 | ~80 | [5] |
| DOX-loaded rPAE micelles | PBS, pH 7.4, 10 mM DTT | 6 | ~80 | [6] |
| DOX-loaded rPAE micelles | PBS, pH 7.4, 10 mM DTT | 24 | ~90 | [6] |
| DOX-PLGA-b-PEG (chemically conjugated) | PBS, 37 °C | 24 | ~45 | [8] |
| DOX-PLGA-b-PEG (chemically conjugated) | PBS, 37 °C | 96 | 100 | [8] |
| Cell Line | Drug Formulation | IC50 (µg/mL) | Reference |
| NCI/ADR-RES (Dox-resistant) | Free Doxorubicin | > 5.45 | [9] |
| NCI/ADR-RES (Dox-resistant) | Doxorubicin Nanoparticles | < 0.61 | [9] |
| MDA-MB-435/LCC6MDR1 (Dox-resistant) | Free Doxorubicin | 3.62 | [9] |
| MDA-MB-435/LCC6MDR1 (Dox-resistant) | Doxorubicin Nanoparticles | < 0.45 | [9] |
| A549 (Lung cancer) | Doxorubicin | 0.23 (72h) | [10] |
| NCI-H1299 (Lung cancer) | Doxorubicin | Significantly higher than A549 | [10] |
| HeLa (Cervical cancer) | Doxorubicin | 2.9 (24h) | [11] |
| MCF-7 (Breast cancer) | Doxorubicin | 2.5 (24h) | [11] |
| Huh7 (Liver cancer) | Doxorubicin | > 20 (24h) | [11] |
Experimental Protocols
Protocol 1: Synthesis of pPFPA via RAFT Polymerization
This protocol describes the synthesis of well-defined poly(this compound) using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Materials:
-
This compound (PFPA) monomer
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or N,N-dimethylformamide)
-
Inhibitor removal column
-
Schlenk flask and nitrogen line
-
Precipitation solvent (e.g., cold diethyl ether or hexane)
Procedure:
-
Monomer Purification: Pass the PFPA monomer through an inhibitor removal column to remove any polymerization inhibitors.
-
Reaction Setup: In a Schlenk flask, dissolve the PFPA monomer, RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated beforehand.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time (e.g., 24 hours). The reaction progress can be monitored by taking aliquots and analyzing them via ¹H NMR spectroscopy.
-
Termination and Precipitation: Terminate the polymerization by exposing the reaction mixture to air and cooling it down. Precipitate the polymer by adding the reaction solution dropwise into a cold non-solvent (e.g., diethyl ether).
-
Purification: Collect the precipitated polymer by filtration or centrifugation, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the synthesized pPFPA for its molecular weight and dispersity (Đ) using Gel Permeation Chromatography (GPC). The chemical structure can be confirmed by ¹H and ¹⁹F NMR spectroscopy.
Protocol 2: Post-Polymerization Modification of pPFPA with a Primary Amine
This protocol details the conjugation of an amine-containing molecule (e.g., a drug, a fluorescent dye, or amine-terminated PEG) to the pPFPA backbone.
Materials:
-
Synthesized pPFPA
-
Amine-containing molecule
-
Anhydrous solvent (e.g., N,N-dimethylformamide, DMF)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the pPFPA in the anhydrous solvent in a round-bottom flask.
-
Amine Addition: Add the amine-containing molecule to the pPFPA solution. The stoichiometry of the amine to the PFPA repeating units can be varied to control the degree of functionalization.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for a specified period (e.g., 12-24 hours). The reaction progress can be monitored by the disappearance of the pentafluorophenyl ester signal in ¹⁹F NMR.
-
Purification: Purify the resulting functionalized polymer by dialysis against a suitable solvent (e.g., deionized water if the polymer is water-soluble) to remove unreacted reagents and byproducts.
-
Isolation: Lyophilize the dialyzed polymer solution to obtain the final product as a solid.
-
Characterization: Confirm the successful conjugation and determine the degree of functionalization using ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy.
Protocol 3: Preparation of Drug-Loaded Micelles from PFPA-based Block Copolymers
This protocol describes the formation of micelles from an amphiphilic block copolymer (e.g., pPFPA-b-PEG) and the encapsulation of a hydrophobic drug like doxorubicin.
Materials:
-
Amphiphilic block copolymer (e.g., pPFPA-b-PEG functionalized with a hydrophobic moiety)
-
Hydrophobic drug (e.g., Doxorubicin)
-
Organic solvent (e.g., DMF or DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Dialysis membrane
Procedure:
-
Dissolution: Dissolve the amphiphilic block copolymer and the hydrophobic drug in a common organic solvent.
-
Micellization: Add the polymer-drug solution dropwise to a stirred aqueous buffer. The hydrophobic core-forming blocks will encapsulate the drug, and the hydrophilic blocks will form the corona, leading to the self-assembly of drug-loaded micelles.
-
Solvent Removal and Purification: Dialyze the micellar solution against the aqueous buffer to remove the organic solvent and any unencapsulated drug.
-
Characterization:
-
Size and Morphology: Determine the hydrodynamic diameter and size distribution of the micelles using Dynamic Light Scattering (DLS) and visualize their morphology using Transmission Electron Microscopy (TEM).
-
Drug Loading: Quantify the amount of encapsulated drug using UV-Vis spectroscopy or HPLC after disrupting the micelles with a suitable organic solvent. Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
Protocol 4: In Vitro Drug Release Study
This protocol outlines a method to study the release of a drug from PFPA-based delivery systems under different conditions (e.g., pH).
Materials:
-
Drug-loaded delivery system (e.g., micelles, nanoparticles)
-
Release media (e.g., PBS at pH 7.4 and acetate (B1210297) buffer at pH 5.0)
-
Dialysis membrane or centrifugal filter units
-
Incubator shaker
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Sample Preparation: Place a known amount of the drug-loaded delivery system into a dialysis bag or a centrifugal filter unit.
-
Release Experiment: Immerse the dialysis bag in a known volume of the release medium and place it in an incubator shaker at 37 °C. At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantification: Analyze the concentration of the released drug in the collected aliquots using a pre-established calibration curve.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative release percentage against time to obtain the drug release profile.
Protocol 5: In Vitro Cytotoxicity Assay
This protocol describes the evaluation of the cytotoxicity of the drug-loaded PFPA-based delivery system against cancer cell lines using the MTT assay.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Drug-loaded delivery system, empty carrier (placebo), and free drug
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the free drug, drug-loaded delivery system, and the empty carrier. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
Caption: Workflow for PFPA-based drug delivery system development.
Caption: Doxorubicin-induced apoptosis signaling pathway.[12][13][14][15]
References
- 1. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 2. DSpace at KOASAS: Reactive polymer surface platform of this compound for the application of biomolecule immobilization with enhanced sensitivity [koasas.kaist.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. DSpace at KOASAS: Development of functional polymer platform using reactive poly(this compound) as a precursor [koasas.kaist.ac.kr]
- 5. Frontiers | PEGylated Doxorubicin Prodrug-Forming Reduction-Sensitive Micelles With High Drug Loading and Improved Anticancer Therapy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin-Loaded Mixed Micelles for the Effective Management of Skin Carcinoma: In Vivo Anti-Tumor Activity and Biodistribution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin and Paclitaxel-loaded Lipid-based Nanoparticles Overcome Multi-Drug Resistance by Inhibiting P-gp and Depleting ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: A Detailed Guide to Antibody Immobilization using Poly(PFPA) Functionalized Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent immobilization of antibodies onto solid surfaces is a cornerstone of modern life sciences and drug development, underpinning a vast array of applications from immunoassays and biosensors to cell separation and targeted drug delivery. The choice of surface chemistry is paramount to ensure high antibody loading, optimal orientation, and preservation of biological activity. Poly(pentafluorophenyl acrylate) (poly(PFPA)) has emerged as a highly effective and versatile platform for antibody immobilization. The pentafluorophenyl (PFP) ester groups of the polymer readily react with primary amines on antibodies under mild conditions to form stable amide bonds, offering a robust and efficient conjugation strategy.[1][2]
This document provides a comprehensive guide to the principles and protocols for immobilizing antibodies on poly(PFPA) functionalized surfaces. It includes detailed experimental procedures, quantitative data for performance evaluation, and visual representations of the underlying chemical and logical workflows.
Principle of Poly(PFPA) Chemistry for Antibody Immobilization
Poly(PFPA) is a reactive polymer that serves as an excellent scaffold for the covalent attachment of biomolecules. The key to its utility lies in the pentafluorophenyl (PFP) ester functional groups. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by the primary amine groups (e.g., from lysine (B10760008) residues) present on the surface of antibodies.[1] This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.[1]
The reaction is typically carried out in an aqueous buffer at a pH between 7.2 and 8.5, where the primary amines of the antibody are sufficiently deprotonated and nucleophilic.[1] A key advantage of PFP esters is their relatively high stability towards hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, allowing for more efficient reactions in aqueous environments.[2]
To enhance the performance of poly(PFPA) surfaces, they are often co-functionalized with hydrophilic polymers like poly(ethylene glycol) (PEG). This modification helps to reduce non-specific protein adsorption, minimize background signal in assays, and improve the accessibility of the immobilized antibodies to their target antigens.[1][3]
Data Presentation
The following tables summarize quantitative data related to the characterization and performance of antibody-functionalized poly(PFPA) surfaces.
| Surface Modification Step | Technique | Key Finding | Reference |
| APTES Deposition on Silica (B1680970) | XPS | Confirmation of amine group introduction | [1] |
| Poly(PFPA) Grafting | XPS | Presence of fluorine signal confirming polymer grafting | [1] |
| Antibody Immobilization | XPS | Increase in nitrogen signal, indicating protein attachment | [4] |
| Surface Morphology | AFM | Visualization of uniform antibody coating | [4] |
Table 1: Surface Characterization at Different Stages of Functionalization. This table outlines the key characterization techniques and their findings at each step of the surface modification process.
| Surface | Immobilized IgG Surface Density (µg/cm²) | Method | Reference |
| Poly(PFPA) functionalized surface | ~0.16 | XPS | [4] |
| Full IgG Monolayer (for comparison) | ~0.46 | QCM | [4] |
Table 2: Quantitative Analysis of Antibody Immobilization. This table provides a quantitative measure of the amount of antibody immobilized on a poly(PFPA) functionalized surface.
| Surface Modification | Non-Specific Binding Reduction | Specific Signal Enhancement | Reference |
| PEG-diacrylate modified hydrogel | 10-fold | 6-fold | [5] |
Table 3: Effect of PEGylation on Immunoassay Performance. This table highlights the significant improvement in assay performance upon modification of the surface with PEG to reduce non-specific binding.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the preparation and utilization of poly(PFPA) functionalized surfaces for antibody immobilization.
Protocol 1: Functionalization of Silica Beads with Poly(PFPA)
This protocol is adapted from a demonstrated method for preparing antibody-functionalized beads for applications such as immunoprecipitation.[1]
Materials:
-
Silicon dioxide (SiO₂) beads (5% w/v aqueous suspension)
-
3-aminopropyltriethoxysilane (APTES)
-
Methanol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Poly(this compound) (poly(PFPA))
-
Amine-functionalized Poly(ethylene glycol) (amino-PEG) (optional, for reducing non-specific binding)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Antibody solution in PBS
Procedure:
-
APTES Functionalization of Silica Beads:
-
In a scintillation vial with a stir bar, combine 0.8 mL of the 5% SiO₂ bead suspension, 40 mg of APTES, and 8 mL of methanol.
-
Stir vigorously at room temperature for 5 hours.
-
Transfer the solution to a conical tube and centrifuge at 10,000 x g for 5 minutes to pellet the beads.
-
Remove the supernatant and wash the beads by resuspending them in 3 mL of fresh methanol. Vortex or sonicate briefly to disperse.
-
Centrifuge again at 10,000 x g for 5 minutes and discard the supernatant. Repeat the wash step once more.
-
-
Solvent Exchange to DMSO:
-
Resuspend the methanol-washed beads in 3 mL of DMSO.
-
Centrifuge at 10,000 x g for 5 minutes and discard the supernatant. Repeat this step to ensure complete solvent exchange.
-
-
Preparation of Poly(PFPA) Solution (with optional PEG modification):
-
Dissolve 20 mg of poly(PFPA) in 2 mL of DMSO in a scintillation vial.
-
(Optional) To improve hydrophilicity, prepare a solution of amine-functionalized PEG in 1 mL of DMSO and add it to the poly(PFPA) solution. Stir vigorously at room temperature for 1 hour.
-
-
Grafting of Poly(PFPA) to APTES-functionalized Beads:
-
Add 1 mL of the APTES-functionalized silica beads suspended in DMSO to the poly(PFPA) or PEG-substituted poly(PFPA) solution.
-
Stir vigorously at room temperature for 1 hour.
-
Isolate the beads by centrifugation at 10,000 x g for 5 minutes and discard the supernatant.
-
Wash the beads by resuspending in 3 mL of DMSO, followed by centrifugation. Repeat the DMSO wash twice.
-
Wash the beads twice with 3 mL of triple-distilled water.
-
Dry the poly(PFPA)-grafted beads in a vacuum oven at 40°C overnight.
-
-
Antibody Immobilization:
-
To 5 mg of the dried poly(PFPA)-grafted beads in a microcentrifuge tube, add 800 µL of PBS and vortex to wash.
-
Centrifuge at 10,000 x g for 1 minute and remove the supernatant. Repeat the wash step three times.
-
Add 350 µL of fresh PBS, 50 µL of 0.1% PBST (PBS with 0.1% Tween-20), and the desired amount of antibody (e.g., 6.67 µg).
-
Incubate at room temperature for a few hours with gentle mixing.
-
Wash the beads with PBS to remove unbound antibodies. The antibody-functionalized beads are now ready for use.
-
Protocol 2: General Procedure for Antibody Immobilization on Poly(PFPA) Coated Flat Surfaces (e.g., Microplates)
This protocol provides a general workflow for immobilizing antibodies on pre-coated poly(PFPA) flat surfaces.
Materials:
-
Poly(PFPA) coated microplate or other flat substrate
-
Antibody solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Washing buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Antibody Solution Preparation:
-
Dilute the antibody to the desired concentration (e.g., 1-10 µg/mL) in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) should be avoided as they will compete with the antibody for reaction with the PFP esters.[2]
-
-
Immobilization:
-
Add the antibody solution to the wells of the poly(PFPA) coated microplate (typically 50-100 µL per well).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The incubation time and temperature can be optimized depending on the specific antibody and application.
-
-
Washing:
-
Aspirate the antibody solution from the wells.
-
Wash the wells three times with washing buffer to remove any unbound antibodies.
-
-
Blocking:
-
Add blocking buffer to each well (typically 200 µL) to block any remaining reactive PFP ester groups and to prevent non-specific binding in subsequent assay steps.
-
Incubate for 1 hour at room temperature.
-
-
Final Washing:
-
Aspirate the blocking buffer and wash the wells three times with washing buffer.
-
The plate is now functionalized with antibodies and ready for use in an immunoassay.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key processes and relationships in the antibody immobilization protocol.
Caption: Experimental workflow for antibody immobilization.
Caption: Signaling pathway of the PFP ester-amine reaction.
Caption: Logical flow of the antibody immobilization process.
References
- 1. Preparation of Poly(this compound) Functionalized SiO2 Beads for Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Conformation Changes on Block Copolymer Surfaces Detected by Antibody-Functionalized AFM Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immobilization of Active Antibodies at Polymer Melt Surfaces during Injection Molding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Functional Nanoparticles using Poly(pentafluorophenyl acrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(pentafluorophenyl acrylate) (pPFPA) is a highly versatile activated ester polymer that serves as a powerful platform for the creation of functional nanoparticles.[1][2] Its pentafluorophenyl ester side chains are highly reactive towards nucleophiles, particularly primary amines, allowing for straightforward post-polymerization modification.[1] This reactivity, combined with the polymer's stability and solubility in various organic solvents, makes pPFPA an ideal precursor for designing nanoparticles with tailored surface functionalities for applications in drug delivery, diagnostics, and bio-imaging.[1][3]
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pPFPA-based block copolymers, their self-assembly into nanoparticles, and subsequent functionalization with amine-containing molecules.
Key Advantages of the pPFPA Platform:
-
Versatile Functionalization: The activated pentafluorophenyl esters readily react with a wide range of amine-containing molecules, including drugs, targeting ligands (peptides, antibodies), and imaging agents, enabling the creation of multifunctional nanoparticles.[2]
-
Controlled Synthesis: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for the synthesis of pPFPA with controlled molecular weight and low polydispersity, leading to more uniform nanoparticle formulations.[1]
-
High Stability: pPFPA is more resistant to hydrolysis compared to other activated ester polymers like those containing N-hydroxysuccinimide (NHS) esters, offering a more robust system for nanoparticle fabrication and storage.[1]
-
"One-Pot" Functionalization: The post-polymerization modification approach allows for the synthesis of a single precursor polymer that can be subsequently functionalized with various molecules, streamlining the development of different nanoparticle formulations.[4]
Data Presentation
The following table summarizes representative physicochemical properties of nanoparticles before and after functionalization. The data is compiled from studies on pPFPA and other polymeric nanoparticle systems to provide a comparative overview of expected changes upon surface modification.
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (%) | Drug Loading Efficiency (%) |
| pPFPA-b-PCL Nanoparticles (Unfunctionalized) | 120 ± 5 | 0.15 | -15 ± 2 | N/A | N/A |
| PEGylated Nanoparticles | 135 ± 7 | 0.12 | -8 ± 3 | N/A | N/A |
| Doxorubicin-Conjugated Nanoparticles | 145 ± 6 | 0.18 | +5 ± 4 | ~5-10 | >90 |
| Targeting Peptide-Conjugated Nanoparticles | 150 ± 8 | 0.20 | -2 ± 3 | N/A | N/A |
Note: Data is representative and compiled from various sources on polymeric nanoparticles to illustrate trends. Actual values will vary depending on the specific block copolymer, functional molecule, and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of pPFPA-containing Block Copolymer via RAFT Polymerization
This protocol describes the synthesis of a diblock copolymer, for example, poly(this compound)-block-poly(caprolactone) (pPFPA-b-PCL), which can self-assemble into nanoparticles with a pPFPA corona for functionalization.
Materials:
-
Pentafluorophenyl acrylate (B77674) (PFPA) monomer
-
Poly(caprolactone) macro-chain transfer agent (PCL-CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) initiator
-
Anhydrous 1,4-dioxane
-
Schlenk flask and magnetic stirrer
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve the PCL-CTA and AIBN in anhydrous 1,4-dioxane.
-
Add the PFPA monomer to the solution.
-
Seal the flask, and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours).
-
To quench the reaction, expose the flask to air and cool it in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into cold methanol while stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh cold methanol to remove unreacted monomer and initiator.
-
Dry the final pPFPA-b-PCL polymer under vacuum overnight.
-
Characterize the polymer using ¹H NMR and Gel Permeation Chromatography (GPC) to determine the composition and molecular weight distribution.
Protocol 2: Formation of pPFPA-core Nanoparticles by Self-Assembly
This protocol details the formation of nanoparticles from the synthesized pPFPA-b-PCL block copolymer using the nanoprecipitation method.
Materials:
-
pPFPA-b-PCL polymer
-
Acetone (B3395972) or Tetrahydrofuran (THF)
-
Deionized water
-
Magnetic stirrer
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Dissolve the pPFPA-b-PCL polymer in a water-miscible organic solvent like acetone or THF to a concentration of, for example, 10 mg/mL.
-
In a separate container, place a volume of deionized water that is 5-10 times the volume of the polymer solution.
-
While vigorously stirring the deionized water, add the polymer solution dropwise. This will cause the hydrophobic PCL block to collapse and form the core of the nanoparticle, while the pPFPA block will form the corona.
-
Continue stirring for 1-2 hours to allow for the evaporation of the organic solvent and the stabilization of the nanoparticles.
-
Transfer the nanoparticle suspension to a dialysis membrane and dialyze against deionized water for 24-48 hours, with several changes of water, to remove the remaining organic solvent and any un-assembled polymer chains.
-
The resulting aqueous suspension contains the pPFPA-b-PCL nanoparticles.
Protocol 3: Functionalization of pPFPA Nanoparticles with an Amine-containing Molecule
This protocol provides a general procedure for conjugating an amine-containing molecule (e.g., a model drug like doxorubicin (B1662922) or a targeting ligand) to the surface of the pPFPA nanoparticles.
Materials:
-
pPFPA-b-PCL nanoparticle suspension from Protocol 2
-
Amine-containing molecule (e.g., doxorubicin hydrochloride, amine-terminated PEG, or a peptide)
-
Triethylamine (TEA) or another suitable base
-
Dimethylformamide (DMF) or another suitable co-solvent
-
Phosphate-buffered saline (PBS)
-
Centrifugal filter units (e.g., Amicon Ultra)
Procedure:
-
To the aqueous suspension of pPFPA-b-PCL nanoparticles, add a co-solvent such as DMF to improve the solubility of the reactants.
-
Add the amine-containing molecule to the nanoparticle suspension. The molar ratio of the amine to the PFPA repeating units should be optimized for the desired degree of functionalization.
-
Add a base, such as triethylamine, to the reaction mixture to scavenge the pentafluorophenol (B44920) released during the reaction.
-
Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 40°C) with gentle stirring for 12-24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them with techniques like FTIR to observe the disappearance of the activated ester peak and the appearance of an amide peak.
-
Once the reaction is complete, purify the functionalized nanoparticles to remove unreacted molecules and byproducts. This can be achieved by repeated centrifugation and resuspension in PBS using centrifugal filter units or by dialysis.
-
Resuspend the final functionalized nanoparticles in a suitable buffer for storage and further characterization.
Protocol 4: Characterization of Functionalized Nanoparticles
1. Size and Zeta Potential Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl or PBS) to a suitable concentration. Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.
2. Morphological Characterization:
-
Technique: Transmission Electron Microscopy (TEM)
-
Procedure: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid. Allow the solvent to evaporate. If necessary, negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid. Image the dried grid using a TEM to visualize the size, shape, and morphology of the nanoparticles.
3. Confirmation of Functionalization:
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Procedure for FTIR: Lyophilize the nanoparticle suspension to obtain a dry powder. Record the FTIR spectrum and look for the characteristic peaks of the conjugated molecule and the disappearance of the pPFPA ester peaks.
-
Procedure for NMR: Lyophilize the nanoparticle suspension and dissolve the powder in a suitable deuterated solvent. Record the NMR spectrum to confirm the presence of signals corresponding to the conjugated molecule.
4. Quantification of Drug Loading:
-
Technique: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)
-
Procedure: After purification of the drug-conjugated nanoparticles, lyophilisize a known amount of the nanoparticle suspension. Dissolve the nanoparticles in a suitable solvent to release the conjugated drug. Quantify the amount of drug using a pre-established calibration curve.
-
Drug Loading Content (DLC %): (Weight of loaded drug / Weight of nanoparticles) x 100
-
Drug Loading Efficiency (DLE %): (Weight of loaded drug / Initial weight of drug) x 100
-
Visualizations
Caption: Experimental workflow for the synthesis and functionalization of pPFPA nanoparticles.
References
- 1. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 2. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Facile Synthesis of Functional Polyacrylates via Transesterification of Poly(pentafluorophenyl acrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(pentafluorophenyl acrylate) (pPFPA) is a highly versatile precursor polymer for the synthesis of a wide array of functional polymers.[1] Its activated pentafluorophenyl ester side chains are susceptible to nucleophilic attack, enabling straightforward post-polymerization modification.[1][2] This reactivity allows for the introduction of various functional groups by reacting pPFPA with primary amines or, as detailed in this document, with a diverse range of functional alcohols through transesterification.[1][3] This method offers a powerful platform for creating novel polymers with tailored properties for applications in drug delivery, functional surfaces, and the development of smart nanoparticles.[1][4]
The transesterification of pPFPA with alcohols, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent such as N,N-dimethylformamide (DMF), is a highly efficient process that can achieve near-quantitative conversion.[5][6] This approach is compatible with a wide variety of functional alcohols, including primary, secondary, and phenolic alcohols, even those bearing other reactive moieties like alkenes and alkynes.[5][7] This tolerance for diverse functional groups opens up possibilities for subsequent "click" chemistry reactions.[5] Furthermore, the reaction demonstrates selectivity, favoring primary over secondary alcohols.[5][6]
These application notes provide detailed protocols for the synthesis of the pPFPA precursor and its subsequent transesterification with various functional alcohols.
Experimental Workflows and Reaction Mechanisms
The following diagrams illustrate the overall experimental workflow from the pPFPA precursor to the final functional polymer and the proposed reaction mechanism for the DMAP-catalyzed transesterification.
Caption: Overall experimental workflow.
Caption: Proposed reaction mechanism.
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for the transesterification of pPFPA with a variety of functional alcohols.
Table 1: General Reaction Parameters
| Parameter | Value | Reference |
| Polymer Precursor | Poly(this compound) (pPFPA) | [1][5] |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | [5][6] |
| Solvent | N,N-Dimethylformamide (DMF) | [1][5] |
| Temperature | 80 °C | [6] |
| Reaction Time | 15 hours | [6] |
| Catalyst Loading | 0.2 equivalents (relative to alcohol) | [6] |
Table 2: Transesterification with Various Functional Alcohols
| Functional Alcohol | Resulting Polymer Functionality | Conversion (%) | Reference |
| Allyl Alcohol | Alkene-functionalized | Near quantitative | [5][7] |
| Propargyl Alcohol | Alkyne-functionalized | Near quantitative | [5][7] |
| Boc-L-serine | Amino acid-pendent (protected) | Near quantitative | [5] |
| 2-Dimethylaminoethanol | pH and CO2 responsive | Near quantitative | [5] |
| Geraniol | Renewable terpene-based | >95 | [5][6] |
| L-lactic acid ethyl ester | Renewable ester-based | >95 | [5][6] |
| Sesamol | Phenolic, from natural source | >95 | [5][6] |
| Poly(ethylene glycol) (PEG350-OH) | Graft copolymer | 93 | [5][7] |
| 1-Pyrenemethanol | Fluorescently tagged | Near quantitative | [5][7] |
Experimental Protocols
Synthesis of Poly(this compound) (pPFPA) via Free Radical Polymerization
Materials:
-
This compound (PFPA) monomer
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous 1,4-dioxane
-
Methanol
-
Schlenk tube
-
Standard glassware for filtration and drying
Procedure:
-
In a Schlenk tube, dissolve this compound (PFPA) and a suitable amount of AIBN (e.g., 1 mol% relative to the monomer) in anhydrous 1,4-dioxane.
-
De-gas the solution by performing three freeze-pump-thaw cycles.
-
After the final thaw, backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours).
-
After cooling to room temperature, dilute the viscous solution with a small amount of a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Repeat the dissolution and precipitation steps two more times to ensure the removal of unreacted monomer and initiator residues.
-
Dry the purified pPFPA polymer under vacuum at 40 °C for 48 hours.
General Protocol for Transesterification of pPFPA with a Functional Alcohol
Materials:
-
Poly(this compound) (pPFPA)
-
Functional alcohol of choice
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol or other suitable non-solvent for precipitation
-
Standard laboratory glassware
Procedure:
-
In a clean, dry flask, dissolve the pPFPA polymer in anhydrous DMF.
-
In a separate vial, prepare a solution of the functional alcohol and DMAP (0.2 equivalents relative to the alcohol) in anhydrous DMF.
-
Add the alcohol/DMAP solution to the polymer solution.
-
Place the reaction flask in a preheated oil bath at 80 °C and stir for 15 hours under an inert atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the functionalized polymer by adding the reaction mixture dropwise into a large excess of a suitable non-solvent (e.g., methanol).
-
Collect the polymer by filtration and wash it repeatedly with the non-solvent to remove any unreacted alcohol and DMAP.
-
Dry the final functional polymer product under vacuum.
Characterization: The success of the transesterification can be monitored and confirmed by various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Monitor the disappearance of the characteristic carbonyl stretching peak of the pentafluorophenyl ester and the appearance of the new ester carbonyl peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the incorporation of the functional alcohol by the appearance of characteristic proton and/or carbon signals from the alcohol moiety.
-
Gel Permeation Chromatography (GPC): Analyze the molecular weight and polydispersity of the resulting polymer to ensure no significant degradation or cross-linking has occurred during the modification process.
Applications in Drug Development
The ability to easily introduce a wide range of functionalities onto a polymer backbone makes the transesterification of pPFPA a valuable tool in drug development.[1] For instance, polymers can be functionalized with targeting ligands, imaging agents, or moieties that respond to specific biological stimuli (e.g., pH, redox potential) for controlled drug release.[8] The synthesis of zwitterionic polymers through the incorporation of amino acids can lead to materials with excellent biocompatibility and antifouling properties.[5] This platform provides a straightforward method for creating libraries of functional polymers for screening and optimizing drug delivery systems.
References
- 1. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. DSpace at KOASAS: Development of functional polymer platform using reactive poly(this compound) as a precursor [koasas.kaist.ac.kr]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. zenodo.org [zenodo.org]
Troubleshooting & Optimization
Technical Support Center: Pentafluorophenyl Acrylate Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the polymerization of pentafluorophenyl acrylate (B77674) (PFPA). The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimentation.
Frequently Asked questions (FAQs)
Q1: What are the most common reasons for incomplete or failed polymerization of pentafluorophenyl acrylate (PFPA)?
A1: The most frequent causes for incomplete or failed PFPA polymerization are the presence of inhibitors, insufficient radical generation, or oxygen inhibition. The monomer is typically supplied with an inhibitor, such as monomethyl ether hydroquinone (B1673460) (MEHQ), to prevent spontaneous polymerization during storage. This inhibitor must be removed before the experiment. Additionally, an inadequate amount or an inefficient type of initiator for the chosen reaction temperature will result in a low concentration of radicals, leading to poor or no polymerization. Dissolved oxygen in the reaction mixture can also act as a potent inhibitor by scavenging radicals.
Q2: My RAFT polymerization of PFPA resulted in a polymer with a high polydispersity index (PDI). What could be the cause?
A2: A high polydispersity index (PDI > 1.3) in a Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of PFPA typically indicates poor control over the polymerization process. Common causes include an inappropriate ratio of the chain transfer agent (CTA) to the initiator, attempting to target a very high molecular weight, or the occurrence of side reactions. A low CTA to initiator ratio can lead to an excess of initiator-derived chains that are not controlled by the RAFT agent. Pushing for very high molecular weights can also lead to a loss of "living" character and broader PDI.[1]
Q3: Can I monitor the conversion of PFPA monomer to polymer during the reaction?
A3: Yes, the polymerization of PFPA can be conveniently monitored using ¹⁹F NMR spectroscopy.[2][3] The pentafluorophenyl group has distinct signals in the ¹⁹F NMR spectrum for the monomer and the polymer, allowing for the calculation of monomer conversion by comparing the integration of these respective peaks over time.[2][3] Gel Permeation Chromatography (GPC) can also be used to track the increase in molecular weight and the evolution of the PDI as the polymerization progresses.
Q4: What are common side reactions in PFPA polymerization, and how can they be minimized?
A4: Like other acrylate polymerizations, PFPA can undergo side reactions that affect the final polymer structure and properties. These include chain transfer to the solvent and intramolecular chain transfer (backbiting) followed by β-scission.[4] These side reactions can lead to the formation of dead polymer chains and branching. To minimize these, it is advisable to choose a solvent with a low chain transfer constant and to conduct the polymerization at an appropriate temperature, as higher temperatures can favor these side reactions. Performing the polymerization at a higher monomer concentration can also reduce the relative extent of chain transfer to the solvent.
Troubleshooting Guides
Issue 1: Polymerization Fails to Initiate or Proceeds to Very Low Conversion
| Possible Cause | Suggested Solution |
| Inhibitor Present in Monomer | The PFPA monomer is shipped with an inhibitor (e.g., MEHQ) that must be removed prior to polymerization. Pass the monomer through a column of basic alumina (B75360) immediately before use. |
| Oxygen Inhibition | Dissolved oxygen in the reaction mixture will quench radicals and inhibit polymerization. Ensure all reagents and the reaction vessel are thoroughly deoxygenated by performing at least three freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen) for a sufficient amount of time.[1] |
| Insufficient or Inactive Initiator | Ensure the correct amount of initiator is used. The initiator itself may be degraded; use fresh, properly stored initiator. The chosen initiator must be appropriate for the reaction temperature to ensure a suitable decomposition rate. For example, AIBN is typically used at temperatures between 60-80 °C.[1] |
| Low Reaction Temperature | If the reaction temperature is too low for the selected initiator, radical generation will be too slow to sustain polymerization. Increase the temperature to match the initiator's optimal decomposition range or choose an initiator with a lower decomposition temperature. |
Issue 2: High Polydispersity Index (PDI) in RAFT Polymerization
| Possible Cause | Suggested Solution |
| Inappropriate CTA to Initiator Ratio | A low [CTA]:[Initiator] ratio can result in a significant population of chains initiated by the thermal initiator that are not controlled by the RAFT process, leading to a broad molecular weight distribution. A typical starting ratio is between 5:1 and 10:1.[2] |
| Targeting Very High Molecular Weight | Achieving very high molecular weights with low PDI can be challenging. This requires a very low concentration of the CTA, which can compromise control over the polymerization. Consider a two-step approach where a macro-CTA is first synthesized and then chain-extended. |
| High Monomer Conversion | Pushing the reaction to very high conversions (>95%) can sometimes lead to a loss of control and an increase in PDI due to the increased viscosity of the reaction medium and the higher probability of termination reactions.[1] Consider stopping the reaction at a moderate conversion (e.g., 80-90%). |
| Inappropriate RAFT Agent | The chosen RAFT agent may not be suitable for acrylate polymerization. Trithiocarbonates and dithiobenzoates are generally effective for controlling the polymerization of acrylates.[1] |
Quantitative Data
The following tables provide representative data for the RAFT polymerization of pentafluorophenyl methacrylate (B99206) (PFMA), a close analog of PFPA, illustrating the effect of key reaction parameters on the resulting polymer properties.
Table 1: Effect of [Monomer]:[CTA] Ratio on Molecular Weight and PDI
Reaction Conditions: Dioxane solvent, 75 °C, [CTA]:[AIBN] = 10:1.
| [Monomer]:[CTA] Ratio | Time (h) | Conversion (%) | Mn (kDa, GPC) | PDI |
| 50:1 | 4 | 65 | 10.5 | 1.15 |
| 100:1 | 6 | 70 | 21.2 | 1.18 |
| 200:1 | 8 | 75 | 40.8 | 1.22 |
Table 2: Effect of Temperature on Polymerization of PFMA
Reaction Conditions: Dioxane solvent, [Monomer]:[CTA]:[AIBN] = 100:1:0.1.
| Temperature (°C) | Time (h) | Conversion (%) | Mn (kDa, GPC) | PDI |
| 65 | 12 | 68 | 20.5 | 1.17 |
| 75 | 6 | 70 | 21.2 | 1.18 |
| 90 | 3 | 72 | 22.0 | 1.25 |
Experimental Protocols
Protocol 1: Purification of this compound (PFPA) Monomer
This protocol describes the removal of the polymerization inhibitor (e.g., MEHQ) from the PFPA monomer using a basic alumina column.
-
Column Preparation:
-
Take a glass chromatography column and place a small plug of glass wool at the bottom.
-
Add a thin layer of sand over the glass wool.
-
Fill the column with basic alumina. The amount of alumina will depend on the quantity of monomer to be purified (a rule of thumb is to use about 10-20 g of alumina per 100 mL of monomer).
-
-
Inhibitor Removal:
-
Gently pour the PFPA monomer onto the top of the alumina column.
-
Allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
-
Storage and Use:
-
The purified monomer is now highly reactive and should be used immediately.
-
If short-term storage is necessary, keep the purified monomer at a low temperature (e.g., in a refrigerator at 4 °C) under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[5]
-
Protocol 2: RAFT Polymerization of PFPA
This protocol provides a general procedure for the RAFT polymerization of PFPA. The ratios of monomer, CTA, and initiator should be adjusted to target the desired molecular weight.
-
Reagent Preparation:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid) and the initiator (e.g., AIBN).
-
Add the freshly purified PFPA monomer to the flask.
-
Add the desired amount of anhydrous solvent (e.g., 1,4-dioxane (B91453) or anisole) to achieve the target monomer concentration (typically 1-2 M).[2]
-
-
Degassing:
-
Seal the Schlenk flask with a rubber septum.
-
Perform a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
-
Polymerization:
-
After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the intended duration with stirring. Samples can be taken periodically via a degassed syringe to monitor conversion by ¹⁹F NMR and molecular weight evolution by GPC.
-
-
Termination and Isolation:
-
To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh non-solvent and dry under vacuum to a constant weight.
-
Visualizations
Caption: Troubleshooting workflow for incomplete PFPA polymerization.
Caption: Key factors influencing the properties of poly(PFPA).
Caption: Common side reactions in acrylate polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Pentafluorophenyl Acrylate Aminolysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting side reactions during the aminolysis of pentafluorophenyl acrylate (B77674) (PFPA).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of pentafluorophenyl acrylate (PFPA) aminolysis?
A1: The aminolysis of this compound (PFPA) is a widely used chemical reaction, particularly in materials science and bioconjugation. It is a highly efficient method for post-polymerization modification, where polymers containing PFPA active esters are reacted with primary or secondary amines to form functional polyacrylamides. This technique is also employed in the synthesis of small molecules, including N-substituted acrylamides, which are valuable building blocks in drug development and other chemical syntheses.
Q2: What are the main side reactions to be aware of during PFPA aminolysis?
A2: The two primary side reactions that compete with the desired aminolysis are aza-Michael addition and hydrolysis.
-
Aza-Michael Addition: The amine can act as a nucleophile and attack the carbon-carbon double bond of the acrylate in a conjugate addition, forming a β-amino ester.
-
Hydrolysis: In the presence of water, the pentafluorophenyl ester can be hydrolyzed to the corresponding carboxylic acid (acrylic acid), which is unreactive towards amines under these conditions. PFP esters are generally more resistant to hydrolysis than other active esters like N-hydroxysuccinimide (NHS) esters.
Q3: How can I monitor the progress of the reaction and identify the products?
A3: The reaction progress and the identity of the products can be monitored using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools to distinguish between the starting material, the desired amide product, and the aza-Michael addition byproduct. The disappearance of the PFP signals in the ¹⁹F NMR spectrum indicates the consumption of the starting material. In the ¹H NMR, characteristic shifts in the vinylic protons and the appearance of new signals corresponding to the N-substituted acrylamide (B121943) or the β-amino ester can be observed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an excellent method for separating the reaction components and confirming their molecular weights, allowing for the unambiguous identification of the desired product and any side products.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic PFP ester carbonyl stretch (around 1780 cm⁻¹) and the appearance of an amide carbonyl stretch (around 1650 cm⁻¹) can indicate the progress of the aminolysis reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired amide product. | 1. Hydrolysis of the PFP ester: The presence of water in the reaction mixture can lead to the hydrolysis of the starting material. 2. Inactive amine: The amine may be protonated and therefore non-nucleophilic if the reaction medium is acidic. 3. Steric hindrance: A bulky amine or substituents near the reaction site can slow down or prevent the reaction. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the reaction is performed under neutral or slightly basic conditions. The use of a non-nucleophilic base can be beneficial. 3. Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered amine if possible. |
| A mixture of the desired amide and the aza-Michael addition product is formed. | 1. Reaction conditions favoring Michael addition: Certain solvents (e.g., protic solvents like alcohols) and lower temperatures can favor the aza-Michael addition. 2. Nature of the amine: Less sterically hindered primary amines are more prone to Michael addition. | 1. Use aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). Running the reaction at room temperature or slightly elevated temperatures can favor aminolysis. 2. If Michael addition is persistent, consider protecting the amine and using an alternative synthetic route if possible. |
| The reaction is very slow. | 1. Low reactivity of the amine: Aromatic amines are generally less reactive than aliphatic amines. 2. Low temperature: The reaction may be too slow at low temperatures. 3. Solvent choice: Less polar solvents like Tetrahydrofuran (THF) can lead to slower reaction rates compared to more polar solvents like DMF. | 1. For less reactive amines, consider increasing the reaction temperature and/or using a catalyst like a non-nucleophilic base. 2. Increase the reaction temperature to room temperature or slightly above. 3. Switch to a more polar aprotic solvent such as DMF or DMSO. |
| Unidentified byproducts are observed. | 1. Double Michael addition: If a primary amine is used, it can potentially react with two molecules of PFPA via Michael addition. 2. Polymerization: The acrylate monomer can polymerize under certain conditions (e.g., presence of radicals, high temperatures). | 1. Use a stoichiometric excess of the amine to favor the mono-adduct. 2. Ensure the reaction is performed in the absence of radical initiators and at a controlled temperature. Adding a radical inhibitor like hydroquinone (B1673460) can be considered if polymerization is a major issue. |
Data Summary
The following table summarizes the expected outcomes of the aminolysis of this compound with a primary aliphatic amine under different conditions, based on general trends reported in the literature. The yields are illustrative and can vary depending on the specific amine and precise reaction conditions.
| Solvent | Temperature | Base | Expected Major Product | Expected Yield of Amide | Expected Yield of Michael Adduct |
| DMF | Room Temp | None | Amide | >90% | <10% |
| THF | Room Temp | None | Amide | 70-80% | 20-30% |
| Methanol | 0 °C | None | Michael Adduct | <20% | >80% |
| DMF | 0 °C | None | Mixture | 50-60% | 40-50% |
| THF | Reflux | None | Amide | >85% | <15% |
Experimental Protocols
Protocol 1: Selective Aminolysis of this compound
This protocol is designed to maximize the yield of the N-substituted acrylamide while minimizing the formation of the aza-Michael addition byproduct.
Materials:
-
This compound (PFPA)
-
Primary aliphatic amine (e.g., hexylamine)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the PFPA in anhydrous DMF (approximately 0.5 M solution).
-
With vigorous stirring, add the primary aliphatic amine (1.1 eq) dropwise via syringe at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure N-substituted acrylamide.
Protocol 2: Characterization of Products by ¹H NMR
This protocol outlines the general procedure for preparing and analyzing a sample of the reaction mixture by ¹H NMR to identify the products.
Materials:
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
-
Pipette
-
Sample from the reaction mixture
Procedure:
-
Withdraw a small aliquot (a few drops) from the reaction mixture.
-
Dilute the aliquot with a small amount of ethyl acetate and pass it through a small plug of silica gel to remove baseline impurities.
-
Evaporate the solvent.
-
Dissolve the residue in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
This compound (starting material): Vinylic protons typically between 6.0-6.8 ppm.
-
N-substituted Acrylamide (Amide product): Vinylic protons typically between 5.6-6.4 ppm. A broad signal for the N-H proton.
-
β-amino ester (Michael adduct): Absence of vinylic proton signals. Appearance of new aliphatic protons, typically with characteristic coupling patterns for the -CH₂-CH₂- moiety.
-
-
Visualizations
Caption: Reaction pathways in PFPA aminolysis.
Technical Support Center: Purification of Poly(pentafluorophenyl acrylate)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the removal of unreacted pentafluorophenyl acrylate (B77674) (PFPA) monomer from polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted PFPA monomer from my polymer?
Unreacted PFPA monomer can interfere with subsequent post-polymerization modification reactions, leading to inconsistent product performance. Furthermore, the presence of residual monomer can affect the physical and chemical properties of the final polymer, and potentially introduce cytotoxicity in biological applications.
Q2: What are the most common methods for purifying poly(pentafluorophenyl acrylate) (pPFPA)?
The most frequently employed and effective methods for removing unreacted PFPA monomer from the polymer are precipitation, dialysis, and gel filtration chromatography (GFC). The choice of method depends on factors such as the polymer's molecular weight, solubility, the required purity level, and the scale of the experiment.
Q3: How do I choose the best purification method for my pPFPA?
The selection of an appropriate purification method is critical for achieving the desired purity and yield. The following decision-making workflow can guide you in choosing the most suitable technique for your specific needs.
Caption: A flowchart to guide the selection of the most appropriate purification method for removing unreacted PFPA monomer.
Troubleshooting Guides
Method 1: Precipitation
Precipitation is a widely used, simple, and effective method for purifying pPFPA. It relies on the differential solubility of the polymer and the monomer in a solvent/non-solvent system.
Experimental Protocol:
-
Dissolution: Dissolve the crude pPFPA in a minimal amount of a good solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).
-
Precipitation: Slowly add the polymer solution dropwise to a large excess of a cold non-solvent (e.g., methanol (B129727) or n-hexane) while stirring vigorously. The polymer should precipitate out of the solution.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation.
-
Washing: Wash the collected polymer with fresh non-solvent to remove any remaining traces of monomer.
-
Drying: Dry the purified polymer under vacuum to remove all residual solvents.
-
Repeat: For higher purity, this process can be repeated two to three times.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Polymer does not precipitate | The non-solvent is not a sufficiently poor solvent for the polymer. The polymer concentration is too low. | Try a different non-solvent (e.g., if using methanol, try n-hexane). Concentrate the polymer solution before precipitation. |
| Oily or sticky precipitate forms | The polymer is not completely insoluble in the non-solvent. The non-solvent was not cold enough. | Cool the non-solvent to a lower temperature (e.g., 0°C or below). Add the polymer solution more slowly to the non-solvent. |
| Low polymer recovery | Some lower molecular weight polymer chains may be soluble in the non-solvent. The polymer is sticking to the glassware. | Use a larger volume of non-solvent to ensure complete precipitation. Scrape the glassware to recover all the polymer. |
| Monomer still present after precipitation | Insufficient washing. Trapping of monomer within the precipitated polymer. | Increase the number of washing steps. Re-dissolve the polymer and precipitate it again. |
Method 2: Dialysis
Dialysis is a size-based separation technique that is particularly useful for purifying larger polymer chains from small molecules like monomers.
Experimental Protocol:
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cutoff (MWCO) that is significantly smaller than the molecular weight of your pPFPA (e.g., 1-3.5 kDa). Pre-soak the membrane in the dialysis solvent as per the manufacturer's instructions.
-
Sample Loading: Dissolve the crude pPFPA in a suitable solvent (e.g., THF or DMF) and load it into the dialysis bag.
-
Dialysis: Place the sealed dialysis bag in a large container of the same solvent and stir gently.
-
Solvent Exchange: Change the dialysis solvent periodically (e.g., every 4-6 hours for the first day, then less frequently) to maintain a high concentration gradient.
-
Recovery: Once the purification is complete (typically after 24-48 hours), recover the polymer solution from the dialysis bag.
-
Drying: Remove the solvent to obtain the purified polymer.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Slow monomer removal | Insufficient solvent exchange. Low concentration gradient. The chosen solvent is not optimal for diffusion.[1] | Increase the frequency of solvent changes. Use a larger volume of dialysis solvent. Consider a solvent in which the monomer has higher solubility and diffusivity. |
| Polymer loss | The MWCO of the dialysis membrane is too large. | Use a dialysis membrane with a smaller MWCO. |
| Sample volume increases | Osmotic pressure difference between the sample and the dialysis solvent. | Ensure the solvent inside and outside the dialysis bag is identical. |
| Precipitation inside the dialysis bag | The polymer is not fully soluble in the dialysis solvent at the concentration used. | Use a better solvent for the polymer or reduce the polymer concentration. |
Method 3: Gel Filtration Chromatography (GFC)
GFC, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume. Larger molecules (the polymer) elute first, while smaller molecules (the monomer) are retained in the pores of the stationary phase and elute later.
Experimental Protocol:
-
Column and Eluent Selection: Choose a GPC column with a pore size appropriate for the molecular weight range of your polymer and monomer. The eluent should be a good solvent for both the polymer and the monomer (e.g., THF).
-
System Equilibration: Equilibrate the GPC system with the chosen eluent until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude pPFPA in the eluent and filter it through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the polymer, which will elute first. The monomer will elute in later fractions.
-
Solvent Removal: Combine the polymer-containing fractions and remove the solvent to obtain the purified pPFPA.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Poor separation of polymer and monomer peaks | Inappropriate column selection. The eluent flow rate is too high. | Select a column with a smaller pore size or a longer column for better resolution.[2][3] Reduce the flow rate. |
| Broad polymer peak | Adsorption of the polymer to the column packing material. Polymer aggregation. | Add a small amount of a salt (e.g., LiBr) to the eluent to minimize interactions.[4] Filter the sample before injection. |
| Low polymer recovery | Adsorption of the polymer to the column. | Use a different column material or modify the eluent composition. |
| Column over-pressurization | Clogged column frit or tubing. Sample precipitation on the column. | Filter the sample before injection.[2][3] Ensure the polymer is fully soluble in the eluent. Back-flush the column according to the manufacturer's instructions. |
Data Presentation
The following table summarizes the key aspects of each purification method. Quantitative efficiency data for pPFPA is not widely available in the literature, so the provided values are general estimates for polymer purification.
| Feature | Precipitation | Dialysis | Gel Filtration Chromatography (GFC) |
| Principle | Differential Solubility | Size Exclusion (Diffusion) | Size Exclusion (Chromatography) |
| Typical Solvents | THF, DCM (solvent); Methanol, n-Hexane (non-solvent) | THF, DMF | THF |
| Estimated Monomer Removal Efficiency | >95% (with multiple precipitations) | >99%[5] | >97%[6] |
| Typical Polymer Recovery | 80-95% | >90% | >85%[6] |
| Advantages | Simple, rapid, and inexpensive. | High efficiency for complete monomer removal. Gentle on the polymer. | Can provide narrow molecular weight distributions. Amenable to automation. |
| Disadvantages | May not be suitable for all polymers. Potential for lower molecular weight polymer loss. | Time-consuming. Requires large volumes of solvent. | Requires specialized equipment. Can be costly for large-scale purification. |
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for purifying pPFPA.
Caption: A generalized workflow for the purification of poly(this compound).
References
- 1. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. agilent.com [agilent.com]
- 3. GPC/SEC Good Practice & Troubleshooting Tutorials | Separation Science [sepscience.com]
- 4. rsc.org [rsc.org]
- 5. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 6. Do plastic chemicals contribute to the sudden death of patients on dialysis? - Children's National [innovationdistrict.childrensnational.org]
Technical Support Center: Optimizing PFPA Post-Polymerization Modification
Welcome to the technical support center for the optimization of reaction conditions for pentafluorophenyl acrylate (B77674) (PFPA) post-polymerization modification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is PFPA post-polymerization modification and why is it used?
A1: Post-polymerization modification is a versatile technique used to introduce a wide range of functional groups onto a pre-synthesized polymer backbone. Poly(pentafluorophenyl acrylate) (PFPA) is an excellent precursor for this purpose due to the high reactivity of the pentafluorophenyl ester group towards nucleophiles, particularly primary amines. This method allows for the creation of diverse polymer libraries with tailored properties for applications in drug delivery, biomaterials, and surface functionalization. The key advantage is that a single parent polymer can be modified in numerous ways, avoiding the need to synthesize each functional polymer from its corresponding monomer.
Q2: What are the key parameters to consider when optimizing the reaction between a PFPA polymer and an amine?
A2: Several factors significantly influence the efficiency of the aminolysis of PFPA esters. These include the choice of solvent, reaction temperature, concentration of reactants, and the pH of the reaction medium, especially in aqueous environments. Steric hindrance of both the amine and the polymer can also play a crucial role in the reaction kinetics.
Q3: What are the common side reactions, and how can they be minimized?
A3: The primary competing reaction in aqueous environments is the hydrolysis of the PFP ester, which leads to the formation of a carboxylic acid on the polymer backbone and the release of pentafluorophenol.[1] To minimize hydrolysis, it is crucial to control the pH and temperature. The reaction is typically carried out at a pH between 7.2 and 8.5.[1] While a higher pH increases the concentration of the more nucleophilic unprotonated amine, it also accelerates hydrolysis. Therefore, finding the optimal pH is a key aspect of reaction optimization. In organic solvents, incomplete reactions due to poor solubility or steric hindrance are more common concerns.
Q4: How can I monitor the progress of the modification reaction?
A4: Several analytical techniques can be employed to monitor the progress of the reaction. Fourier-transform infrared (FTIR) spectroscopy is useful for observing the disappearance of the characteristic PFP ester carbonyl peak and the appearance of the amide bond peak. X-ray photoelectron spectroscopy (XPS) can be used to analyze the elemental composition of the polymer surface, particularly for modified polymer brushes. For soluble polymers, nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information and quantification of the degree of modification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no modification | 1. Inactive amine: The amine may be protonated or degraded. 2. Poor solvent: The polymer or amine may not be fully dissolved. 3. Low temperature: The reaction kinetics may be too slow. 4. Steric hindrance: Bulky groups on the amine or near the PFP ester can impede the reaction. | 1. Check pH: For aqueous reactions, ensure the pH is between 7.2 and 8.5 to have a sufficient concentration of the unprotonated amine.[1] For organic reactions, consider adding a non-nucleophilic base. 2. Change solvent: Use a good solvent for both the polymer and the amine. Common choices include DMSO and DMF.[1] 3. Increase temperature: If the reactants are stable, moderately increasing the temperature can enhance the reaction rate.[1] 4. Increase reaction time or use a less hindered amine: If possible, choose an amine with less steric bulk or extend the reaction duration. |
| Incomplete reaction | 1. Insufficient amine: The molar ratio of amine to PFP ester may be too low. 2. Hydrolysis of PFP ester: In aqueous solutions, water can compete with the amine.[1] 3. Polymer precipitation: The modified polymer may precipitate out of solution before the reaction is complete. | 1. Increase amine concentration: Use a molar excess of the amine to drive the reaction to completion. 2. Optimize pH and temperature: Keep the pH in the optimal range (7.2-8.5) and avoid excessively high temperatures to minimize hydrolysis.[1] 3. Improve solubility: Use a better solvent or a solvent mixture. For hydrophobic polymers, adding a co-solvent like DMSO or DMF to aqueous buffers can help. |
| Polymer crosslinking | Reaction with difunctional amines: If the amine contains more than one primary or secondary amine group, it can react with multiple polymer chains. | Use a large excess of the difunctional amine: This will favor the reaction of only one amine group per molecule with the polymer. Alternatively, protect one of the amine groups before the reaction and deprotect it afterward. |
| Unexpected side products | Reaction with solvent or impurities: Some solvents or impurities can react with the highly reactive PFP esters. | Use high-purity, anhydrous solvents: Ensure that the solvents are free from nucleophilic impurities. Avoid solvents with reactive groups. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for PFPA Post-Polymerization Modification with Amines
| Parameter | Recommended Range/Value | Notes |
| Solvent | DMSO, DMF, THF, Acetonitrile | The choice of solvent is critical and should be based on the solubility of both the polymer and the amine.[1] Polar aprotic solvents generally lead to faster reaction rates. |
| Temperature | 4°C to 70°C | Room temperature is often sufficient.[1] For sensitive biomolecules, the reaction can be performed at 4°C.[1] Higher temperatures can be used to accelerate the reaction if the reactants are stable. |
| Reaction Time | 30 minutes to 24 hours | The optimal time depends on the reactivity of the amine, temperature, and concentration. The reaction progress should be monitored. |
| pH (for aqueous reactions) | 7.2 - 8.5 | This pH range provides a good balance between having a sufficient concentration of the nucleophilic unprotonated amine and minimizing the rate of hydrolysis.[1] |
| Amine to PFP Ester Molar Ratio | 1.2:1 to 10:1 | A slight to moderate excess of the amine is generally used to ensure complete conversion of the PFP ester groups. |
Table 2: Comparison of Pseudo-first-order Rate Constants (k') for the Aminolysis of Poly(PFPA) vs. Poly(NHS-ester)
| Active Ester Platform | Amine | Pseudo-first-order Rate Constant (k') (s⁻¹) |
| poly(PFPA) | 1-aminomethylpyrene (AMP) | 2.46 × 10⁻¹ |
| poly(PFPA) | 1-aminopyrene (AP) | 5.11 × 10⁻³ |
| poly(PFPA) | Ru(bpy)₂(phen-5-NH₂)(PF₆)₂ (Ru²⁺A) | 2.59 × 10⁻³ |
| poly(NHS4VB) | 1-aminomethylpyrene (AMP) | 3.49 × 10⁻³ |
| Data sourced from Arnold, R. M., et al. (2012). Macromolecules, 45(13), 5444-5450.[1] |
Experimental Protocols
Protocol 1: General Procedure for Post-Polymerization Modification of a PFPA Polymer with a Primary Amine in an Organic Solvent
-
Dissolve the PFPA polymer: Dissolve the PFPA polymer in a suitable anhydrous solvent (e.g., DMF or DMSO) to a desired concentration (e.g., 10 mg/mL).
-
Prepare the amine solution: In a separate vial, dissolve the primary amine (e.g., 1.5 equivalents relative to the PFP ester groups) in the same solvent.
-
Mix the reactants: Add the amine solution dropwise to the polymer solution while stirring at room temperature.
-
Reaction: Allow the reaction to proceed for the desired time (e.g., 4 hours) at room temperature. The reaction can be monitored by FTIR or NMR.
-
Purification: Precipitate the modified polymer by adding the reaction mixture to a non-solvent (e.g., methanol (B129727) or diethyl ether).
-
Isolation: Collect the precipitated polymer by filtration or centrifugation.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Protocol 2: Post-Polymerization Modification of a PFPA Polymer with a Biomolecule in an Aqueous Buffer
-
Prepare the biomolecule solution: Dissolve the amine-containing biomolecule (e.g., a protein or peptide) in a suitable buffer (e.g., PBS) at a pH of 7.2-8.0.
-
Prepare the PFPA polymer solution: Dissolve the PFPA polymer in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to create a stock solution.
-
Initiate the reaction: Slowly add the PFPA polymer stock solution to the biomolecule solution with gentle stirring. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the biomolecule.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.
-
Quenching (optional): Add a small amount of a primary amine-containing buffer (e.g., Tris buffer) to quench any unreacted PFP esters.
-
Purification: Purify the bioconjugate using appropriate techniques such as dialysis, size exclusion chromatography, or ultrafiltration to remove unreacted polymer and small molecules.
Visualizations
Caption: General experimental workflow for PFPA post-polymerization modification.
Caption: Troubleshooting logic for low or no PFPA polymer modification.
References
Controlling molecular weight in pentafluorophenyl acrylate RAFT polymerization
Welcome to the technical support center for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of pentafluorophenyl acrylate (B77674) (PFPA). This resource is designed to assist researchers, scientists, and drug development professionals in controlling the molecular weight of their polymers and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How is the theoretical molecular weight of poly(pentafluorophenyl acrylate) (pPFPA) calculated in a RAFT polymerization?
A1: The theoretical number-average molecular weight (Mn) can be predicted using the following formula[1]:
Mn,theoretical = (([M]₀ / [CTA]₀) * Conversion * MW_monomer) + MW_CTA
Where:
-
[M]₀ is the initial monomer concentration.
-
[CTA]₀ is the initial RAFT agent concentration.
-
Conversion is the fractional monomer conversion.
-
MW_monomer is the molecular weight of this compound.
-
MW_CTA is the molecular weight of the RAFT agent.
Q2: What is a typical polydispersity index (PDI) for a well-controlled RAFT polymerization of PFPA?
A2: A well-controlled RAFT polymerization of pentafluorophenyl methacrylate (B99206) (a similar monomer) should yield polymers with a narrow molecular weight distribution, typically reflected in a low polydispersity index (PDI or M/M). Generally, a PDI value below 1.2 is considered good for this type of polymerization[2][3].
Q3: Why is my experimental molecular weight higher than the theoretical value, especially at low monomer conversion?
A3: A higher-than-expected experimental molecular weight, particularly in the early stages of polymerization, can occur if the RAFT agent (CTA) is consumed slowly. This leads to a hybrid mechanism that is initially closer to a conventional free-radical polymerization. As the reaction progresses and more CTA is converted, the process shifts towards a more controlled RAFT mechanism, and the experimental molecular weight should converge with the theoretical value[4][5].
Q4: What are suitable RAFT agents (CTAs) for the polymerization of acrylates like PFPA?
A4: For activated monomers such as acrylates and methacrylates, trithiocarbonates and dithiobenzoates are generally effective RAFT agents[6]. For the related monomer, pentafluorophenyl methacrylate (PFMA), 4-cyanopentanoic acid dithiobenzoate has been shown to be an effective chain transfer agent[3][4][5]. The choice of the R and Z groups on the CTA is crucial for controlling the polymerization[4].
Q5: Can the choice of solvent affect the RAFT polymerization of PFPA?
A5: Yes, the solvent can influence the polymerization kinetics and control. For instance, in the RAFT polymerization of PFPA, better control was observed in 1,4-dioxane (B91453) compared to more polar solvents like acetonitrile (B52724) and DMF when using a dithiobenzoate CTA. However, polymerizations with a trithiocarbonate (B1256668) CTA were less affected by solvent polarity[7].
Troubleshooting Guide
This guide addresses common problems encountered during the RAFT polymerization of PFPA.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Polydispersity Index (PDI > 1.3) | Inappropriate RAFT Agent: The transfer constant of the chosen CTA may be too low for PFPA, leading to poor control. | Select a RAFT agent known to be effective for acrylates, such as a suitable trithiocarbonate or dithiobenzoate[6].High Polymerization Temperature: Elevated temperatures can increase the rate of termination reactions, leading to a loss of "living" character. |
| Slow or No Polymerization | Presence of Inhibitors (e.g., Oxygen): Dissolved oxygen can inhibit radical polymerization. | Thoroughly degas the reaction mixture using methods like freeze-pump-thaw cycles (at least three) or by purging with an inert gas (e.g., nitrogen or argon) for an extended period[6].Inefficient Initiator: The initiator may not be decomposing effectively at the chosen reaction temperature. |
| Bimodal or Tailing Molecular Weight Distribution in GPC | Inefficient Initiation: If the initiation is not rapid and uniform, a population of "dead" polymer chains can form early in the reaction from conventional free-radical polymerization. | Optimize the initiator concentration and ensure it is suitable for the chosen temperature and monomer system.Slow RAFT Equilibrium: The pre-equilibrium of the RAFT process may be slow, leading to the formation of an initial population of uncontrolled polymer chains. |
| Discrepancy Between Theoretical and Experimental Molecular Weight | Inaccurate Monomer Conversion Measurement: The calculation of theoretical molecular weight is highly dependent on the monomer conversion value. | Use a reliable method to determine monomer conversion, such as ¹H NMR or ¹⁹F NMR spectroscopy[4][5].Loss of RAFT End-Group Functionality: Over the course of the polymerization, some RAFT end-groups may be lost due to side reactions, leading to a deviation from the theoretical molecular weight. |
Experimental Protocols
General Protocol for RAFT Polymerization of this compound
This protocol is a general guideline and may require optimization for specific target molecular weights and applications.
Materials:
-
This compound (PFPA) (monomer)
-
RAFT agent (e.g., benzyl (B1604629) 2-hydroxyethyl trithiocarbonate or similar)
-
Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile), AIBN)
-
Schlenk tube or similar reaction vessel
-
Stir bar
-
Nitrogen or Argon source
-
Ice bath
-
Oil bath
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk tube equipped with a stir bar, combine the this compound, RAFT agent, and AIBN in the desired molar ratios in the chosen anhydrous solvent. An example ratio could be [PFPA]:[RAFT agent]:[AIBN] = 100:1:0.5[8].
-
Degassing: Cool the solution in an ice bath. Purge the reaction mixture with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Alternatively, perform at least three freeze-pump-thaw cycles for more rigorous degassing[6][8].
-
Polymerization: After degassing, place the sealed Schlenk tube in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C). Stir the reaction mixture for the specified time.
-
Monitoring the Reaction: To monitor the progress, aliquots can be taken at different time points using a degassed syringe. Monomer conversion can be determined by ¹H NMR or ¹⁹F NMR spectroscopy[4][5][6].
-
Quenching the Reaction: To stop the polymerization, cool the reaction vessel rapidly, for example, by placing it in an ice bath or a container of dry ice[8].
-
Purification: The polymer can be isolated by precipitation in a non-solvent, such as cold methanol. The polymer should be redissolved in a suitable solvent (e.g., THF) and re-precipitated multiple times to remove unreacted monomer and RAFT agent. The purified polymer is then dried under vacuum[8].
Quantitative Data Summary
The following tables summarize typical reaction conditions and resulting polymer characteristics from literature for the RAFT polymerization of pentafluorophenyl (meth)acrylate.
Table 1: RAFT Polymerization of Pentafluorophenyl Methacrylate (PFMA)
| [M]₀:[CTA]₀ | [CTA]₀:[I]₀ | Temperature (°C) | Solvent | Resulting M ( g/mol ) | Resulting PDI (M/M) | Reference |
| 200 | 10 | 75 | Dioxane | ~10,000 (at high conversion) | < 1.2 | [4][5] |
| 100 | 10 | 90 | Dioxane | Varies with conversion | < 1.2 | [4][5] |
| 50 | 10 | 90 | Dioxane | Varies with conversion | < 1.2 | [4][5] |
| Up to ~75 | 4 | N/A | N/A | Up to 17,000 | < 1.2 | [2][3] |
Table 2: Example RAFT Polymerization of this compound (PFPA)
| [M]₀:[CTA]₀ | [CTA]₀:[I]₀ | Temperature (°C) | Solvent | Target DP | Resulting M (NMR) | Reference |
| 100 | 2 | N/A | Benzene | 100 | ~24,000 | [8] |
Diagrams
Caption: Experimental workflow for RAFT polymerization of PFPA.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. RAFT Polymerization of Pentafluorophenyl Methacrylate: Preparation of Reactive Linear Diblock Copolymers | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
Technical Support Center: Pentafluorophenyl Acrylates in Bioconjugation
Welcome to the technical support center for pentafluorophenyl acrylate (B77674) (PFPA) conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing PFPA chemistry while avoiding common pitfalls such as hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is pentafluorophenyl acrylate (PFPA) and why is it used in conjugation reactions?
This compound is a reactive acrylate monomer featuring a highly electron-deficient pentafluorophenyl ester group.[1] This ester is an excellent leaving group, making PFPA highly reactive towards nucleophiles like primary and secondary amines.[2] This reactivity is harnessed to form stable amide bonds, covalently linking PFPA-activated molecules to proteins, antibodies, or other biomolecules.[3][4]
Q2: How does the hydrolytic stability of PFPA esters compare to N-hydroxysuccinimide (NHS) esters?
PFPA esters exhibit significantly greater resistance to spontaneous hydrolysis, especially in aqueous solutions and at pH levels above 7, when compared to NHS esters.[4][5] This enhanced stability leads to more efficient and reproducible conjugation reactions, as the competing hydrolysis reaction is minimized.[5] This is a crucial advantage when working with valuable or limited quantities of biomolecules.[5]
Q3: What is the optimal pH for PFPA conjugation reactions?
The optimal pH range for conjugating PFPA esters to amines on biomolecules is typically between 7.2 and 9.0.[3][5] While the reaction can proceed at a neutral pH, slightly alkaline conditions increase the nucleophilicity of primary amines, accelerating the desired conjugation reaction. However, excessively high pH will increase the rate of hydrolysis.[3]
Q4: Can I use buffers that contain primary amines, such as Tris or glycine?
No, it is critical to avoid buffers containing primary amines (e.g., Tris, glycine) or other extraneous nucleophiles.[6] These molecules will compete with the target biomolecule for reaction with the PFPA ester, significantly reducing the conjugation efficiency.[6] It is recommended to exchange the biomolecule into an amine-free buffer like phosphate-buffered saline (PBS) before initiating the conjugation.[5][6]
Q5: How should I prepare and store PFPA ester solutions?
PFPA esters are moisture-sensitive.[6] It is crucial to dissolve the PFPA ester in an anhydrous organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), immediately before use.[5][6] Stock solutions should not be prepared and stored, as the PFPA moiety will readily hydrolyze over time, rendering it non-reactive.[6] When not in use, the solid reagent should be stored at -20°C with a desiccant.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conjugation efficiency | 1. Hydrolysis of PFPA ester: The PFPA reagent may have been exposed to moisture before or during the reaction. 2. Inactive biomolecule: The target amine groups on the biomolecule may be inaccessible or protonated. 3. Presence of competing nucleophiles: The reaction buffer may contain primary amines (e.g., Tris). 4. Insufficient molar excess of PFPA ester: The ratio of PFPA ester to the biomolecule may be too low. | 1. Always use anhydrous solvents to prepare the PFPA solution immediately before the experiment.[5][6] Ensure the solid reagent is stored properly. 2. Confirm the biomolecule's integrity. Adjust the reaction pH to the optimal range of 7.2-9.0 to ensure the target amines are deprotonated and reactive.[3][5] 3. Perform a buffer exchange into an amine-free buffer like PBS.[5][6] 4. Empirically determine the optimal molar ratio for your specific biomolecule, starting with a 5- to 20-fold molar excess.[5] |
| Precipitation observed during the reaction | 1. Low solubility of the PFPA-activated molecule: The molecule being conjugated may have poor solubility in the aqueous reaction buffer. 2. Biomolecule instability: The addition of the organic solvent (DMF/DMSO) may be causing the biomolecule to precipitate. | 1. If solubility is an issue, you can include 5-10% of an organic co-solvent like DMSO, DMF, or acetonitrile (B52724) in the reaction buffer.[3] 2. Add the PFPA ester solution to the biomolecule solution slowly while gently vortexing to avoid localized high concentrations of the organic solvent.[5] |
| High background or non-specific binding | 1. Excess unreacted PFPA ester: Residual PFPA reagent may be reacting with other components in downstream applications. 2. Hydrolyzed PFPA: The hydrolyzed pentafluorophenol (B44920) byproduct may be interfering with subsequent assays. | 1. After the conjugation reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted PFPA ester.[5] 2. Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.[5][6] |
Quantitative Data Summary
Table 1: Comparison of Pentafluorophenyl (PFP) Ester and N-hydroxysuccinimide (NHS) Ester Properties
| Parameter | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | Reference(s) |
| Relative Hydrolytic Stability | More stable, particularly at pH > 7 | Less stable, significant hydrolysis at pH > 7 | [5] |
| Optimal pH for Conjugation | 7.2 - 9.0 | 7.0 - 8.5 | [5] |
| Reactivity towards Amines | Highly reactive | Reactive | [5] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with a PFPA Ester
This protocol outlines a general method for conjugating a PFPA-activated small molecule (e.g., a fluorescent dye or drug) to an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
PFPA ester-activated molecule
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column or dialysis equipment for purification
Procedure:
-
Antibody Preparation:
-
PFPA Ester Solution Preparation:
-
Conjugation Reaction:
-
While gently vortexing the antibody solution, slowly add a 5- to 20-fold molar excess of the PFPA ester stock solution.[5] The optimal molar ratio should be determined empirically for each specific antibody and label.[5]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[3][5] The ideal reaction time may need to be optimized.[5]
-
-
Quenching the Reaction:
-
Purification:
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the conjugated molecule.[5]
-
Protocol 2: Monitoring PFPA Ester Hydrolysis via HPLC
This protocol allows for a quantitative comparison of the hydrolysis rate of a PFPA ester.
Materials:
-
PFPA ester of interest
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffers (e.g., PBS at pH 7.4 and pH 8.5)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the PFPA ester in anhydrous DMF or DMSO.[5]
-
-
Hydrolysis Reaction:
-
HPLC Analysis:
-
Monitor the disappearance of the PFPA ester peak and the appearance of the hydrolyzed product peak over time.
-
Inject samples at regular intervals (e.g., every 15-30 minutes) to generate a hydrolysis curve.
-
The half-life of the ester can be calculated from the rate of disappearance of the starting material.
-
Visualizations
Caption: Hydrolysis of this compound.
Caption: Experimental workflow for PFPA conjugation.
Caption: Troubleshooting low PFPA conjugation yield.
References
- 1. polysciences.com [polysciences.com]
- 2. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 3. precisepeg.com [precisepeg.com]
- 4. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
Technical Support Center: Characterization of Poly(pentafluorophenyl acrylate) (PPFPA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of poly(pentafluorophenyl acrylate) (PPFPA).
Troubleshooting Guides
This section addresses specific issues that may arise during the characterization of PPFPA using common analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: I see unexpected peaks in the ¹H NMR spectrum of my purified PPFPA. What are they and how can I get rid of them?
Answer:
Unexpected peaks in the ¹H NMR spectrum of purified PPFPA often originate from residual reactants or solvents from the polymerization and purification steps. Here are the most common culprits and their solutions:
-
Residual Monomer (this compound): The vinyl protons of the monomer appear as a set of multiplets between 6.0 and 6.8 ppm.[1] Their presence indicates incomplete polymerization or inefficient purification.
-
Solution: Reprecipitate the polymer solution into a cold non-solvent like methanol. Ensure vigorous stirring during precipitation to break up polymer aggregates and facilitate the removal of trapped monomer. Repeat the precipitation process 2-3 times for best results.
-
-
Residual Initiator (e.g., AIBN): Fragments from the initiator, such as from azobisisobutyronitrile (AIBN), can be incorporated as polymer end-groups or exist as unreacted species. The methyl protons of AIBN-derived fragments typically appear as a singlet around 1.1 ppm.[2][3]
-
Solution: Thorough precipitation is usually effective in removing unreacted initiator. If initiator fragments are incorporated as end-groups, they will remain. However, their signals should be of low intensity compared to the polymer backbone signals.
-
-
Residual RAFT Agent (Chain Transfer Agent): If you are using Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, residual RAFT agent may be present. The chemical shifts of the RAFT agent protons will depend on its specific structure. For example, for a common RAFT agent like benzyl (B1604629) 2-hydroxyethyl trithiocarbonate (B1256668), you might see aromatic protons around 7.1-7.3 ppm and methylene (B1212753) protons next to the trithiocarbonate group.[1]
-
Solution: Multiple precipitations are crucial for removing unreacted RAFT agent. Due to the potential for the RAFT agent to have similar solubility to the polymer, it can be persistent.
-
-
Residual Solvents: Peaks from solvents used in the polymerization (e.g., benzene, dioxane) or purification (e.g., THF, acetone) are common.
-
Solution: Dry your polymer sample under high vacuum for an extended period (several hours to overnight) to remove all traces of residual solvent.
-
Workflow for Troubleshooting NMR Impurities
Caption: Troubleshooting workflow for identifying and removing common impurities observed in the ¹H NMR spectrum of PPFPA.
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
Question: My GPC/SEC chromatogram for PPFPA shows a bimodal or multimodal distribution. What could be the cause?
Answer:
A bimodal or multimodal molecular weight distribution in PPFPA synthesized by RAFT polymerization can arise from several factors related to the polymerization process:
-
Poor Control over Polymerization: In RAFT polymerization, a number of factors can lead to a loss of control and the formation of a "dead" polymer population, resulting in a bimodal distribution. This can be caused by:
-
Inappropriate RAFT Agent: The choice of RAFT agent is critical for controlling the polymerization of acrylates. An unsuitable RAFT agent can lead to slow fragmentation of the intermediate radical, resulting in a population of dead polymer chains.
-
Chain Transfer to Solvent or Polymer: Side reactions such as chain transfer to the solvent or intramolecular chain transfer to the polymer backbone can lead to the formation of branched or dead polymer chains, broadening the molecular weight distribution and potentially causing bimodality.[4]
-
-
Bimolecular Termination Reactions: At high monomer conversions, the concentration of propagating radicals increases, which can lead to a higher rate of bimolecular termination reactions (coupling or disproportionation). Termination by coupling will result in a polymer chain with roughly double the molecular weight, appearing as a high molecular weight shoulder or a separate peak in the GPC chromatogram.[5]
-
Presence of Impurities: Impurities in the monomer or solvent can interfere with the polymerization reaction, leading to a loss of control and a broader or multimodal molecular weight distribution.
Logical Relationship for GPC Troubleshooting
Caption: Logical relationship between the observation of a bimodal GPC chromatogram for PPFPA and its potential causes and solutions.
Thermal Analysis (DSC & TGA)
Question: I am having trouble observing a clear glass transition (Tg) for my PPFPA in the DSC thermogram. What can I do?
Answer:
Observing a clear glass transition for polymers can sometimes be challenging. Here are some troubleshooting steps:
-
Increase the Heating Rate: A higher heating rate (e.g., 20 °C/min) can often make the glass transition more pronounced. However, be aware that this may also cause a slight shift of the Tg to a higher temperature.
-
Thermal History: The thermal history of the sample can affect the appearance of the glass transition. To obtain a more reproducible result, it is recommended to perform a heat-cool-heat cycle. The first heating scan erases the thermal history of the polymer, and the Tg is then determined from the second heating scan.
-
Sample Preparation: Ensure good thermal contact between the sample and the DSC pan. The sample should be a thin film or a fine powder pressed into the bottom of the pan.
Question: My TGA results show an earlier than expected decomposition for PPFPA. Why is this happening?
Answer:
Premature thermal decomposition of PPFPA can be attributed to several factors:
-
Residual Impurities: The presence of residual initiator, RAFT agent, or monomer can lead to a lower onset of decomposition. These smaller molecules are typically less thermally stable than the polymer.
-
Polymer End-Groups: The nature of the polymer end-groups can influence thermal stability. Certain end-groups from the initiator or RAFT agent may be more susceptible to thermal degradation.
-
Atmosphere: The atmosphere in the TGA furnace plays a significant role. Decomposition in the presence of oxygen (air) will typically occur at a lower temperature than in an inert atmosphere (e.g., nitrogen or argon).
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shifts for PPFPA?
A1: The ¹H NMR spectrum of PPFPA is characterized by broad peaks corresponding to the polymer backbone. In CDCl₃, you can expect to see:
-
~1.5-2.5 ppm: Methylene protons (-CH₂-) of the polymer backbone.
-
~2.8-3.4 ppm: Methine proton (-CH-) of the polymer backbone.
Q2: What is a typical glass transition temperature (Tg) for PPFPA?
A2: The glass transition temperature of PPFPA homopolymer is typically in the range of 50-60 °C. However, this value can be influenced by factors such as molecular weight and polydispersity.
Q3: At what temperature does PPFPA typically decompose?
A3: The thermal decomposition of PPFPA generally starts above 250 °C in an inert atmosphere, with the major weight loss occurring between 300 °C and 450 °C.
Quantitative Data Summary
The following table summarizes typical characterization data for PPFPA synthesized by RAFT polymerization. Note that these values can vary depending on the specific synthesis conditions.
| Parameter | Typical Value Range | Characterization Technique |
| Number Average Molecular Weight (Mₙ) | 5,000 - 50,000 g/mol | GPC/SEC |
| Polydispersity Index (PDI or Mₓ/Mₙ) | 1.1 - 1.4 | GPC/SEC |
| Glass Transition Temperature (T₂) | 50 - 60 °C | DSC |
| Decomposition Temperature (T₅%) | > 250 °C | TGA (in N₂) |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy of PPFPA
-
Sample Preparation: Dissolve 5-10 mg of the dried PPFPA sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher is recommended.
-
Solvent: CDCl₃ (residual peak at 7.26 ppm) or Acetone-d₆ (residual peak at 2.05 ppm).
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the relevant peaks to determine the relative proton ratios. Identify any impurity peaks by comparing their chemical shifts to known values.
Protocol 2: GPC/SEC Analysis of PPFPA
-
Sample Preparation: Prepare a solution of PPFPA in the mobile phase (e.g., THF) at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
Instrument Setup:
-
System: An Agilent 1260 Infinity system or similar.[6]
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range (e.g., two PLgel 5 µm Mixed-C columns).[6]
-
Mobile Phase: HPLC-grade THF is a common eluent.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Detector: Refractive Index (RI) detector.
-
-
Calibration: Calibrate the system using narrow polystyrene standards.
-
Data Acquisition: Inject the filtered sample solution and record the chromatogram.
-
Analysis: Determine the number average molecular weight (Mₙ), weight average molecular weight (Mₓ), and polydispersity index (PDI = Mₓ/Mₙ) using the calibration curve.
Protocol 3: Differential Scanning Calorimetry (DSC) of PPFPA
-
Sample Preparation: Accurately weigh 5-10 mg of the dried PPFPA sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup:
-
Atmosphere: Inert atmosphere (e.g., Nitrogen) with a purge rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
Equilibrate at 0 °C.
-
Heat from 0 °C to 120 °C at a rate of 10-20 °C/min.
-
Cool from 120 °C to 0 °C at a rate of 10 °C/min.
-
Heat from 0 °C to 120 °C at a rate of 10-20 °C/min.
-
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve of the second heating scan.
Protocol 4: Thermogravimetric Analysis (TGA) of PPFPA
-
Sample Preparation: Place 5-10 mg of the dried PPFPA sample into a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Atmosphere: Inert atmosphere (e.g., Nitrogen) with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Heat from 30 °C to 600 °C at a rate of 10 °C/min.
-
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Analysis: Determine the onset of decomposition (e.g., T₅%, the temperature at which 5% weight loss occurs) and the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The livingness of poly(methyl acrylate) under visible light photoiniferter-RAFT polymerization mediated by trithiocarbonates - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00151J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Low conversion in pentafluorophenyl acrylate reactions with secondary amines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of pentafluorophenyl acrylate (B77674) (PFPA) and its polymers in reactions with secondary amines. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Low Conversion in PFPA Reactions with Secondary Amines
Low conversion is a common issue in the amination of PFPA-based materials. This guide provides a structured approach to identifying and resolving the root causes of poor reaction outcomes.
Diagram: Troubleshooting Workflow for Low Conversion
Caption: A stepwise guide to troubleshooting low conversion in PFPA-secondary amine reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction of poly(pentafluorophenyl acrylate) (PPFPA) with a secondary amine is showing very low conversion. What are the likely causes?
A1: Low conversion in the amination of PPFPA with secondary amines can stem from several factors. Here are the most common culprits:
-
Amine Reactivity: The structure of the secondary amine plays a crucial role.
-
Aromatic vs. Aliphatic Amines: Aliphatic secondary amines (e.g., piperidine, morpholine) are generally much more reactive than aromatic ones (e.g., diphenylamine). Reactions with aromatic amines often result in low conversions.
-
Steric Hindrance: Highly branched or bulky secondary amines can experience steric hindrance, which slows down the reaction rate and may lead to incomplete conversion.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. It must be anhydrous and aprotic. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly used. The presence of water can lead to the hydrolysis of the pentafluorophenyl ester groups.
-
Temperature: While many reactions proceed at room temperature, less reactive amines may require heating (e.g., 50-60 °C) to achieve a reasonable reaction rate.
-
Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of the amine (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.
-
-
Reagent Quality:
-
PPFPA Hydrolysis: The PPFPA polymer is sensitive to moisture and can hydrolyze over time if not stored properly. Ensure it is stored in a cool, dry place.
-
Amine Purity: The purity of the secondary amine should be high. Impurities can interfere with the reaction.
-
Q2: What are the ideal reaction conditions for reacting a secondary amine with PPFPA?
A2: The optimal conditions can vary depending on the specific amine and polymer. However, a good starting point is as follows:
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous DMF, DCM, or THF | Ensure the polymer is fully dissolved before adding the amine. |
| Temperature | Room Temperature to 60°C | Start at room temperature. If the reaction is slow, gradually increase the temperature. |
| Amine Stoichiometry | 1.1 to 1.5 equivalents per PFP ester unit | A slight excess of the amine can improve conversion rates. |
| Reaction Time | 2 to 24 hours | Monitor the reaction progress by a suitable analytical method (e.g., ¹⁹F NMR, FT-IR). |
| Atmosphere | Inert (Nitrogen or Argon) | While not always strictly necessary, an inert atmosphere prevents side reactions with atmospheric moisture and oxygen. |
Q3: Are there any known side reactions to be aware of?
A3: Yes, while the reaction is generally clean with aliphatic secondary amines, a few potential side reactions exist:
-
Hydrolysis: The pentafluorophenyl ester is susceptible to hydrolysis, especially in the presence of water and at higher pH. This will cap the reactive site with a carboxylic acid group, preventing amination.
-
Double Substitution (with Primary Amines): While not an issue for secondary amines, it is important to note that primary amines can undergo a second substitution reaction, leading to cross-linking. This is absent with secondary amines.
Diagram: Reaction Scheme and Potential Side Reaction
Caption: Desired aminolysis reaction and the competing hydrolysis side reaction.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) (PPFPA) via RAFT Polymerization
This protocol describes a typical synthesis of a well-defined PPFPA polymer.
-
Reagents:
-
This compound (PFPA) (monomer)
-
Chain Transfer Agent (CTA), e.g., 4-cyanopentanoic acid dithiobenzoate (CPAD)
-
Initiator, e.g., 2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous solvent, e.g., dioxane or DMF
-
-
Procedure:
-
In a Schlenk tube, dissolve PFPA monomer, CPAD, and AIBN in the anhydrous solvent. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 100:1:0.2.
-
Subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the Schlenk tube with an inert gas (nitrogen or argon).
-
Immerse the sealed tube in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).
-
To quench the reaction, cool the tube in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold hexane (B92381) or methanol).
-
Collect the precipitated polymer by filtration and dry it under vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and by NMR for structure confirmation.
-
Protocol 2: Post-Polymerization Modification of PPFPA with a Secondary Amine
This protocol outlines the general procedure for reacting the synthesized PPFPA with a secondary amine.
-
Reagents:
-
PPFPA polymer
-
Secondary amine (e.g., morpholine)
-
Anhydrous solvent (e.g., DMF)
-
-
Procedure:
-
Dissolve the PPFPA polymer in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
In a separate vial, dissolve the secondary amine (1.2 equivalents per PFP ester unit) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the stirring polymer solution at room temperature.
-
Stir the reaction mixture for 4-24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them via ¹⁹F NMR (disappearance of the pentafluorophenyl signals) or FT-IR (disappearance of the ester carbonyl stretch and appearance of the amide carbonyl stretch).
-
Upon completion, precipitate the functionalized polymer in a suitable non-solvent (e.g., diethyl ether or hexane).
-
Filter the precipitate, wash with the non-solvent to remove excess amine and pentafluorophenol byproduct, and dry under vacuum.
-
Characterize the final product using ¹H NMR, ¹⁹F NMR, and FT-IR to confirm the successful modification.
-
Data Presentation
Table 1: Reactivity of Various Amine Types with Poly(this compound)
| Amine Type | Example | General Reactivity | Expected Conversion | Reference |
| Aliphatic Primary | n-Butylamine | High | >95% | |
| Aliphatic Secondary | Piperidine, Morpholine | Satisfactory to High | >90% | |
| Aromatic Primary | Aniline | Low | <40% | |
| Aromatic Secondary | Diphenylamine | Very Low | <10% | |
| Bulky Secondary | Diisopropylamine | Moderate to Low | 50-70% (may require heat) | Inferred from steric hindrance principles |
Note: The expected conversion values are estimates based on qualitative descriptions in the literature and general principles of organic reactivity. Actual conversions will depend on specific reaction conditions.
Technical Support Center: Purification of Pentafluorophenyl Acrylate (PFPA)-Based Bioconjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pentafluorophenyl acrylate (B77674) (PFPA)-based bioconjugates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of PFPA-based bioconjugates.
Issue 1: Low Yield of Purified Bioconjugate
| Potential Cause | Recommended Solution |
| PFP Ester Hydrolysis: The PFP ester reagent may have degraded due to improper storage or handling, leading to inefficient conjugation. PFP esters are sensitive to moisture and should be stored at -20°C with a desiccant.[1][2] | - Storage: Ensure PFP esters are stored in a tightly sealed container at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][2] - Solution Preparation: Prepare PFP ester solutions in anhydrous DMSO or DMF immediately before use.[1][2][3] Do not prepare stock solutions for storage.[1][2] |
| Suboptimal Reaction pH: The pH of the reaction buffer can significantly impact conjugation efficiency. For reactions with primary amines, a pH range of 7.2 to 8.5 is generally optimal.[1][3] pH values above 9 can accelerate PFP ester hydrolysis.[1] | - Optimize pH: Perform small-scale optimization experiments to determine the ideal pH within the 7.2-8.5 range for your specific biomolecule.[1] |
| Aggregation and Precipitation: The bioconjugate may aggregate and precipitate out of solution, especially if the conjugated molecule is hydrophobic.[4][5] | - Optimize Buffer Conditions: Screen different buffer conditions (pH, ionic strength) to enhance protein stability and solubility.[4][6] The addition of excipients like arginine or sucrose (B13894) can also help prevent aggregation.[6] - Temperature Control: Perform purification steps at a lower temperature (e.g., 4°C) to reduce the risk of aggregation.[4][6] |
| Non-specific Binding to Chromatography Media: The bioconjugate may bind irreversibly to the chromatography resin, leading to poor recovery.[5][6] | - Column Chemistry: Select a chromatography resin with a chemistry that is less likely to interact non-specifically with your bioconjugate.[6] For hydrophobic molecules, consider using a less hydrophobic resin in HIC.[6] - Modify Elution Buffer: Adjust the elution buffer by adding organic modifiers or detergents to disrupt non-specific interactions and facilitate the release of the bioconjugate.[6] |
Issue 2: Presence of Aggregates in the Final Product
| Potential Cause | Recommended Solution |
| Sample Instability: The bioconjugate itself may be inherently prone to aggregation under the chosen experimental conditions.[4] | - Buffer Optimization: Optimize buffer conditions such as pH and ionic strength to maintain the stability of the conjugate.[4][6] - Low-Temperature Purification: Perform size exclusion chromatography (SEC) at a lower temperature to minimize aggregation.[4] |
| High Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates (ADCs), a higher DAR often increases hydrophobicity and the propensity for aggregation.[5] | - SEC Optimization: Utilize an SEC column with an appropriate fractionation range to effectively separate monomers from aggregates.[4][7] Aggregates will elute first.[4] - HIC for DAR Species Separation: Hydrophobic interaction chromatography (HIC) can be used to separate ADC species with different DARs, as higher DAR species are more hydrophobic and will elute later in a reverse salt gradient.[4] |
Issue 3: Incomplete Removal of Unreacted Small Molecules
| Potential Cause | Recommended Solution |
| Inefficient Initial Purification: The initial purification step may not be sufficient to remove all unreacted PFPA linkers, payloads, or quenching reagents.[5] | - Size Exclusion Chromatography (SEC): SEC is highly effective for removing small molecule impurities from large bioconjugates.[4] Use a column with a molecular weight cutoff that allows for the separation of the bioconjugate from the smaller, unreacted components.[2] - Dialysis/Diafiltration: Dialysis or tangential flow filtration (TFF)/diafiltration can be used to efficiently remove small molecules.[2][5] |
| Instability of the Conjugate: The linker may be unstable under the purification conditions, leading to the cleavage and release of the conjugated molecule.[5][8] | - Assess Stability: Evaluate the stability of the bioconjugate under various buffer and storage conditions to identify conditions that minimize cleavage.[5] - Optimize Purification Conditions: If instability is observed, adjust the pH, temperature, or buffer composition during purification to maintain the integrity of the conjugate. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using PFP esters over NHS esters for bioconjugation?
PFP esters offer two key advantages over the more traditional N-hydroxysuccinimide (NHS) esters:
-
Enhanced Stability: PFP esters are significantly more resistant to hydrolysis in aqueous solutions compared to NHS esters.[9][10] This leads to more efficient and reproducible conjugation reactions, especially at physiological and slightly basic pH.[9]
-
Heightened Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic, leading to a higher reactivity towards primary and secondary amines.[9][10]
Q2: How can I quench the PFPA conjugation reaction?
To stop the reaction and consume any unreacted PFP ester, a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, can be added.[1][2][10] A final concentration of approximately 50-100 mM of the quenching agent is typically sufficient.[10]
Q3: Which purification technique is best for my PFPA-based bioconjugate?
The optimal purification strategy often involves a combination of techniques, and the choice depends on the specific properties of your bioconjugate and the impurities you need to remove.[4][6]
-
Size Exclusion Chromatography (SEC): Ideal for removing unreacted small molecules and for separating monomeric bioconjugates from aggregates.[4]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. It is effective for separating species with different degrees of conjugation, as the attached molecules can shield the protein's surface charges.[4][6]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity. This technique is particularly useful for separating antibody-drug conjugates with different drug-to-antibody ratios (DARs).[4]
-
Affinity Chromatography: Utilizes specific biological interactions for purification.[4] For example, if your biomolecule has an affinity tag, a corresponding affinity resin can be used for highly selective purification.[11][12]
Q4: What analytical techniques can I use to characterize my purified bioconjugate?
A variety of analytical techniques are essential to confirm the purity, integrity, and characteristics of the final bioconjugate.[13][14]
-
SDS-PAGE: To assess the molecular weight and purity of the bioconjugate.[4]
-
Size Exclusion Chromatography (SEC-HPLC): To quantify the amount of monomer, dimer, and other aggregates.[15]
-
Reversed-Phase HPLC (RP-HPLC): Can be used to determine the drug-to-antibody ratio (DAR) and to separate different conjugated species.[5][13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and to verify the number of attached molecules.[4][13]
-
UV/Vis Spectroscopy: Can be used to estimate the average number of conjugated molecules if the attached molecule has a distinct absorbance spectrum from the biomolecule.[13]
Experimental Protocols
Protocol 1: General Purification Workflow for PFPA-Based Bioconjugates
This protocol outlines a general multi-step approach for purifying bioconjugates after the conjugation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cube-biotech.com [cube-biotech.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellmosaic.com [cellmosaic.com]
Validation & Comparative
A Head-to-Head Comparison of Pentafluorophenyl Acrylate and N-hydroxysuccinimide Acrylate for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of the appropriate reagents for bioconjugation is a critical decision that directly impacts the efficiency, stability, and reproducibility of their work. Among the most common amine-reactive functionalities, N-hydroxysuccinimide (NHS) esters have long been the industry standard. However, pentafluorophenyl (PFP) esters have emerged as a compelling alternative, offering distinct advantages in certain applications.
This guide provides an objective, data-supported comparison of pentafluorophenyl acrylate (B77674) (PFPA) and N-hydroxysuccinimide (NHS) acrylate. We will delve into their performance, supported by experimental data, to assist researchers in making informed decisions for their specific bioconjugation needs.
Performance Comparison: Stability, Reactivity, and Specificity
The primary differentiator between PFPA and NHS acrylate lies in their stability in aqueous solutions, which directly influences their availability for the desired amidation reaction with primary amines versus the competing hydrolysis reaction with water.
Key Performance Indicators
| Feature | Pentafluorophenyl (PFP) Acrylate | N-hydroxysuccinimide (NHS) Acrylate | Key Advantage of PFP Acrylate |
| Hydrolytic Stability | Significantly more stable in aqueous solutions, especially at neutral to alkaline pH. One study reported a PFP ester to be approximately 6-fold more stable than its NHS counterpart in aqueous acetonitrile. | Prone to rapid hydrolysis, particularly as pH increases. The half-life can range from hours at pH 7 to mere minutes at pH 8.6. | Higher resistance to hydrolysis allows for longer reaction times, better reproducibility, and potentially higher yields as more of the reagent is available to react with the target amine. |
| Reactivity towards Amines | Highly reactive with primary amines to form stable amide bonds. Offers a good balance of high reactivity and stability. | Very high reactivity with primary amines, but this competes with its rapid hydrolysis. | The enhanced stability of PFP esters often leads to higher overall conjugation yields compared to the more transiently reactive NHS esters. |
| Optimal Reaction pH | Typically between 7.2 and 9.0. The higher stability provides a broader effective pH range for experimental design. | Generally optimal between 7.2 and 8.5. The rate of hydrolysis increases significantly at the higher end of this range. | Greater flexibility in choosing reaction conditions to suit the specific biomolecule and application. |
| Specificity and Side Reactions | Primarily reacts with primary amines (e.g., lysine (B10760008) residues). While data on side reactions is less extensive than for NHS esters, the fundamental chemistry is similar. | Primarily targets primary amines. However, side reactions with other nucleophilic residues such as tyrosine, serine, and threonine have been reported, particularly at higher pH and with large excesses of the reagent. | May offer cleaner conjugation with fewer side products due to its greater stability, allowing for more controlled reaction conditions. |
| Solubility | Generally requires an organic co-solvent such as DMSO or DMF for stock solutions. | Typically requires an organic co-solvent like DMSO or DMF. | Similar solubility profiles. |
Reaction Mechanisms and Experimental Workflow
The fundamental reaction for both PFPA and NHS acrylate is the nucleophilic acyl substitution where a primary amine on a biomolecule attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of the respective leaving group (pentafluorophenol or N-hydroxysuccinimide).
A Comparative Guide: RAFT vs. ATRP for Pentafluorophenyl Acrylate Polymerization
For researchers, scientists, and drug development professionals, the synthesis of well-defined polymers is paramount. Pentafluorophenyl acrylate (B77674) (PFPA) is a valuable monomer for creating functional polymers due to its activated ester group, which allows for straightforward post-polymerization modification. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are the methods of choice for producing polymers with controlled molecular weights and narrow dispersities. This guide provides an objective comparison of RAFT and ATRP for the polymerization of PFPA, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
Data at a Glance: RAFT vs. ATRP Performance
The following table summarizes key quantitative data obtained from experimental studies on the polymerization of pentafluorophenyl acrylate (PFPA) via RAFT and the closely related monomer, pentafluorophenyl methacrylate (B99206) (PFPMA), via ATRP. It is important to note that direct comparative data for the ATRP of PFPA is limited in the current literature.
| Parameter | RAFT Polymerization of PFPA | ATRP of PFPMA (Analogue) |
| Monomer Conversion | High (e.g., >95%) | High (e.g., >90%) |
| Molecular Weight (Mn) | Up to ~20,000 g/mol reported | Controllable, e.g., ~9,800 g/mol |
| Dispersity (Đ) | Low (typically < 1.20) | Low (e.g., 1.15) |
| End-Group Fidelity | High, but the terminal thiol group from the RAFT agent can participate in side reactions during post-polymerization modification. | High, with no interfering terminal groups for post-polymerization modification. |
In-Depth Comparison: Mechanism and Practical Considerations
To understand the nuances of each technique, a deeper dive into their mechanisms and practical aspects is necessary.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT is a degenerative chain transfer process that utilizes a chain transfer agent (CTA) to control the polymerization. The process involves a rapid equilibrium between active (propagating) and dormant polymer chains, leading to a controlled polymerization.
Advantages of RAFT for PFPA Polymerization:
-
Versatility: RAFT is compatible with a wide range of monomers, including acrylates, and is tolerant to many functional groups.
-
Metal-Free: The absence of a metal catalyst simplifies purification of the final polymer, which is particularly crucial for biomedical applications.[1]
-
Control over Architecture: RAFT allows for the synthesis of complex polymer architectures, such as block, graft, and star polymers.
Disadvantages of RAFT:
-
CTA Synthesis: The synthesis of an appropriate CTA can sometimes be complex and require multiple steps.
-
End-Group Reactivity: The thiocarbonylthio end-group, characteristic of RAFT-polymerized polymers, can be susceptible to side reactions during subsequent post-polymerization modifications, especially with amines. This may require an additional end-group removal step.
-
Color: The resulting polymers are often colored due to the presence of the CTA fragment.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that employs a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chains.
Advantages of ATRP for PFPA (and PFPMA) Polymerization:
-
Commercially Available Components: Initiators and ligands for ATRP are often commercially available, simplifying the experimental setup.
-
Clean End-Groups: ATRP yields polymers with a halogen terminal group that is generally unreactive during common post-polymerization modifications, such as aminolysis.
-
High Initiation Efficiency: ATRP typically shows high initiation efficiency, leading to good control over molecular weight.
Disadvantages of ATRP:
-
Metal Catalyst: The use of a metal catalyst necessitates thorough purification to remove any residual metal, which can be toxic and interfere with biological applications.
-
Oxygen Sensitivity: ATRP is sensitive to oxygen, requiring stringent anaerobic conditions for successful polymerization.
-
Limited Monomer Scope (for some catalyst systems): While versatile, some ATRP catalyst systems may have limitations with certain functional monomers.
Experimental Protocols
Below are representative experimental protocols for the RAFT polymerization of PFPA and the ATRP of its methacrylate analog, PFPMA.
RAFT Polymerization of this compound (PFPA)
This protocol is based on established literature procedures.
Materials:
-
This compound (PFPA) (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) (Chain Transfer Agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anisole (B1667542) (Solvent)
Procedure:
-
A stock solution of PFPA, CPDT, and AIBN in anisole is prepared with a molar ratio of [PFPA]:[CPDT]:[AIBN] = 200:1:0.2.
-
The solution is degassed by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
The reaction mixture is then heated to 70°C under an inert atmosphere.
-
The polymerization is allowed to proceed for a predetermined time to achieve the desired monomer conversion and molecular weight.
-
The reaction is quenched by cooling and exposing the mixture to air.
-
The polymer is purified by precipitation in a non-solvent, such as cold methanol (B129727), and dried under vacuum.
ATRP of Pentafluorophenyl Methacrylate (PFPMA)
This protocol is adapted from a published procedure for PFPMA.
Materials:
-
Pentafluorophenyl methacrylate (PFPMA) (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(I) chloride (CuCl) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
Procedure:
-
To a Schlenk tube, add CuCl (1 part).
-
Add anisole and PMDETA (1 part) and stir to form the catalyst complex.
-
Add PFPMA (e.g., 100 parts) and EBiB (1 part).
-
The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The tube is then placed in a preheated oil bath at 70°C.
-
The polymerization is carried out for a specific duration.
-
The reaction is terminated by cooling and exposing the mixture to air.
-
The polymer solution is diluted with a suitable solvent (e.g., THF) and passed through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
The polymer is then isolated by precipitation in a non-solvent like methanol and dried.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing RAFT and ATRP for the polymerization of PFPA, from monomer to the final functional polymer.
Caption: Workflow comparing RAFT and ATRP for PFPA polymerization.
Signaling Pathways of Controlled Radical Polymerization
The fundamental mechanisms of RAFT and ATRP are distinct, as illustrated in the following diagrams.
RAFT Polymerization Mechanism
Caption: The degenerative chain transfer mechanism of RAFT polymerization.
ATRP Mechanism
Caption: The activation-deactivation equilibrium in ATRP.
Conclusion
Both RAFT and ATRP are powerful techniques for the controlled polymerization of this compound and its analogs, enabling the synthesis of well-defined functional polymers. The choice between the two methods depends on the specific requirements of the application.
-
Choose RAFT when a metal-free system is critical, and the potential for end-group side reactions can be managed or is not a concern. Its versatility with a wide range of monomers is also a significant advantage.
-
Choose ATRP when clean, non-reactive polymer end-groups are essential for subsequent modifications and the removal of the metal catalyst is a feasible step in your workflow.
For researchers in drug development and biomedical fields, the absence of a metal catalyst in RAFT is a compelling advantage. However, the potential for side reactions from the RAFT end-group during conjugation with biomolecules must be carefully considered. ATRP, on the other hand, provides a more inert polymer chain end for such modifications, but the necessity of rigorous purification to remove the copper catalyst cannot be overlooked. Ultimately, the optimal choice will be dictated by a careful evaluation of the experimental capabilities and the end-use application of the functional polymer.
References
A Comparative Guide to the Hydrolytic Stability of PFP and NHS Esters
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reactive chemistry is paramount to achieving efficient and reproducible outcomes. Among the most common reagents for modifying primary amines are N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. This guide provides an objective comparison of their hydrolytic stability, supported by experimental data, to aid in the selection of the optimal reagent for specific applications.
A primary differentiator between PFP and NHS esters is their stability in aqueous environments.[1] PFP esters exhibit significantly greater resistance to hydrolysis compared to NHS esters, a crucial advantage in the aqueous buffers typically used for biomolecule modification.[2][3] This enhanced stability of PFP esters translates to a wider experimental window, higher conjugation yields, and more consistent results.[4]
Quantitative Performance Comparison
The susceptibility of NHS esters to hydrolysis is a significant drawback, as this competing reaction deactivates the reagent, reducing the amount available for the desired amidation reaction with primary amines.[2][] The rate of this hydrolysis is highly dependent on the pH of the solution, increasing as the pH becomes more alkaline.[1][6][7]
The following table summarizes the key differences in hydrolytic stability between PFP and NHS esters based on available data.
| Parameter | PFP Ester | NHS Ester | Key Advantage of PFP Ester |
| General Hydrolytic Stability | Significantly more stable in aqueous solutions. One study reported a PFP ester to be approximately 6-fold more stable than its NHS counterpart in aqueous acetonitrile.[1][4] | Prone to rapid hydrolysis, especially as pH increases.[1][6] | Higher resistance to hydrolysis allows for longer reaction times and improved reproducibility.[1] |
| Half-life at pH 7.0 (0°C) | Significantly longer than NHS esters (qualitative).[2] | 4-5 hours.[2][7][8] | Greater stability provides a larger process window for conjugation reactions. |
| Half-life at pH 8.0 | Significantly longer than NHS esters (qualitative).[2] | Measured in minutes.[2][6] | More of the active ester is available for conjugation at the optimal reaction pH. |
| Half-life at pH 8.6 (4°C) | Significantly longer than NHS esters (qualitative).[2] | 10 minutes.[2][7] | Allows for more controlled and efficient reactions under basic conditions. |
| Optimal Reaction pH | 7.0 - 9.0.[2][9] | 7.2 - 8.5.[2][7] | The broader effective pH range offers greater flexibility in experimental design.[1] |
Reaction Pathways: Aminolysis vs. Hydrolysis
Both PFP and NHS esters react with primary amines through nucleophilic acyl substitution to form a stable amide bond. However, in aqueous solutions, a competing hydrolysis reaction can occur where water acts as the nucleophile, leading to the formation of an inactive carboxylic acid.
Caption: Competing reaction pathways for active esters.
The superior hydrolytic stability of PFP esters means that the equilibrium of the reaction is shifted more favorably towards the desired aminolysis pathway, resulting in higher overall conjugation efficiency.[2]
Experimental Protocols
Protocol 1: Comparative Hydrolysis Rate Determination by HPLC
This protocol outlines a general method for comparing the hydrolytic stability of PFP and NHS esters using High-Performance Liquid Chromatography (HPLC).[4]
Objective: To determine and compare the rate of hydrolysis of a PFP ester and an NHS ester of the same parent molecule in an aqueous buffer at a specific pH.
Materials:
-
PFP ester of the molecule of interest.
-
NHS ester of the molecule of interest.
-
Amine-free buffer of desired pH (e.g., 0.1 M sodium phosphate, pH 7.5).
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF).
-
HPLC system with a suitable column (e.g., C18) and detector.
Procedure:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of the PFP ester and NHS ester in anhydrous DMSO.[4]
-
Initiation of Hydrolysis: To initiate the hydrolysis reaction, add a precise volume of the respective stock solution to the aqueous buffer to achieve a final concentration of 1 mM.[4]
-
HPLC Analysis: Immediately inject a sample onto the HPLC system at t=0. Program the HPLC to perform injections at regular time intervals.[4]
-
Data Analysis: Integrate the peak area of the active ester at each time point. Plot the natural logarithm of the peak area versus time. The slope of the resulting line is the negative of the pseudo-first-order rate constant (k). Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.[4]
Caption: Workflow for comparative hydrolysis analysis by HPLC.
Protocol 2: Protein Conjugation with a PFP Ester
Materials:
-
Protein solution in an amine-free buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5).
-
PFP ester solution (1-10 mg/mL in anhydrous DMSO or DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., desalting column).
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a slightly basic pH.[2]
-
PFP Ester Solution Preparation: Dissolve the PFP ester in anhydrous DMSO or DMF immediately before use.[2][10]
-
Conjugation Reaction: Add a 5-15 fold molar excess of the PFP ester solution to the protein solution.[2]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2]
-
Quenching (Optional): Stop the reaction by adding a quenching buffer.[2]
-
Purification: Remove unreacted PFP ester and byproducts via a desalting column or dialysis.[2]
Protocol 3: Protein Conjugation with an NHS Ester
Materials:
-
Protein solution in an amine-free buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.3-8.5).[2][11]
-
NHS ester solution (10 mM in anhydrous DMSO or DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system.
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at the optimal pH for NHS ester chemistry.[2]
-
NHS Ester Solution Preparation: Dissolve the NHS ester in anhydrous DMSO or DMF immediately before use.[2]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the NHS ester solution to the protein solution.[2]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. Longer incubation times are generally not recommended due to rapid hydrolysis.[2]
-
Quenching (Optional): Stop the reaction with a quenching buffer.
-
Purification: Purify the conjugate to remove unreacted materials.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of Pentafluorophenyl Acrylate Towards Various Nucleophiles
Pentafluorophenyl acrylate (B77674) (PFPA) and its corresponding polymer, poly(pentafluorophenyl acrylate) (PPFPA), have become essential building blocks in materials science and bioconjugation. The high reactivity of the pentafluorophenyl ester group towards nucleophilic substitution allows for efficient post-polymerization modification, enabling the creation of a diverse range of functional polymers under mild conditions. This guide provides a comparative overview of the reactivity of PFPA with different classes of nucleophiles, supported by experimental data and detailed protocols.
Reactivity Overview
The primary reaction pathway for PFPA with nucleophiles is a nucleophilic acyl substitution, where the pentafluorophenol (B44920) acts as an excellent leaving group. However, the acrylate moiety also presents a potential site for Michael addition. The preference for one pathway over the other is dependent on the nucleophile and the reaction conditions. Generally, for strong nucleophiles like amines, the acyl substitution is the dominant and rapid reaction. For reactions with alcohols, a catalyst is often required to achieve high conversion.
Comparative Reactivity Data
The following table summarizes the reactivity of poly(this compound) (PPFPA) with primary amines, alcohols, and thiols. The data highlights the general conditions and outcomes for these post-polymerization modification reactions.
| Nucleophile Class | Typical Nucleophile | Catalyst/Solvent | Temperature (°C) | Time | Conversion/Yield | Reference |
| Amines | Primary Aliphatic (e.g., Benzylamine) | DMF or Dioxane | Room Temp. | < 1 hour | >95% | [1] |
| Secondary Aliphatic (e.g., Piperidine) | DMF or Dioxane | Room Temp. | < 1 hour | >95% | [1] | |
| Aromatic (e.g., Aniline) | DMF | Room Temp. | Several hours | Low | [1] | |
| Alcohols | Primary (e.g., 1-Pyrenemethanol) | DMAP / DMF | 80 | 15 hours | Near quantitative | [2][3] |
| Secondary (e.g., Cyclopentanol) | DMAP / DMF | 80 | 15 hours | 97% | [3] | |
| Phenolic (e.g., Sesamol) | DMAP / DMF | 80 | 15 hours | Near quantitative | [2] | |
| Thiols | Aliphatic (e.g., 1-Dodecanethiol) | DBU / DMF | 25-45 | < 1 hour | Quantitative (para-fluoro sub.) | [4][5] |
Note: The reactivity of thiols with PFPA-containing polymers can lead to different products. While thia-Michael addition to the acrylate is possible, a highly efficient reaction is the selective para-fluoro substitution on the pentafluorophenyl ring itself when a suitable base is used.[4][5]
Reaction Pathways and Experimental Workflow
General Reaction Pathways
The pentafluorophenyl ester of PFPA is highly activated towards nucleophilic attack. The primary reaction is an acyl substitution. However, the electron-deficient double bond of the acrylate can also undergo a conjugate Michael addition.
Caption: Reaction pathways of PFPA with nucleophiles.
Experimental Workflow: Post-Polymerization Modification
A typical workflow for modifying a PPFPA polymer involves the initial synthesis of the reactive polymer, followed by the substitution reaction with the desired nucleophile, and finally purification and characterization of the functionalized product.
Caption: Typical workflow for PPFPA modification.
Experimental Protocols
Synthesis of Poly(this compound) (PPFPA) via RAFT Polymerization
This protocol describes a typical synthesis of a well-defined PPFPA, which serves as the reactive precursor for subsequent modifications.[6]
-
Materials:
-
This compound (PFPA) (monomer)
-
4-Cyano-4-(thiobenzoyl)sulfanyl)pentanoic acid (chain transfer agent, CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
-
Procedure:
-
In a Schlenk tube, dissolve PFPA, the CTA, and AIBN in 1,4-dioxane. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 200:1:0.1.[6]
-
De-gas the solution by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the Schlenk tube under an inert atmosphere (e.g., nitrogen or argon).
-
Place the tube in a preheated oil bath at 75 °C and allow the polymerization to proceed for the desired time (e.g., 4-24 hours, depending on the target molecular weight).
-
Quench the reaction by placing the tube in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent, such as cold methanol (B129727) or hexane.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the resulting PPFPA by Size Exclusion Chromatography (SEC) for molecular weight and dispersity, and by NMR for structure confirmation.
-
Post-Polymerization Modification with a Primary Amine (Aminolysis)
This protocol outlines the efficient conversion of PPFPA to a functional polyacrylamide.
-
Materials:
-
Poly(this compound) (PPFPA)
-
Primary amine (e.g., benzylamine) (1.5 equivalents per PFP ester unit)
-
N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., Dioxane, THF)
-
-
Procedure:
-
Dissolve the PPFPA in DMF in a round-bottom flask.
-
In a separate vial, dissolve the primary amine in a small amount of DMF.
-
Add the amine solution dropwise to the stirring polymer solution at room temperature.
-
Allow the reaction to stir for 1-3 hours. The reaction progress can be monitored by FTIR by observing the disappearance of the PFP ester carbonyl peak (around 1780 cm⁻¹) and the appearance of the amide carbonyl peak (around 1650 cm⁻¹).
-
Once the reaction is complete, precipitate the functionalized polymer in a suitable non-solvent (e.g., diethyl ether or hexane).
-
Filter the product, wash it with the non-solvent to remove excess amine and pentafluorophenol byproduct, and dry it under vacuum.
-
Post-Polymerization Modification with an Alcohol (Transesterification)
This protocol describes the base-catalyzed transesterification of PPFPA, which requires more forcing conditions than aminolysis.[2][3]
-
Materials:
-
Poly(this compound) (PPFPA)
-
Alcohol (e.g., 1-pyrenemethanol) (1.5 equivalents per PFP ester unit)
-
4-Dimethylaminopyridine (DMAP) (0.2 equivalents per PFP ester unit)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the PPFPA, the desired alcohol, and DMAP in DMF in a sealed vial.
-
Heat the reaction mixture in a preheated oil bath at 80 °C.
-
Allow the reaction to proceed for 15 hours.[3]
-
After cooling to room temperature, precipitate the polymer product in a non-solvent like methanol or water.
-
Purify the polymer by repeated precipitation or dialysis to remove the catalyst, unreacted alcohol, and pentafluorophenol byproduct.
-
Dry the final polymer under vacuum and characterize it to confirm the substitution. Time-dependent FTIR can be used to monitor the reaction kinetics.[2]
-
Conclusion
This compound is a highly versatile monomer for creating reactive polymers. The resulting poly(this compound) serves as an excellent platform for post-polymerization modification. Amines, particularly primary and secondary aliphatic amines, react rapidly and quantitatively under mild conditions. Alcohols require base catalysis and elevated temperatures to achieve high degrees of substitution, showing selectivity for primary over secondary alcohols.[2][7] The reactivity with thiols can be directed towards a highly efficient para-fluoro substitution on the PFP ring, offering an alternative functionalization pathway.[4][5] This predictable and differential reactivity makes PFPA-based polymers ideal for the systematic development of functional materials for a wide range of applications, from drug delivery to surface engineering.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiol-reactive functional poly(meth)acrylates: multicomponent monomer synthesis, RAFT (co)polymerization and highly efficient thiol–para-fluoro postpolymerization modification - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Poly(this compound) - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle: Kinetic Analysis of Pentafluorophenyl Acrylate vs. NHS Esters for Amine Conjugation
For researchers, scientists, and drug development professionals, the efficient and reliable formation of stable amide bonds is a cornerstone of bioconjugation, peptide synthesis, and materials science. The choice of activating agent for carboxylic acids is a critical parameter that dictates reaction kinetics, yield, and ultimately, the performance of the final product. While N-hydroxysuccinimide (NHS) esters have long been the workhorse in this field, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in both reactivity and stability.
This guide provides an objective, data-driven comparison of the aminolysis kinetics of pentafluorophenyl acrylate (B77674) (PFPA) and its derivatives against the widely used NHS esters. We will delve into their relative stability, reactivity with amines, and provide detailed experimental protocols for their kinetic analysis.
At a Glance: PFP Esters Outperform NHS Esters
Pentafluorophenyl esters consistently demonstrate superior performance in amine-reactive conjugations due to a combination of high reactivity and enhanced stability. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the carbonyl carbon highly electrophilic and makes the pentafluorophenolate a superb leaving group.[1] This results in a reagent that is both more stable to premature degradation and more reactive towards the desired amine nucleophile.
| Parameter | Pentafluorophenyl (PFP) Esters | N-Hydroxysuccinimide (NHS) Esters | Key Advantage of PFP Esters |
| Hydrolytic Stability | Significantly more stable in aqueous solutions.[2] | Prone to rapid hydrolysis, especially as pH increases.[2][3] | Higher resistance to hydrolysis allows for longer reaction times, better reproducibility, and higher yields as more reagent is available to react with the target amine.[2] |
| Reactivity towards Aminolysis | Generally higher due to reduced competition from hydrolysis. | Can have high initial reaction rates, but this is often compromised by rapid hydrolysis. | The superior balance of reactivity and stability ensures a more efficient amidation reaction. |
| Optimal Reaction pH | Typically between 7.0 and 9.0.[4] | Generally optimal between 7.2 and 8.5, but hydrolysis significantly increases at the higher end of this range.[1][4] | The broader effective pH range provides greater flexibility in experimental design.[2] |
| Byproduct Interference | The byproduct, pentafluorophenol (B44920) (PFP-OH), is less nucleophilic and less likely to interfere with the reaction.[4] | The byproduct, N-hydroxysuccinimide (NHS), can be nucleophilic and potentially cause side reactions. | A cleaner reaction profile with fewer potential side reactions. |
Deeper Dive: Quantitative Kinetic Data
The superiority of PFP esters is not merely qualitative. Kinetic studies provide quantitative evidence of their enhanced performance. A comparative study on the aminolysis of polymer brushes demonstrated that poly(pentafluorophenyl acrylate) (poly(PFPA)) reacts significantly faster with various amines than a comparable poly(N-hydroxysuccinimide-4-vinyl benzoate) (poly(NHS4VB)) platform.
Table 1: Pseudo-First-Order Rate Constants (k') for the Aminolysis of Poly(PFPA) and Poly(NHS4VB) with Various Amines
| Amine | Poly(PFPA) k' (s⁻¹) | Poly(NHS4VB) k' (s⁻¹) |
| 1-Aminomethylpyrene (AMP) | 2.46 × 10⁻¹ | 3.49 × 10⁻³ |
| 1-Aminopyrene (AP) | 5.11 × 10⁻³ | Not Reactive |
| Ru(bpy)₂(phen-5-NH₂)(PF₆) (Ru²⁺A) | 2.59 × 10⁻³ | Not Reactive |
Data sourced from a comparative kinetics study on polymer brush platforms.[5]
The data clearly shows that for the reactive alkyl amine (AMP), the rate of aminolysis for poly(PFPA) is nearly 70 times faster than for the NHS-based polymer. Furthermore, the PFP-activated polymer was reactive towards aromatic amines, while the NHS analog was not under the tested conditions.[5]
The Achilles' Heel of NHS Esters: Hydrolytic Instability
A major drawback of NHS esters is their susceptibility to hydrolysis in aqueous environments, a reaction that directly competes with the desired aminolysis. This instability is highly pH-dependent, with the half-life of NHS esters decreasing dramatically as the pH becomes more alkaline.
Table 2: Comparative Hydrolytic Half-Lives of Activated Esters
| pH | Tetrafluorophenyl (TFP) Ester* Half-life | NHS Ester Half-life |
| 7.0 | ~13.5 hours | ~5.8 hours |
| 8.0 | ~5.8 hours | ~55 minutes |
*Tetrafluorophenyl (TFP) esters are a close and often-used analog for PFP esters, exhibiting similar stability.
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is crucial for understanding and optimizing conjugation reactions. Here, we provide detailed protocols for monitoring the aminolysis of this compound using UV-Vis spectrophotometry and ¹⁹F NMR spectroscopy.
Protocol 1: Kinetic Analysis of PFPA Aminolysis by UV-Vis Spectrophotometry
This method is suitable when either the reactant (PFPA-derivative) or the product (amide) has a distinct UV-Vis absorbance profile from the other components in the reaction mixture.
Materials:
-
This compound (or a PFPA-activated molecule of interest)
-
Amine of interest
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, at a desired pH)
-
Anhydrous solvent for stock solutions (e.g., DMSO or DMF)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the PFPA-derivative in anhydrous DMSO or DMF.
-
Prepare a concentrated stock solution of the amine in the reaction buffer.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the desired temperature.
-
Record the UV-Vis spectra of the PFPA-derivative and the expected amide product to determine the optimal wavelength for monitoring the reaction. This is typically a wavelength where the change in absorbance upon reaction is maximal.
-
-
Kinetic Run:
-
In a quartz cuvette, add the reaction buffer and the amine stock solution to their final desired concentrations.
-
Initiate the reaction by adding a small volume of the PFPA-derivative stock solution to the cuvette. The final concentration of the limiting reagent (usually the PFPA-derivative) should be in a range that gives a reliable absorbance reading.
-
Immediately start recording the absorbance at the predetermined wavelength over time. For pseudo-first-order conditions, the amine should be in large excess (at least 10-fold) compared to the PFPA-derivative.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
To determine the pseudo-first-order rate constant (k'), plot the natural logarithm of the change in absorbance (ln(Aₜ - A∞)) versus time. The slope of the resulting linear fit will be -k'.
-
Protocol 2: Kinetic Analysis of PFPA Aminolysis by ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful technique for monitoring the aminolysis of PFPA as the fluorine signals of the PFP ester and the pentafluorophenol byproduct are distinct and well-resolved.
Materials:
-
This compound
-
Amine of interest
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve the PFPA in the deuterated solvent.
-
Add the amine to the NMR tube. The concentrations should be chosen to allow for a reasonable reaction time.
-
-
NMR Acquisition:
-
Acquire an initial ¹⁹F NMR spectrum (t=0) immediately after adding the amine.
-
Acquire subsequent ¹⁹F NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the fluorine atoms of the PFP ester and the pentafluorophenol byproduct in each spectrum.
-
The conversion can be calculated from the relative integrals of the reactant and product signals.
-
Plot the concentration of the PFP ester (calculated from the integration values) versus time.
-
The reaction rate and rate constants can be determined by fitting the concentration-time data to the appropriate rate law. It's important to note that the chemical shifts of the released pentafluorophenol can be sensitive to the basicity of the reaction medium due to deprotonation.[7]
-
Visualizing the Workflow and Reaction Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for kinetic analysis and the competing reaction pathways for activated esters.
Caption: Experimental workflow for kinetic analysis of PFPA aminolysis.
Caption: Competing pathways for activated ester reactions.
Conclusion
The kinetic analysis of this compound aminolysis robustly supports its classification as a superior reagent for amine conjugation when compared to traditional NHS esters. The enhanced hydrolytic stability of PFP esters, coupled with their high reactivity towards aminolysis, translates to more efficient, reproducible, and versatile conjugation strategies. For researchers in drug development and the broader scientific community, the adoption of PFP ester chemistry offers a clear path towards higher yields, cleaner reaction profiles, and ultimately, more reliable and effective bioconjugates and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparative Aminolysis Kinetics of Different Active Ester Polymer Brush Platforms in Postpolymerization Modification with Primary and Aromatic Amines [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Poly(pentafluorophenyl acrylate) and Other Activated Ester Polymers
For researchers, scientists, and drug development professionals engaged in bioconjugation and functional polymer synthesis, the choice of an appropriate activated ester polymer is critical. These polymers serve as versatile platforms for the covalent attachment of biomolecules and other functional moieties. This guide provides a comparative overview of the characterization of poly(pentafluorophenyl acrylate) (pPFP), a widely used activated ester polymer, and its alternatives, poly(N-hydroxysuccinimide acrylate) (pNHSA) and poly(p-nitrophenyl acrylate) (pNPA). The comparison focuses on characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).
Introduction to Activated Ester Polymers
Activated ester polymers are a class of polymers bearing highly reactive ester groups that readily undergo aminolysis or alcoholysis. This reactivity allows for the straightforward post-polymerization modification of the polymer backbone with a wide range of molecules, including proteins, peptides, and small-molecule drugs. The choice of the activating group influences the polymer's solubility, hydrolytic stability, and reactivity.
-
Poly(this compound) (pPFP) is known for its high reactivity and good solubility in a broad range of organic solvents. The pentafluorophenyl group is an excellent leaving group, facilitating efficient conjugation reactions. Furthermore, pPFP exhibits greater hydrolytic stability compared to other activated ester polymers like those based on N-hydroxysuccinimide.[1]
-
Poly(N-hydroxysuccinimide acrylate) (pNHSA) is another commonly used activated ester polymer. The N-hydroxysuccinimide (NHS) ester functionality is widely employed in bioconjugation chemistry.
-
Poly(p-nitrophenyl acrylate) (pNPA) utilizes the p-nitrophenyl group as the activating moiety. While effective, the release of p-nitrophenol upon conjugation can be a concern in some biological applications due to its potential toxicity.
Comparative Data
| Parameter | Poly(this compound) (pPFP) | Poly(N-hydroxysuccinimide acrylate) (pNHSA) | Poly(p-nitrophenyl acrylate) (pNPA) |
| ¹H NMR (CDCl₃, δ in ppm) | ~1.5-2.5 (br, -CH ₂-CH-), ~2.8-3.3 (br, -CH₂-CH -) | ~1.7-2.2 (br, -CH ₂-CH-), ~2.85 (s, -CH ₂-CH ₂- of NHS), ~3.0-3.5 (br, -CH₂-CH -) | ~1.8-2.6 (br, -CH ₂-CH-), ~2.8-3.4 (br, -CH₂-CH -), ~7.3 (d, Ar-H ), ~8.2 (d, Ar-H ) |
| ¹⁹F NMR (CDCl₃, δ in ppm) | ~-153 (m, ortho-F), ~-158 (t, para-F), ~-163 (m, meta-F) | Not Applicable | Not Applicable |
| Mn ( g/mol ) | 7,600 - 19,400 | Data not readily available for homopolymer | Data not readily available for homopolymer |
| Mw ( g/mol ) | 10,200 - 29,000 | Data not readily available for homopolymer | Data not readily available for homopolymer |
| PDI (Mw/Mn) | 1.16 - 1.49 | Data not readily available for homopolymer | Data not readily available for homopolymer |
Note: The ¹H NMR data for pNPA is inferred from data available for poly(p-nitrophenyl methacrylate), and the aromatic proton signals are expected to be similar. GPC data for pNHSA and pNPA homopolymers are not widely reported in the literature, with many studies focusing on their copolymers.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible synthesis and characterization of these polymers. Below are representative protocols for NMR and GPC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for confirming the structure of the monomer and the resulting polymer, as well as for determining monomer conversion during polymerization.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the polymer sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the relevant signals. The chemical shifts are typically referenced to the residual solvent peak.
¹⁹F NMR Spectroscopy (for pPFP):
-
Sample Preparation: Prepare the sample as described for ¹H NMR using a solvent without fluorine atoms.
-
Instrumentation: Use an NMR spectrometer equipped with a fluorine probe.
-
Data Acquisition and Processing: Acquire and process the spectrum similarly to ¹H NMR. Chemical shifts are typically referenced to an external standard like CFCl₃.
Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography or SEC) is the primary technique for determining the molecular weight distribution (Mn, Mw, and PDI) of polymers.[1]
-
Sample Preparation: Dissolve the polymer sample in the GPC eluent (e.g., THF, DMF) at a concentration of 1-2 mg/mL. Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range of the polymer.
-
Eluent: A suitable eluent for these polymers is typically tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), often with a salt like LiBr added to suppress aggregation.
-
Calibration: Calibrate the system using narrow molecular weight standards, such as polystyrene or poly(methyl methacrylate).
-
Data Acquisition and Analysis: Inject the filtered sample solution and record the chromatogram. Use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Experimental Workflow
The general workflow for the synthesis and characterization of activated ester polymers is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis and characterization of activated ester polymers.
Signaling Pathways and Logical Relationships
The core utility of these polymers lies in their post-polymerization modification capability. The logical relationship between the polymer, a nucleophile (e.g., an amine-containing biomolecule), and the resulting functionalized polymer is depicted below.
Caption: Post-polymerization modification of an activated ester polymer.
References
Alternatives to Pentafluorophenyl Acrylate for Amine Modification: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on alternatives to pentafluorophenyl acrylate (B77674) (PFPA) for amine modification. This document provides an objective comparison of performance with supporting experimental data.
The modification of amine groups is a cornerstone of bioconjugation and materials science, enabling the linkage of molecules for applications ranging from drug delivery to surface functionalization. Pentafluorophenyl acrylate (PFPA) is a widely used reagent for this purpose, valued for its high reactivity towards primary and secondary amines. However, its susceptibility to hydrolysis and the requirement for organic solvents can be limitations. This guide explores viable alternatives to PFPA, presenting a comparative analysis of their performance based on experimental data.
Comparative Analysis of Amine-Reactive Chemistries
Several classes of reagents have been developed for amine modification, each with distinct reactivity profiles, stability, and suitability for different applications. The most common alternatives to PFPA include N-hydroxysuccinimide (NHS) esters, isothiocyanates, and squaric acid esters.
Table 1: Performance Comparison of Amine-Reactive Reagents
| Feature | This compound (PFPA) | N-Hydroxysuccinimide (NHS) Esters | Isothiocyanates | Squaric Acid Esters |
| Reactive Group | Activated Acrylate | Activated Ester | Isothiocyanate | Ester of Squaric Acid |
| Target Residues | Primary & Secondary Amines | Primarily Primary Amines | Primarily Primary Amines | Primary & Secondary Amines |
| Reaction pH | 7.5 - 9.0 | 7.0 - 8.5 | 8.0 - 9.5 | 7.0 - 8.5 |
| Byproduct | Pentafluorophenol | N-hydroxysuccinimide | None | Diethyl Squarate |
| Hydrolytic Stability | Moderate | Low to Moderate | High | High |
| Reaction Speed | Fast | Moderate to Fast | Slow | Moderate |
| Common Applications | Polymer synthesis, surface modification | Protein labeling, bioconjugation | Labeling of proteins and peptides | Peptide synthesis, bioconjugation |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. Below are representative protocols for the conjugation of a model protein, Bovine Serum Albumin (BSA), with different amine-reactive reagents.
Protocol 1: Amine Modification of BSA using NHS Ester
-
Protein Preparation: Dissolve BSA in 1X Phosphate Buffered Saline (PBS), pH 7.4, to a final concentration of 10 mg/mL.
-
Reagent Preparation: Dissolve the NHS ester (e.g., NHS-fluorescein) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10-fold molar excess of the NHS ester solution to the BSA solution. Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted NHS ester by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis against PBS.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule (at its specific wavelength).
Protocol 2: Amine Modification of a Surface using PFPA Polymer
-
Surface Preparation: Clean a silicon wafer by sonication in acetone (B3395972) and isopropanol, followed by oxygen plasma treatment to introduce hydroxyl groups.
-
Polymer Synthesis: Synthesize a copolymer of PFPA and a secondary monomer (e.g., methyl methacrylate) via free radical polymerization.
-
Polymer Coating: Spin-coat the synthesized polymer onto the cleaned silicon wafer to form a thin film.
-
Amine Modification: Immerse the polymer-coated wafer in a solution of the amine-containing molecule (e.g., a peptide) in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5) for 2 hours at room temperature.
-
Washing: Rinse the surface thoroughly with buffer and deionized water to remove non-covalently bound molecules.
-
Characterization: Analyze the surface modification using techniques such as X-ray photoelectron spectroscopy (XPS) and contact angle measurements.
Visualizing Experimental Workflows and Pathways
Diagrams can effectively illustrate complex processes. The following visualizations depict a typical bioconjugation workflow and a simplified signaling pathway that might be studied using labeled antibodies.
Caption: Workflow for protein labeling using an NHS ester.
Caption: A generic cell signaling pathway.
A Researcher's Guide to Pentafluorophenyl Acrylate in Polymer Synthesis: A Cost-Benefit Analysis
In the pursuit of advanced functional polymers for applications ranging from drug delivery to high-performance coatings, researchers are often faced with a critical choice of monomers. Pentafluorophenyl acrylate (B77674) (PFPA) has emerged as a highly versatile and reactive monomer, enabling the synthesis of well-defined polymers amenable to a wide array of post-polymerization modifications.[1][2] This guide provides an objective comparison of PFPA with its common alternatives, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in making informed decisions.
The "Benefit" Analysis: Why Choose Pentafluorophenyl Acrylate?
The primary advantage of PFPA lies in its pentafluorophenyl ester group, which is a highly efficient leaving group. This feature makes polymers derived from PFPA exceptionally reactive towards nucleophiles, particularly primary amines.[1][3] This high reactivity translates to several key benefits in polymer synthesis:
-
Near-Quantitative Post-Polymerization Modification: The reaction of poly(this compound) (pPFPA) with primary amines is often rapid and proceeds to near-quantitative conversion under mild conditions.[4][5] This allows for the precise and efficient introduction of a diverse range of functional groups, including peptides, small molecule drugs, and targeting ligands, onto the polymer backbone.[1][6]
-
Versatility in Functionalization: Beyond amines, pPFPA can also react with alcohols via transesterification, further expanding the library of accessible functional polymers.[1][7][8] This versatility is crucial for creating materials with tailored properties for specific applications.[3]
-
Enhanced Stability and Solubility: Compared to other common activated ester polymers, such as those derived from N-hydroxysuccinimide (NHS) acrylate, pPFPA exhibits greater stability towards hydrolysis and better solubility in a wider range of organic solvents.[1][9] This simplifies handling, purification, and subsequent modification steps.
-
Compatibility with Controlled Polymerization: PFPA can be readily polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1][9] This allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures such as block copolymers.[10]
The "Cost" Analysis: What are the Trade-offs?
The primary drawback of using PFPA is its higher monomer cost compared to more conventional functional monomers. As of late 2025, the price for research quantities of PFPA is significantly higher than that of alternatives like glycidyl (B131873) methacrylate (B99206) or N-hydroxysuccinimide acrylate.[11][12] This cost can be a limiting factor, especially for large-scale production.
Another consideration is the release of pentafluorophenol (B44920) as a byproduct during post-polymerization modification. While generally straightforward to remove through standard purification techniques like dialysis or precipitation, its removal must be accounted for in the overall workflow.
Comparative Performance with Alternatives
To provide a clear comparison, the following table summarizes the key performance characteristics of PFPA and its common alternatives.
| Feature | This compound (PFPA) | N-Hydroxysuccinimide (NHS) Acrylate | Glycidyl Methacrylate (GMA) | Maleic Anhydride |
| Reactivity | Very High (Amines, Alcohols) | High (Amines) | Moderate (Amines, Thiols, etc.) | Moderate (Requires copolymerization) |
| Modification Efficiency | Near-quantitative | Generally high, but can be lower than PFPA | Good, but may require harsher conditions | Dependent on copolymer composition |
| Hydrolytic Stability | Good | Moderate | Excellent | Prone to hydrolysis |
| Monomer Cost | High | Medium-High | Low | Very Low |
| Solubility of Polymer | Good in many organic solvents[1] | Limited, often only in polar aprotics (DMF, DMSO)[9] | Good in many organic solvents | Varies with copolymer |
| Byproduct of Modification | Pentafluorophenol | N-Hydroxysuccinimide | None (ring-opening) | None (ring-opening) |
| Controlled Polymerization | Excellent (RAFT, ATRP)[1][9] | Good (ATRP)[13] | Excellent (RAFT, ATRP) | Challenging |
Experimental Data Summary
The efficiency of post-polymerization modification is a critical factor. The table below presents typical experimental data for the aminolysis of pPFPA.
| Amine Nucleophile | Solvent | Reaction Time | Conversion (%) |
| Benzylamine | DMF | 30 minutes | >99 |
| n-Butylamine | THF | 30 minutes | ~33 |
| n-Butylamine | DMF | 30 minutes | >99 |
| Various functional amines | Various | Good to Excellent | [14] |
Data compiled from literature sources. Reaction conditions can influence outcomes.[13]
Key Experimental Protocols
Synthesis of Poly(this compound) via RAFT Polymerization
This protocol provides a general method for synthesizing a well-defined pPFPA homopolymer.
Materials:
-
This compound (PFPA) monomer
-
RAFT agent (e.g., 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid)[10]
-
Initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or benzene)[15]
-
Schlenk tube or similar reaction vessel
-
Nitrogen or Argon source
Procedure:
-
In a Schlenk tube, dissolve the PFPA monomer, RAFT agent, and AIBN in the anhydrous solvent. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] is 100:1:0.2.
-
Seal the tube with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes while cooling in an ice bath.
-
Place the sealed tube in a preheated oil bath at the desired temperature (typically 65-90°C).[16]
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). Monitor monomer conversion using techniques like ¹⁹F NMR if desired.[16]
-
Quench the polymerization by exposing the reaction mixture to air and cooling to room temperature.
-
Precipitate the polymer by adding the reaction solution dropwise into a cold non-solvent (e.g., methanol (B129727) or a hexane/diethyl ether mixture).
-
Collect the polymer by filtration or centrifugation and dry under vacuum to a constant weight.
-
Characterize the polymer using Size Exclusion Chromatography (SEC) for molecular weight and dispersity (Đ), and NMR for structure confirmation.
Post-Polymerization Modification of pPFPA with a Primary Amine
This protocol describes the general procedure for conjugating a primary amine-containing molecule to the pPFPA backbone.
Materials:
-
Poly(this compound) (pPFPA)
-
Primary amine of interest
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF))
-
Reaction vessel
Procedure:
-
Dissolve the pPFPA in the anhydrous solvent in a reaction vessel.
-
In a separate vial, dissolve the primary amine (typically 1.2-1.5 equivalents per PFP ester group) in the same solvent.
-
Add the amine solution to the polymer solution dropwise with stirring at room temperature.
-
Allow the reaction to stir for the required time (can range from 30 minutes to several hours, depending on the amine and solvent).[13] The reaction can be monitored by FTIR by observing the disappearance of the PFP ester carbonyl stretch (~1780 cm⁻¹) and the appearance of the amide carbonyl stretch (~1650 cm⁻¹).
-
Once the reaction is complete, precipitate the functionalized polymer in a suitable non-solvent (e.g., diethyl ether, hexane, or water, depending on the final polymer's solubility).
-
Purify the polymer by repeated precipitation or dialysis to remove excess amine and the pentafluorophenol byproduct.
-
Dry the final functional polymer under vacuum.
-
Confirm the successful modification and purity using NMR, FTIR, and SEC.
Visualizing the Workflow and Decision Framework
To better illustrate the processes and decisions involved, the following diagrams are provided.
Caption: Experimental workflow for synthesizing functional polymers using PFPA.
Caption: Decision framework for choosing between PFPA and its alternatives.
Conclusion
This compound is a powerful tool for the synthesis of advanced functional polymers. Its high reactivity, stability, and compatibility with controlled polymerization methods enable the creation of well-defined materials with a vast range of functionalities.[17] While the higher monomer cost is a significant consideration, the exceptional performance and versatility of PFPA often justify the investment, particularly for applications in drug delivery, functional surfaces, and biomaterials where high efficiency and precision are paramount.[1][11] For projects where cost is the primary driver and high modification efficiency is less critical, alternatives like glycidyl methacrylate offer a more economical route. Ultimately, the choice of monomer will depend on a careful weighing of the specific performance requirements against the budgetary constraints of the research project.
References
- 1. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. DSpace at KOASAS: Development of functional polymer platform using reactive poly(this compound) as a precursor [koasas.kaist.ac.kr]
- 4. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Combinatorial synthesis of protein-polymer conjugates via post-polymerization modification of poly(this compound) | Poster Board #2962 - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DSpace at KOASAS: Reactive polymer surface platform of this compound for the application of biomolecule immobilization with enhanced sensitivity [koasas.kaist.ac.kr]
- 10. RAFT Polymerization of Pentafluorophenyl Methacrylate: Preparation of Reactive Linear Diblock Copolymers | Semantic Scholar [semanticscholar.org]
- 11. polysciences.com [polysciences.com]
- 12. This compound (stabilized with MEHQ) 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. Postpolymerization modification of poly(pentafluorophenyl methacrylate): Synthesis of a diverse water‐soluble polymer l… [ouci.dntb.gov.ua]
- 15. arkat-usa.org [arkat-usa.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Pentafluorophenyl Acrylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like pentafluorophenyl acrylate (B77674) are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of pentafluorophenyl acrylate, minimizing risks and ensuring adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | Prevents skin contact and irritation[1]. |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and vapors that can cause serious eye irritation[1]. |
| Lab Coat | Standard laboratory coat | Provides a barrier against accidental spills on clothing. |
| Ventilation | Fume hood or well-ventilated area | Minimizes inhalation of vapors, which can cause respiratory irritation[1]. |
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention[1][2].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical advice[1][2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention[2].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach to containment, labeling, and transfer to an authorized waste management facility.
1. Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated absorbents, and disposable labware, in a designated and compatible waste container.
-
Recommended container materials include polyethylene (B3416737) or polypropylene[1].
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound".
2. Spill Management:
In the event of a spill, follow these procedures to contain and clean the affected area:
-
Small Spills:
-
Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite[1].
-
Once the liquid is fully absorbed, carefully collect the material using non-sparking tools and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
3. Final Disposal:
-
All this compound waste must be disposed of as hazardous chemical waste.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Arrange for the collection of the labeled waste container by an authorized hazardous or special waste collection service, in accordance with local, state, and federal regulations[1][3][4][5].
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Pentafluorophenyl acrylate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Pentafluorophenyl acrylate (B77674) (PFPA). This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure and efficient research environment.
Pentafluorophenyl acrylate is a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and emergency preparedness is critical to mitigate risks.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the correct and consistent use of PPE. Below is a summary of the recommended protective gear when handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles are required. A face shield should be worn when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves, are mandatory.[2] For extended tasks, consider double-gloving.[2] |
| Body Protection | A lab coat or chemical-resistant apron must be worn. For larger quantities or increased exposure risk, a chemical-protection suit may be necessary.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4][5] If ventilation is inadequate or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is required. |
Operational Plan for Handling this compound
A systematic approach to handling chemicals minimizes the risk of accidents and exposure. The following step-by-step plan outlines the safe handling of this compound from preparation to post-experiment cleanup.
1. Preparation:
- Ensure a safety data sheet (SDS) for this compound is readily accessible.
- Verify that a functional emergency eyewash station and safety shower are within the immediate work area.[5]
- Work exclusively in a well-ventilated area, such as a certified chemical fume hood.[1][4][5]
- Don all required PPE as specified in the table above.
2. Handling:
- Avoid all direct personal contact with the chemical, including inhalation of vapors.[1]
- Keep the container tightly closed when not in use.[1][6]
- Prevent physical damage to the storage container.[1]
- Do not eat, drink, or smoke in the handling area.[1]
3. Post-Handling:
- Wash hands and any exposed skin thoroughly with soap and water after handling.[1][6]
- Decontaminate all equipment used during the procedure.
- Launder contaminated clothing separately before reuse.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.[1][7]
-
Skin Contact: Remove all contaminated clothing and flush the affected skin with running water.[1][7] If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air.[1][6] If they feel unwell, seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Immediately give a glass of water and contact a poison control center or seek medical attention.[1][6]
For spills, small quantities can be absorbed with an inert material like vermiculite (B1170534) or sand.[1] For larger spills, evacuate the area and contact emergency services.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm and ensure regulatory compliance.
-
Unused Chemical: Collect in a clearly labeled, sealed, and appropriate hazardous waste container. Do NOT dispose of it down the drain.[5]
-
Contaminated Materials: All items, such as gloves, absorbent pads, and pipette tips, that have come into contact with the chemical must be collected in a sealed bag or container and disposed of as hazardous waste.[5]
-
Disposal Route: All waste must be disposed of through your institution's authorized hazardous waste management program.
Below is a workflow diagram illustrating the standard operating procedure for handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
